molecular formula C11H17O4P B1349408 Diethyl 4-Methoxyphenylphosphonate CAS No. 3762-33-2

Diethyl 4-Methoxyphenylphosphonate

Cat. No.: B1349408
CAS No.: 3762-33-2
M. Wt: 244.22 g/mol
InChI Key: OTUVLLBGFFIEJO-UHFFFAOYSA-N
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Description

Diethyl 4-Methoxyphenylphosphonate is a useful research compound. Its molecular formula is C11H17O4P and its molecular weight is 244.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-diethoxyphosphoryl-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17O4P/c1-4-14-16(12,15-5-2)11-8-6-10(13-3)7-9-11/h6-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUVLLBGFFIEJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC=C(C=C1)OC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345480
Record name Diethyl 4-Methoxyphenylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3762-33-2
Record name Diethyl 4-Methoxyphenylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Diethyl 4-Methoxyphenylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of diethyl 4-methoxyphenylphosphonate, a valuable intermediate in organic synthesis and drug discovery. The document details the prevalent synthetic methodology, experimental protocols, and in-depth characterization techniques.

Synthesis of this compound

The synthesis of this compound is most commonly achieved via the Michaelis-Arbuzov reaction. This reaction is a cornerstone in organophosphorus chemistry for the formation of a carbon-phosphorus bond.[1][2][3] The general mechanism involves the reaction of a trialkyl phosphite with an alkyl or aryl halide.[1][3]

In the case of this compound, the reaction proceeds by the nucleophilic attack of a trialkyl phosphite, typically triethyl phosphite, on an electrophilic 4-methoxy-substituted aromatic compound. While a direct reaction with 4-methoxy-halobenzene is possible, often requiring a catalyst, a common approach involves the use of a more reactive species like 4-methoxybenzyl halide. The initial SN2 attack by the phosphorus atom on the electrophilic carbon of the halide leads to the formation of a phosphonium salt intermediate. This intermediate then undergoes a subsequent dealkylation, typically through another SN2 reaction by the displaced halide anion on one of the ethyl groups of the phosphite, to yield the final this compound product.[3]

Reaction Scheme:

Synthesis_Pathway 4-Methoxybenzyl_halide 4-Methoxybenzyl halide Phosphonium_salt Intermediate Phosphonium Salt 4-Methoxybenzyl_halide->Phosphonium_salt + Triethyl phosphite Triethyl_phosphite Triethyl phosphite Product This compound Phosphonium_salt->Product Dealkylation Byproduct Ethyl halide Phosphonium_salt->Byproduct

Caption: Michaelis-Arbuzov reaction pathway for the synthesis of this compound.

Experimental Protocol: Michaelis-Arbuzov Reaction

This protocol is a generalized procedure based on the principles of the Michaelis-Arbuzov reaction for the synthesis of analogous compounds.[4]

Materials:

  • 4-Methoxybenzyl chloride (or bromide)

  • Triethyl phosphite

  • Anhydrous toluene (or other high-boiling inert solvent)

  • Nitrogen or Argon gas supply

  • Standard reflux apparatus

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with 4-methoxybenzyl chloride (1 equivalent).

  • Anhydrous toluene is added to dissolve the starting material.

  • Triethyl phosphite (1.1 to 1.5 equivalents) is added dropwise to the stirred solution at room temperature.

  • The reaction mixture is then heated to reflux (typically 110-140 °C) under a nitrogen atmosphere. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically several hours), the mixture is cooled to room temperature.

  • The solvent and any volatile byproducts are removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford pure this compound as an oil.[5]

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed using a combination of spectroscopic techniques.

Experimental Workflow for Characterization:

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesized_Product Purified Diethyl 4-Methoxyphenylphosphonate NMR NMR Spectroscopy (1H, 13C, 31P) Synthesized_Product->NMR IR Infrared (IR) Spectroscopy Synthesized_Product->IR MS Mass Spectrometry (MS) Synthesized_Product->MS Structure_Confirmed Structure and Purity Confirmed NMR->Structure_Confirmed IR->Structure_Confirmed MS->Structure_Confirmed

Caption: Workflow for the characterization of this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. The key nuclei to observe are ¹H, ¹³C, and ³¹P.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: A small amount of the purified product (5-10 mg) is dissolved in deuterated chloroform (CDCl₃).

  • Instrumentation: Spectra are recorded on a 300 MHz or 400 MHz NMR spectrometer.

  • Referencing: ¹H and ¹³C NMR spectra are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C). ³¹P NMR spectra are referenced to an external standard of 85% H₃PO₄ (δ 0.0 ppm).[5]

Quantitative NMR Data for this compound [5]

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹H NMR 1.26triplet7.1-OCH₂CH ₃ (6H)
3.80singlet--OCH ₃ (3H)
3.95 – 4.14multiplet--OCH ₂CH₃ (4H)
6.89 – 6.96multiplet-Aromatic C-H (2H)
7.66 – 7.74multiplet-Aromatic C-H (2H)
¹³C NMR 16.34doublet6.5-OCH₂C H₃
55.36singlet--OC H₃
61.82doublet5.4-OC H₂CH₃
113.95doublet16.0Aromatic C -H
119.54doublet194.8Aromatic C -P
133.72doublet11.3Aromatic C -H
162.83doublet3.4Aromatic C -O
³¹P NMR 19.6singlet-P =O

2.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: A thin film of the neat oil is placed between two KBr or NaCl plates.

  • Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

Expected Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration
~3050-3000Aromatic C-HStretching
~2980-2850Aliphatic C-HStretching
~1600, ~1500Aromatic C=CStretching
~1250P=OStretching
~1160P-O-C (Alkyl)Stretching
~1030P-O-C (Alkyl)Stretching
~830p-disubstituted benzeneC-H out-of-plane bending

2.3 Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Experimental Protocol: Mass Spectrometry

  • Ionization Method: Electron Impact (EI) or Electrospray Ionization (ESI) can be used.

  • Instrumentation: A high-resolution mass spectrometer (HRMS) is used to determine the exact mass.

Expected Fragmentation Pattern (EI-MS): The molecular ion peak (M⁺) should be observed. Common fragmentation pathways would involve the loss of ethoxy groups (-OEt), the entire diethyl phosphonate moiety, and cleavage of the benzyl-phosphorus bond. The exact mass of the molecular ion provides strong evidence for the elemental composition of the synthesized compound.

References

Physical and chemical properties of Diethyl 4-Methoxyphenylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Diethyl 4-Methoxyphenylphosphonate. It includes a summary of its key identifiers, physical and chemical characteristics, and spectroscopic data. Furthermore, this document details a representative experimental protocol for its synthesis via the Michaelis-Arbuzov reaction. While direct biological activity data for this specific compound is limited, this guide explores the known activities of structurally related compounds and the broader potential of aryl phosphonates as enzyme inhibitors, offering insights for drug discovery and development.

Introduction

This compound is an organophosphorus compound featuring a phosphonate group attached to a methoxy-substituted phenyl ring. This class of compounds, known as aryl phosphonates, are of significant interest in medicinal chemistry and materials science due to their structural similarity to phosphates, which allows them to act as mimics and potential inhibitors of enzymes involved in various signaling pathways. Their inherent stability compared to phosphate esters makes them attractive candidates for the development of therapeutic agents. This guide aims to consolidate the available technical information on this compound to support further research and application development.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below.

Identifiers and General Properties
PropertyValueReference
CAS Number 3762-33-2[1]
Molecular Formula C₁₁H₁₇O₄P[1]
Molecular Weight 244.23 g/mol [1]
Appearance Colorless to almost colorless clear liquid[1]
Purity >97.0% (GC)[1]
Physical Properties
PropertyValueReference
Flash Point 162 °C[2]
Refractive Index 1.5050 to 1.5090[3]
Storage Temperature Room Temperature (Recommended in a cool and dark place, <15°C)[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃): δ 1.26 (t, J = 7.1 Hz, 6H), 3.80 (s, 3H), 3.95 – 4.14 (m, 4H), 6.89 – 6.96 (m, 2H), 7.66 – 7.74 (m, 2H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 16.34 (d, J = 6.5 Hz), 55.36, 61.82 (d, J = 5.4 Hz), 113.95 (d, J = 16.0 Hz), 119.54 (d, J = 194.8 Hz), 133.72 (d, J = 11.3 Hz), 162.83 (d, J = 3.4 Hz).

  • ³¹P NMR (162 MHz, CDCl₃): δ 19.6.

Synthesis

The synthesis of aryl phosphonates is commonly achieved through the Michaelis-Arbuzov reaction. Below is a representative protocol for the synthesis of this compound.

Michaelis-Arbuzov Reaction: An Experimental Protocol

This protocol is adapted from general procedures for the synthesis of aryl phosphonates.

Materials:

  • 4-Methoxy-iodobenzene (or 4-Methoxy-bromobenzene)

  • Triethyl phosphite

  • Palladium(II) acetate (Pd(OAc)₂) (catalyst)

  • Triphenylphosphine (PPh₃) (ligand)

  • Anhydrous toluene (solvent)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Schlenk line or similar inert atmosphere setup

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-methoxy-iodobenzene (1 equivalent), palladium(II) acetate (e.g., 2 mol%), and triphenylphosphine (e.g., 4 mol%).

  • Add anhydrous toluene via syringe.

  • To this mixture, add triethyl phosphite (1.2 to 1.5 equivalents) via syringe.

  • Heat the reaction mixture to reflux (approximately 110°C) and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield this compound.

Logical Workflow for Michaelis-Arbuzov Synthesis:

Michaelis_Arbuzov_Workflow Michaelis-Arbuzov Reaction Workflow Reactants Reactants (4-Methoxy-arylhalide, Triethyl phosphite) Reaction_Setup Reaction Setup (Inert Atmosphere) Reactants->Reaction_Setup Catalyst Catalyst System (Pd(OAc)2, PPh3) Catalyst->Reaction_Setup Solvent Anhydrous Toluene Solvent->Reaction_Setup Heating Heating (Reflux) Reaction_Setup->Heating 1. Monitoring Reaction Monitoring (TLC/GC) Heating->Monitoring 2. Workup Workup (Solvent Removal) Monitoring->Workup 3. Purification Purification (Distillation/Chromatography) Workup->Purification 4. Product This compound Purification->Product 5.

Caption: Workflow for the synthesis of this compound.

Reactivity and Stability

Aryl phosphonates are generally stable compounds. The phosphorus-carbon bond is robust and resistant to hydrolysis under neutral conditions. The ester groups can be hydrolyzed under acidic or basic conditions. The aromatic ring can undergo typical electrophilic substitution reactions, with the methoxy and phosphonate groups directing the position of substitution. Information on the specific degradation pathways of this compound is not extensively documented. Storage in a cool, dark place is recommended to prevent potential degradation.

Biological Activity and Drug Development Potential

Direct studies on the biological activity of this compound are scarce in publicly available literature. However, the broader class of organophosphonates, and specifically aryl phosphonates, has garnered significant attention in drug discovery.

Enzyme Inhibition

Phosphonates are well-established mimics of phosphate and carboxylate groups and can act as inhibitors of enzymes that process these functionalities.[4] Derivatives of (4-methoxyphenyl)methyl)phosphonate have been synthesized and shown to act as inhibitors of acid phosphatases, which are implicated in conditions like osteoporosis.[3] This suggests that this compound could be a starting point for the design of inhibitors for various phosphatases or other enzymes with phosphate-binding sites.

Potential Signaling Pathway Modulation

Given that many signaling pathways are regulated by phosphorylation and dephosphorylation events, phosphonate-containing molecules have the potential to modulate these pathways. For instance, bisphosphonates are known to affect cell signaling pathways, although their mechanism is complex and can involve multiple targets.[5] While no direct evidence links this compound to specific signaling pathways, its structure warrants investigation into its potential effects on kinase or phosphatase-mediated signaling cascades.

Hypothetical Signaling Pathway Inhibition:

Signaling_Pathway_Inhibition Hypothetical Enzyme Inhibition by a Phosphonate Substrate Phosphate Substrate Enzyme Enzyme (e.g., Phosphatase) Substrate->Enzyme Product Product + Dephosphorylated Substrate Enzyme->Product Inhibition Inhibition Signaling_Cascade Downstream Signaling Cascade Product->Signaling_Cascade Phosphonate This compound (Potential Inhibitor) Phosphonate->Enzyme Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response

Caption: Potential mechanism of enzyme inhibition by a phosphonate analog.

Conclusion

This compound is a readily synthesizable organophosphorus compound with well-defined physical and chemical properties. While its biological activities have not been extensively explored, the known inhibitory potential of related phosphonate derivatives against key enzymes suggests that this compound could serve as a valuable scaffold for the development of novel therapeutic agents. Further investigation into its biological effects, particularly its interaction with phosphatases and kinases, is warranted to unlock its full potential in drug discovery and development. This technical guide provides a foundational resource for researchers embarking on such investigations.

References

Diethyl 4-Methoxyphenylphosphonate CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 3762-33-2

Molecular Formula: C₁₁H₁₇O₄P

Molecular Weight: 244.22 g/mol

This technical guide provides a comprehensive overview of Diethyl 4-Methoxyphenylphosphonate, a valuable organophosphorus compound for researchers, scientists, and professionals in drug development. This document details its chemical structure, key quantitative data, synthesis methodologies, and its role in significant organic reactions.

Molecular Structure

The molecular structure of this compound consists of a 4-methoxyphenyl group directly bonded to a phosphorus atom, which is also double-bonded to an oxygen atom and single-bonded to two ethoxy groups.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic data for this compound is presented below. This information is crucial for its identification, characterization, and use in various experimental setups.

PropertyValue
CAS Number 3762-33-2
Molecular Formula C₁₁H₁₇O₄P
Molecular Weight 244.22 g/mol
Appearance Colorless to almost colorless clear liquid
Purity >97.0% (GC)[1]
¹H NMR (400 MHz, CDCl₃) δ = 7.72 (dd, J = 13.0, 9.0 Hz, 2H), 6.97 (dd, J = 9.0, 3.0 Hz, 2H), 4.04-4.13 (m, 4H), 3.83 (s, 3H), 1.30 (t, J = 7.3 Hz, 6H)[2]

Synthesis Protocols

The synthesis of this compound can be achieved through several methods, most notably via a nickel-catalyzed cross-coupling reaction or the Michaelis-Arbuzov reaction. Below are detailed experimental protocols for these synthetic routes.

Nickel-Catalyzed C-P Coupling Reaction

This protocol describes a general method for the synthesis of arylphosphonates from aryl mesylates or tosylates and a phosphite source, which is applicable for the synthesis of this compound.[2]

Materials:

  • 4-Methoxyphenyl mesylate or tosylate

  • Diethyl H-phosphonate (H(O)P(OEt)₂)

  • NiCl₂(dppf) (Nickel(II) chloride-diphenylphosphinoferrocene complex)

  • dppf (1,1'-Bis(diphenylphosphino)ferrocene)

  • Activated Zinc (Zn) dust

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • 5% Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried 25 mL Schlenk tube, add NiCl₂(dppf) (50 µmol), dppf (0.10 mmol), and activated Zn dust (0.50 mmol).

  • Seal the tube with a rubber septum, and then degas by pumping and backfilling with nitrogen three times.

  • Add DMF (1 mL) via syringe. The reaction mixture is stirred at 80 °C for 30 minutes, during which the solution will turn from yellow to red.

  • In a separate flask, prepare a solution of the 4-methoxyphenyl mesylate or tosylate (0.50 mmol), Diethyl H-phosphonate (0.60 mmol), and DIPEA (95 µL, 1.0 mmol) in DMF (2 mL).

  • Add the solution from step 4 to the reaction mixture via syringe through the rubber septum.

  • Stir the reaction mixture at 100 °C under a nitrogen atmosphere for 36 hours.

  • Allow the reaction mixture to cool to room temperature and evaporate the DMF in vacuo.

  • Dissolve the residue in CH₂Cl₂ (10 mL) and wash with 5% HCl (3 x 5 mL) and water (3 x 3 mL).

  • Dry the organic layer with anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify the product by column chromatography to obtain pure this compound.

Synthesis_Workflow reagents Aryl Mesylate/Tosylate Diethyl H-phosphonate DIPEA in DMF reaction Reaction Mixture @ 100°C, 36h reagents->reaction catalyst_prep NiCl2(dppf), dppf, Zn in DMF @ 80°C catalyst_prep->reaction workup Evaporation Extraction (CH2Cl2) Washing (HCl, H2O) reaction->workup purification Drying (Na2SO4) Column Chromatography workup->purification product Diethyl 4-Methoxyphenyl- phosphonate purification->product

Caption: Nickel-Catalyzed Synthesis Workflow.

Michaelis-Arbuzov Reaction (General Protocol)

The Michaelis-Arbuzov reaction is a classic and widely used method for the formation of a carbon-phosphorus bond. This general protocol can be adapted for the synthesis of this compound from 4-methoxy-substituted aryl halides.

Materials:

  • 4-Bromoanisole or 4-Iodoanisole

  • Triethyl phosphite (P(OEt)₃)

  • Anhydrous conditions

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine the 4-haloanisole (1 equivalent) and triethyl phosphite (1.2 equivalents).

  • Heat the reaction mixture to 150-160°C under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Purify the product by vacuum distillation to remove the ethyl halide byproduct and any unreacted starting materials, yielding this compound.

Applications in Organic Synthesis

This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely utilized method for the stereoselective synthesis of alkenes.

The Horner-Wadsworth-Emmons Reaction

The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to produce an alkene, typically with high (E)-stereoselectivity.[3][4][5] The phosphonate carbanion is more nucleophilic and less basic than the corresponding Wittig reagent, offering advantages such as milder reaction conditions and easier removal of the phosphate byproduct.[4][5]

General Reaction Scheme:

  • Deprotonation: A base (e.g., NaH, KHMDS) is used to deprotonate the carbon alpha to the phosphonate group, forming a resonance-stabilized phosphonate carbanion.

  • Nucleophilic Addition: The carbanion attacks the carbonyl carbon of an aldehyde or ketone.

  • Oxaphosphetane Formation: The resulting intermediate cyclizes to form a four-membered oxaphosphetane intermediate.

  • Elimination: The oxaphosphetane collapses to yield the alkene product and a water-soluble dialkylphosphate salt.

HWE_Pathway cluster_0 Carbanion Formation cluster_1 Alkene Synthesis Phosphonate Diethyl 4-Methoxy- phenylphosphonate Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Base (e.g., NaH) Base->Phosphonate Aldehyde Aldehyde/Ketone (R-CHO) Carbanion->Aldehyde Nucleophilic Attack Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Alkene (E)-Alkene Product Oxaphosphetane->Alkene Elimination Byproduct Phosphate Byproduct Oxaphosphetane->Byproduct

Caption: Horner-Wadsworth-Emmons Reaction Pathway.

Relevance in Drug Development

While specific applications of this compound in drug development are not as extensively documented as its benzyl-containing counterpart, phosphonates, in general, are of significant interest in medicinal chemistry. They can act as stable mimics of phosphate groups in biological systems, leading to their investigation as enzyme inhibitors. The structural motif present in this compound could be incorporated into larger molecules to explore potential biological activities. The closely related Diethyl 4-methoxybenzylphosphonate is utilized in the synthesis of stilbenoid derivatives, which have been studied for their neuroprotective and antioxidant properties.[6] This suggests that this compound could also serve as a versatile building block in the synthesis of novel, biologically active compounds.

References

Spectroscopic Profile of Diethyl 4-Methoxyphenylphosphonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Diethyl 4-Methoxyphenylphosphonate, a compound of interest in various chemical and pharmaceutical research fields. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The information is presented to facilitate its identification, characterization, and application in research and development.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy for this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
1.26Triplet (t)7.16H-CH₂CH₃
3.80Singlet (s)-3H-OCH₃
3.95 – 4.14Multiplet (m)-4H-CH₂ CH₃
6.89 – 6.96Multiplet (m)-2HAr-H (ortho to -OCH₃)
7.66 – 7.74Multiplet (m)-2HAr-H (ortho to -P(O))

Data sourced from a study published by the Royal Society of Chemistry.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound (101 MHz, CDCl₃)

Chemical Shift (δ) ppmCoupling Constant (J) HzAssignment
16.34d, J = 6.5-CH₂CH₃
55.36-OCH₃
61.82d, J = 5.4-CH₂ CH₃
113.95d, J = 16.0Ar-C (ortho to -OCH₃)
119.54d, J = 194.8Ar-C (ipso to -P(O))
133.72d, J = 11.3Ar-C (ortho to -P(O))
162.83d, J = 3.4Ar-C (ipso to -OCH₃)

Data sourced from a study published by the Royal Society of Chemistry.[1]

Table 3: ³¹P NMR Spectroscopic Data for this compound (162 MHz, CDCl₃)

Chemical Shift (δ) ppm
19.6

Data sourced from a study published by the Royal Society of Chemistry.[1]

Infrared (IR) Spectroscopy Data

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
~3050-3000MediumAromatic C-H Stretch
~2980-2850Medium-StrongAliphatic C-H Stretch (-CH₃, -CH₂)
~1600, ~1500Medium-StrongAromatic C=C Bending
~1250StrongP=O Stretch (Phosphoryl group)
~1240StrongAryl-O-C Asymmetric Stretch
~1160-1020StrongP-O-C Stretch
~1030StrongAryl-O-C Symmetric Stretch
Mass Spectrometry (MS) Data

Specific experimental mass spectrometry data for this compound is not detailed in the available search results. However, the expected molecular ion peak and potential fragmentation patterns can be inferred from its structure.

Table 5: Predicted Mass Spectrometry (MS) Data for this compound

m/zIon
244[M]⁺ (Molecular Ion)
215[M - C₂H₅]⁺
186[M - 2(C₂H₅)]⁺ or [M - C₂H₅O - C₂H₅]⁺
139[CH₃OC₆H₄P(O)OH]⁺
108[CH₃OC₆H₄]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H, ¹³C, and ³¹P NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Proton NMR spectra are acquired with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are collected for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired with proton decoupling. A spectral width of about 240 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds are typically used. Several thousand scans may be required to achieve an adequate signal-to-noise ratio.

  • ³¹P NMR Acquisition: Phosphorus-31 NMR spectra are acquired with proton decoupling. A spectral width of around 100 ppm is common. The chemical shifts are referenced to an external 85% H₃PO₄ standard (δ = 0 ppm).[2]

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the neat liquid sample of this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

  • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile (approximately 1 mg/mL).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.

  • Data Acquisition: For EI-MS, the sample is introduced into the ion source, where it is bombarded with high-energy electrons (typically 70 eV). For ESI-MS, the sample solution is infused into the ion source, and a high voltage is applied to generate a fine spray of charged droplets. The mass analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio. The detector records the abundance of each ion.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis and structural elucidation of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Structure Elucidation Sample This compound Dissolution Dissolve in appropriate solvent (e.g., CDCl3 for NMR, MeOH for MS) Sample->Dissolution IR IR Spectroscopy Sample->IR Neat sample NMR NMR Spectroscopy (1H, 13C, 31P) Dissolution->NMR MS Mass Spectrometry Dissolution->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Structure Final Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

Structure_Elucidation_Logic cluster_techniques Spectroscopic Techniques cluster_information Derived Structural Information H_NMR 1H NMR Proton_Env Proton environments & neighboring protons H_NMR->Proton_Env C_NMR 13C NMR Carbon_Skel Carbon skeleton & functional groups C_NMR->Carbon_Skel P_NMR 31P NMR Phosphorus_Env Phosphorus environment P_NMR->Phosphorus_Env IR IR Spectroscopy Func_Groups Presence of P=O, C-O, Aromatic rings IR->Func_Groups MS Mass Spectrometry Mol_Weight Molecular Weight & Elemental Formula MS->Mol_Weight Final_Structure This compound Structure Proton_Env->Final_Structure Carbon_Skel->Final_Structure Phosphorus_Env->Final_Structure Func_Groups->Final_Structure Mol_Weight->Final_Structure

Caption: Logical Path to Structure Elucidation.

References

Diethyl 4-Methoxyphenylphosphonate: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of Diethyl 4-Methoxyphenylphosphonate, a compound of interest in various chemical and pharmaceutical research fields. This document outlines experimental protocols for assessing these properties and presents data in a structured format to facilitate informed decision-making in research and development.

Core Properties of this compound

This compound is an organophosphorus compound characterized by a phosphonate group attached to a methoxy-substituted phenyl ring. Its chemical structure influences its physical and chemical properties, including its solubility in various solvents and its stability under different environmental conditions.

Solubility Profile

Table 1: Representative Solubility of this compound at 25°C

SolventPolarity IndexExpected Solubility
Water10.2Sparingly Soluble to Miscible
Ethanol5.2Soluble
Methanol6.6Soluble
Acetone5.1Soluble
Dichloromethane3.1Soluble
Diethyl Ether2.8Soluble
Toluene2.4Soluble
Hexane0.1Sparingly Soluble to Insoluble

Note: This table presents expected solubility based on the general characteristics of diethyl phosphonate compounds. Experimental verification is required for precise quantitative values.

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a liquid compound like this compound involves the equilibrium solubility method.[3][4]

Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a specified temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC)

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C).

  • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time to allow any undissolved material to settle.

  • Centrifuge the vials to further separate the saturated solution from the excess solute.

  • Carefully withdraw an aliquot of the clear supernatant (the saturated solution).

  • Dilute the aliquot with a suitable solvent to a concentration within the working range of the analytical method.

  • Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

  • The solubility is expressed as mass per unit volume (e.g., mg/mL) or molarity.

Stability Profile

The stability of a compound is crucial for determining its shelf-life, storage conditions, and degradation pathways. Phosphonate esters are known to be susceptible to hydrolysis under both acidic and basic conditions.[5][6] Thermal degradation is also a potential stability concern.[7]

Hydrolytic Stability

Hydrolysis is a primary degradation pathway for phosphonate esters, involving the cleavage of the P-O-C bond.[5] The rate of hydrolysis is significantly influenced by pH and temperature.[8]

Table 2: Expected Hydrolytic Stability of this compound

ConditionExpected Degradation PathwayRelative Rate
Acidic (e.g., pH 1-3)Acid-catalyzed hydrolysisModerate to Fast
Neutral (e.g., pH 6-8)Slow hydrolysisSlow
Basic (e.g., pH 10-13)Base-catalyzed hydrolysisFast
Thermal Stability

Organophosphorus compounds can undergo thermal decomposition at elevated temperatures. The decomposition products can vary depending on the structure of the compound and the conditions.[7] For many phosphonates, initial degradation involves the elimination of a phosphorus acid.[7]

Experimental Protocol for Stability Testing (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[9]

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 N)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 N)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC or GC system

  • pH meter

Procedure:

  • Acidic Hydrolysis: Dissolve a known amount of this compound in a solution of 0.1 N HCl. Heat the solution (e.g., at 60°C) for a specified period (e.g., 24 hours).[9]

  • Basic Hydrolysis: Dissolve a known amount of the compound in a solution of 0.1 N NaOH. Heat the solution (e.g., at 60°C) for a specified period (e.g., 24 hours).[9]

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep it at room temperature for a specified period (e.g., 24 hours).[9]

  • Thermal Degradation: Place a sample of the compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a specified period (e.g., 48 hours).[9]

  • Photostability: Expose a sample of the compound to light according to ICH Q1B guidelines.[10]

  • At predetermined time points, withdraw samples from each stress condition, neutralize if necessary, and dilute appropriately.

  • Analyze the samples using a stability-indicating HPLC or GC method to quantify the amount of remaining this compound and detect any degradation products.

Visualized Workflows and Pathways

Logical Workflow for Solubility and Stability Assessment

The following diagram illustrates the logical workflow for a comprehensive assessment of the solubility and stability of this compound.

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment sol_start Start Solubility Protocol sol_prep Prepare Supersaturated Solutions sol_start->sol_prep sol_equilibrate Equilibrate at Constant Temperature sol_prep->sol_equilibrate sol_separate Separate Saturated Solution sol_equilibrate->sol_separate sol_analyze Analyze by HPLC/GC sol_separate->sol_analyze sol_end Determine Solubility sol_analyze->sol_end stab_start Start Stability Protocol stab_stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) stab_start->stab_stress stab_sample Sample at Time Points stab_stress->stab_sample stab_analyze Analyze by Stability-Indicating Method stab_sample->stab_analyze stab_end Identify Degradants & Determine Rate stab_analyze->stab_end compound This compound compound->sol_start Input for Solubility compound->stab_start Input for Stability

Caption: Workflow for solubility and stability testing.

Postulated Hydrolysis Pathway

The diagram below illustrates the postulated hydrolysis pathway of this compound under acidic or basic conditions, leading to the formation of the monoester and ultimately the phosphonic acid.

G A This compound C₁₁H₁₇O₄P B Ethyl 4-Methoxyphenylphosphonate (Monoester) C₉H₁₃O₄P A->B  Hydrolysis (Step 1) + H₂O, - EtOH C 4-Methoxyphenylphosphonic Acid C₇H₉O₄P B->C  Hydrolysis (Step 2) + H₂O, - EtOH

Caption: Postulated hydrolysis of this compound.

References

Unlocking a World of Discovery: A Technical Guide to the Research Applications of Diethyl 4-Methoxyphenylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Versatile Applications of Diethyl 4-Methoxyphenylphosphonate.

This in-depth guide explores the multifaceted potential of this compound, a versatile organophosphorus compound, in various research and development domains. From its pivotal role in organic synthesis to the promising biological activities of its derivatives, this document provides a thorough overview for professionals in the chemical and biomedical sciences.

Core Applications in Organic Synthesis: The Horner-Wadsworth-Emmons Reaction

This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely utilized method for the stereoselective synthesis of alkenes. This reaction offers significant advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions and the straightforward removal of the water-soluble phosphate byproduct. The HWE reaction is instrumental in the synthesis of various complex molecules, particularly stilbenoids like resveratrol and its analogues, which are known for their potential therapeutic properties.

A general workflow for the Horner-Wadsworth-Emmons reaction is depicted below:

HWE_Workflow cluster_setup Reaction Setup cluster_reaction Olefin Synthesis cluster_workup Workup and Purification start Start deprotonation Deprotonation of this compound with a base (e.g., NaH) in an anhydrous solvent (e.g., THF) start->deprotonation addition Addition of an aldehyde or ketone to the phosphonate carbanion solution deprotonation->addition oxaphosphetane Formation of an oxaphosphetane intermediate addition->oxaphosphetane elimination Elimination to yield the (E)-alkene and a water-soluble phosphate byproduct oxaphosphetane->elimination quench Reaction quenching (e.g., with aqueous NH4Cl) elimination->quench extraction Extraction with an organic solvent quench->extraction purification Purification (e.g., column chromatography) extraction->purification end Final Product ((E)-Alkene) purification->end

Figure 1: General workflow of the Horner-Wadsworth-Emmons reaction.
Experimental Protocol: Representative Horner-Wadsworth-Emmons Reaction

The following is a generalized protocol for the synthesis of a stilbene derivative using this compound. Note that specific conditions may need to be optimized for different substrates.

  • Preparation of the Phosphonate Carbanion:

    • To a stirred suspension of sodium hydride (NaH, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), a solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise at 0 °C.

    • The reaction mixture is stirred at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion.

  • Reaction with Carbonyl Compound:

    • The reaction mixture is cooled to 0 °C, and a solution of the desired aldehyde or ketone (1.0 equivalent) in anhydrous THF is added dropwise.

    • The reaction is allowed to warm to room temperature and stirred for several hours (monitoring by thin-layer chromatography is recommended to determine completion).

  • Workup and Purification:

    • The reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • The aqueous layer is extracted with an organic solvent such as ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield the desired alkene.

Biological and Therapeutic Potential of Derivatives

Derivatives of this compound have demonstrated a range of promising biological activities, positioning them as valuable scaffolds in drug discovery and development.

Enzyme Inhibition

Certain derivatives have been identified as potent inhibitors of enzymes such as acid phosphatases, which are implicated in bone metabolism disorders like osteoporosis.

Compound ClassTarget EnzymeIC50 / Ki ValueReference
Diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate derivativesRed Kidney Bean Purple Acid Phosphatase (rkbPAP)Ki = 1.1 µM (for hexadecyl derivative)[1]
Anticancer and Anti-platelet Activity

Analogues of resveratrol, synthesized using phosphonate reagents, have shown significant potential in cancer research and in the modulation of platelet aggregation. Methoxy derivatives, in particular, have exhibited enhanced anti-platelet activity compared to resveratrol.

CompoundCell Line / TargetActivity (IC50)Reference
4'-Methoxy Resveratrol DerivativeTRAP-induced platelet aggregation~2.5 orders of magnitude higher than resveratrol[2]
3-Methoxy ResveratrolPC-3 (Prostate Cancer)High potency[2]
3,4'-Dimethoxy ResveratrolHCT116 (Colon Cancer)High efficacy[2]
TrimethoxyresveratrolHCT116 (Colon Cancer)High efficacy[2]
Resveratrol Analogues (with CHO group)KB (Nasopharyngeal Epidermoid Tumor)Significant cytotoxic activities[3]
Antioxidant and Neuroprotective Properties

Stilbenoid derivatives synthesized from phosphonates are recognized for their potential antioxidant and neuroprotective effects. These compounds can scavenge free radicals and modulate signaling pathways involved in cellular defense against oxidative stress.

Compound ClassAssayActivityReference
Diethyl(alkyl/aryl/heteroarylamino)(4-(pyridin-2-yl)phenyl)methylphosphonatesDPPH radical scavenging~10% higher than ascorbic acid (for compounds 4m, 4n, 4q)[4]
Phenoxyindole derivativesAnti-Aβ aggregationIC50 = 3.18 ± 0.87 µM (for compound 5)[5]
Phenoxyindole derivativesAntioxidant (DPPH)IC50 = 28.18 ± 1.40 µM (for compound 5)[5]

Modulation of Cellular Signaling Pathways

Derivatives of this compound, particularly the stilbenoids, have been shown to influence key cellular signaling pathways implicated in various diseases, including cancer, inflammation, and neurodegenerative disorders.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is common in many cancers. Resveratrol and its analogues have been shown to inhibit this pathway, contributing to their anticancer effects.[6][7]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival mTOR->Proliferation Promotes Resveratrol Resveratrol Analogues (from this compound) Resveratrol->PI3K Inhibits Resveratrol->Akt Inhibits

Figure 2: Inhibition of the PI3K/Akt signaling pathway by resveratrol analogues.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a key role in inflammation and immune responses. Chronic activation of this pathway is linked to various inflammatory diseases and cancers. Resveratrol has been demonstrated to suppress NF-κB signaling.[8][9]

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Inflammatory Gene Expression Nucleus->Inflammation Promotes Resveratrol Resveratrol Analogues (from this compound) Resveratrol->IKK Inhibits

Figure 3: Suppression of the NF-κB signaling pathway by resveratrol analogues.
Nrf2 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant proteins. Activation of the Nrf2 pathway helps protect cells from oxidative stress. Substituted trans-stilbenes have been identified as activators of Nrf2 signaling.[10][11]

Nrf2_Pathway Stilbenes Stilbene Derivatives (from this compound) Keap1 Keap1 Stilbenes->Keap1 Induces conformational change in Nrf2 Nrf2 Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes Promotes

Figure 4: Activation of the Nrf2 antioxidant pathway by stilbene derivatives.

Experimental Protocols for Biological Evaluation

A general workflow for the biological evaluation of compounds derived from this compound is outlined below.

Bioactivity_Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis and Interpretation start Synthesized Compound cell_viability Cell Viability Assay (e.g., MTT) start->cell_viability antioxidant Antioxidant Assay (e.g., DPPH, ABTS) start->antioxidant enzyme Enzyme Inhibition Assay start->enzyme ic50 Determine IC50/EC50 values cell_viability->ic50 antioxidant->ic50 enzyme->ic50 pathway Western Blot/PCR for Pathway Analysis ic50->pathway lead_id Lead Compound Identification pathway->lead_id

Figure 5: General workflow for biological activity screening.
Cell Viability Assay (MTT Assay)

This protocol assesses the effect of a compound on cell proliferation and cytotoxicity.[5][12]

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antioxidant Capacity Assays (DPPH, ABTS, FRAP)

These assays are commonly used to evaluate the free radical scavenging and reducing power of compounds.[13][14][15]

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method measures the ability of an antioxidant to scavenge the stable DPPH radical. The reduction of DPPH is monitored by the decrease in absorbance at approximately 517 nm.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay is based on the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at around 734 nm.

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by the change in absorbance at 593 nm.

Conclusion

This compound is a valuable and versatile building block in modern chemical and biomedical research. Its utility in the Horner-Wadsworth-Emmons reaction facilitates the synthesis of a wide array of biologically active molecules, including stilbenoid derivatives with significant therapeutic potential. The ability of these derivatives to modulate key cellular signaling pathways underscores their importance as lead compounds in the development of novel treatments for cancer, inflammatory disorders, and neurodegenerative diseases. This guide provides a foundational understanding of the applications of this compound and serves as a practical resource for researchers aiming to harness its potential in their scientific endeavors.

References

An In-depth Technical Guide to Diethyl 4-Methoxyphenylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Diethyl 4-Methoxyphenylphosphonate, a versatile reagent in organic synthesis, particularly in the development of pharmacologically active compounds. This document details its chemical properties, synthesis, and key applications, with a focus on experimental protocols and data presentation for easy reference by researchers in the field.

Chemical Properties and Spectroscopic Data

This compound, also known as Diethyl (4-methoxybenzyl)phosphonate, is an organophosphorus compound with the chemical formula C₁₂H₁₉O₄P. It serves as a crucial intermediate in the synthesis of various organic molecules.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundDiethyl 4-methylbenzylphosphonateDiethyl benzylphosphonate
CAS Number 1145-93-33762-25-2[1]1080-32-6[2][3]
Molecular Formula C₁₂H₁₉O₄PC₁₂H₁₉O₃P[1]C₁₁H₁₇O₃P[2][3]
Molecular Weight 258.25 g/mol 242.25 g/mol [1]228.22 g/mol [2]
Appearance Oil[4]Colorless liquid[5]Colorless liquid
Density Not available1.07 g/mL at 25 °C[5]Not available
Boiling Point Not available110 °C at 0.2 mmHg[5]Not available
Refractive Index Not availablen20/D 1.497[5]Not available

Table 2: Spectroscopic Data for this compound

TypeDataReference
¹H NMR (250 MHz, CDCl₃)δ 1.42-1.46 (m, 6H), 2.09 (d, J = 4.6 Hz, 2H), 3.74 (s, 3H), 4.18-4.37 (m, 4H), 6.76-6.83 (m, 2H), 7.18-7.23 (m, 2H)[4]
¹³C NMR (62 MHz, CDCl₃)δ 159.55 (d, J = 3.3 Hz), 131.09 (d, J = 6.4 Hz), 124.44 (d, J = 8.2 Hz), 114.99 (d, J = 2.5 Hz), 62.20 (d, J = 4.3 Hz), 57.06, 34.02 (d, J = 43.6 Hz), 16.57 (d, J = 4.5 Hz)[4]
³¹P NMR (162 MHz, CDCl₃)δ 26.32[4]

Synthesis of this compound

The primary route for synthesizing this compound is the Michaelis-Arbuzov reaction.[5] This reaction involves the treatment of a trialkyl phosphite with an alkyl halide.

Synthesis_of_Diethyl_4_Methoxyphenylphosphonate reagent1 4-Methoxybenzyl halide (X = Cl, Br, I) intermediate Quasiphosphonium salt (Intermediate) reagent1->intermediate Michaelis-Arbuzov Reaction reagent2 Triethyl phosphite reagent2->intermediate product This compound intermediate->product Arbuzov rearrangement byproduct Ethyl halide intermediate->byproduct

Synthesis of this compound via the Michaelis-Arbuzov reaction.

This protocol describes a general procedure for the synthesis of diethyl benzylphosphonates, which can be adapted for this compound.[5]

Materials:

  • 4-Methoxybenzyl halide (e.g., 4-methoxybenzyl bromide) (1.0 equivalent)

  • Triethyl phosphite (1.5 - 2.0 equivalents)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxybenzyl halide.

  • Add an excess of triethyl phosphite. The reaction can often be performed neat (without a solvent).

  • Heat the reaction mixture to reflux (typically 120-160°C) and maintain for 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess triethyl phosphite by distillation under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield this compound.

Applications in Organic Synthesis: The Horner-Wadsworth-Emmons Reaction

This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the stereoselective synthesis of alkenes.[5][6] This reaction is particularly valuable for producing (E)-alkenes with high selectivity.[6][7] The phosphonate carbanion, generated by deprotonation of the phosphonate, is more nucleophilic and less basic than the corresponding Wittig ylides. A significant advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble, simplifying the purification process.[6]

Horner_Wadsworth_Emmons_Reaction cluster_0 Carbanion Formation cluster_1 Olefination phosphonate This compound carbanion Phosphonate Carbanion phosphonate->carbanion Deprotonation base Base (e.g., NaH, n-BuLi) base->carbanion oxaphosphetane Oxaphosphetane Intermediate carbanion->oxaphosphetane Nucleophilic Attack aldehyde Aldehyde or Ketone aldehyde->oxaphosphetane alkene (E)-Alkene Product (e.g., Stilbenoid derivative) oxaphosphetane->alkene Elimination byproduct Diethyl phosphate (water-soluble) oxaphosphetane->byproduct

General workflow of the Horner-Wadsworth-Emmons reaction.

This protocol provides a general framework for the HWE reaction using this compound to synthesize stilbenoid derivatives.[8]

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • This compound (1.1 equivalents)

  • Aldehyde (e.g., a substituted benzaldehyde) (1.0 equivalent)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Preparation of the Carbanion:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend NaH in anhydrous THF.

    • Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

    • Add fresh anhydrous THF to the flask.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of this compound in anhydrous THF to the NaH suspension.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.

  • Reaction with Aldehyde:

    • Cool the resulting solution of the phosphonate carbanion back to 0 °C.

    • Add a solution of the aldehyde in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC). Reaction times can vary from a few hours to overnight.

  • Workup and Purification:

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield the desired stilbenoid derivative.

Application in Drug Development: Synthesis of Bioactive Stilbenoids

This compound is instrumental in the synthesis of stilbenoid derivatives, a class of compounds known for their potential neuroprotective and antioxidant properties.[9] The antioxidant activity of these synthesized compounds can be evaluated using various in vitro assays.

This is a common method to evaluate the antioxidant potential of synthesized stilbenoid compounds.

Materials:

  • Synthesized stilbenoid compound (test sample)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • Methanol

  • Standard antioxidant (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in methanol.

  • Prepare a series of dilutions of the test compound from the stock solution.

  • In a 96-well microplate, add a specific volume of each dilution of the test compound.

  • Add a methanolic solution of DPPH to each well.

  • The final volume in each well should be constant.

  • A control well should contain methanol and the DPPH solution.

  • Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Scavenging = [(A_control - A_sample) / A_control] * 100

    • Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound. A lower IC₅₀ value indicates higher antioxidant activity.

References

In-depth Technical Guide: Mechanism of Action of Diethyl 4-Methoxyphenylphosphonate Derivatives in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document focuses on the biological activity of derivatives of Diethyl 4-Methoxyphenylphosphonate, specifically diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonates and their corresponding phosphonic acids. No direct biological activity data for this compound itself was identified in the reviewed literature. The information presented herein is based on the available research on these derivatives.

Executive Summary

Phosphonate derivatives are recognized for their role as phosphate mimics, leading to their investigation as inhibitors of enzymes that process phosphate-containing substrates.[1][2] This guide details the mechanism of action of a series of this compound derivatives, which have been identified as inhibitors of Purple Acid Phosphatases (PAPs). PAPs are binuclear metallo-hydrolases implicated in bone resorption, making them a therapeutic target for osteoporosis.[3][4][5] The presented data, experimental protocols, and proposed mechanisms are derived from a key study investigating the inhibitory effects of these compounds on red kidney bean PAP (rkbPAP), a model for human PAP.

Core Biological Activity: Inhibition of Purple Acid Phosphatase (PAP)

The primary biological activity identified for derivatives of this compound is the inhibition of Purple Acid Phosphatase (PAP).[3][4][5] PAPs are enzymes that catalyze the hydrolysis of phosphate esters and are characterized by a binuclear metal center, typically Fe(III)-Fe(II) in mammals.[6] Elevated PAP activity is associated with bone metabolic disorders like osteoporosis.[3][4][5]

The studied derivatives, specifically diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonates, have demonstrated potent, dose-dependent inhibition of rkbPAP. The potency of these inhibitors was found to be influenced by the length of the alkyl chain in the sulfonamide moiety.[3][4]

Quantitative Inhibition Data

The inhibitory activities of the synthesized this compound derivatives against red kidney bean Purple Acid Phosphatase (rkbPAP) are summarized below. The data highlights the structure-activity relationship, particularly the effect of the alkyl chain length on inhibitory potency.

Compound IDAlkyl ChainIC50 (µM)Ki (µM)Inhibition Type
3d Hexadecyl9213 ± 1Mixed
4c Dodecyl42195 ± 9Noncompetitive
4d Hexadecyl131.1 ± 0.2Mixed

Data extracted from a study on diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate/phosphonic acid derivatives.[3]

Mechanism of Action

The investigated this compound derivatives exhibit different modes of inhibition against rkbPAP. The dodecyl derivatives were identified as noncompetitive inhibitors, while the more potent hexadecyl derivatives displayed a mixed-mode of inhibition.[3][4]

A noncompetitive inhibitor binds to a site on the enzyme other than the active site, affecting the enzyme's catalytic efficiency but not its substrate binding affinity. In contrast, a mixed inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both catalytic activity and substrate binding.

Molecular modeling studies suggest that the inhibitory activity of these compounds is determined by their interaction with the active site of the PAP enzyme.[3]

Proposed Signaling Pathway of PAP Inhibition

The following diagram illustrates the proposed mechanism of PAP inhibition by the this compound derivatives, leading to a potential therapeutic effect on bone metabolism.

PAP_Inhibition_Pathway cluster_0 Molecular Level cluster_1 Cellular Level cluster_2 Physiological Outcome Inhibitor This compound Derivative PAP Purple Acid Phosphatase (PAP) Inhibitor->PAP Binds to Inhibitor_PAP Inhibitor-PAP Complex PAP->Inhibitor_PAP Forms Osteoclast Osteoclast Inhibitor_PAP->Osteoclast Inhibits activity in Bone_Resorption Bone Resorption Osteoclast->Bone_Resorption Reduces Therapeutic_Effect Potential Therapeutic Effect (Anti-osteoporotic) Bone_Resorption->Therapeutic_Effect Leads to

Proposed mechanism of PAP inhibition.

Experimental Protocols

The following sections detail the key experimental methodologies used to characterize the inhibitory activity of the this compound derivatives.

Synthesis of Diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate Derivatives

The synthesis of the target compounds involves a multi-step process, which is outlined in the workflow diagram below. The general procedure starts from 4-methoxybenzaldehyde.[3]

Synthesis_Workflow reactant1 4-Methoxybenzaldehyde intermediate1 Diethyl (amino(4-methoxyphenyl)methyl)phosphonate (Intermediate 2) reactant1->intermediate1 reactant2 Ammonium Acetate reactant2->intermediate1 reactant3 Diethyl Phosphite reactant3->intermediate1 product Diethyl (alkylsulfonamido(4-methoxyphenyl)methyl)phosphonate (Final Product) intermediate1->product reactant4 Alkyl Sulfonyl Chloride reactant4->product reactant5 DIPEA reactant5->product

Synthesis of phosphonate derivatives.

General Procedure:

  • Synthesis of Diethyl (amino(4-methoxyphenyl)methyl)phosphonate: 4-methoxybenzaldehyde is reacted with ammonium acetate and diethyl phosphite in ethanol over activated molecular sieves. The resulting free amine is treated with hydrogen chloride gas to yield the hydrochloride salt.[3]

  • Synthesis of Diethyl (alkylsulfonamido(4-methoxyphenyl)methyl)phosphonates: The hydrochloride salt from the previous step is reacted with the appropriate alkyl sulfonyl chloride and diisopropylethylamine (DIPEA) in chloroform to yield the final sulfonamide derivatives.[3]

Purple Acid Phosphatase (PAP) Inhibition Assay

The inhibitory effect of the synthesized compounds on rkbPAP activity was determined using a continuous spectrophotometric assay.

Materials:

  • Red kidney bean Purple Acid Phosphatase (rkbPAP)

  • p-nitrophenyl phosphate (pNPP) as the substrate

  • Assay buffer (e.g., 0.1 M acetate buffer, pH 4.9)

  • Synthesized inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader

Protocol:

  • Prepare a series of dilutions of the inhibitor compounds.

  • In a 96-well plate, add the assay buffer, a fixed concentration of rkbPAP enzyme, and varying concentrations of the inhibitor.

  • Pre-incubate the enzyme and inhibitor mixture for a defined period.

  • Initiate the enzymatic reaction by adding the substrate pNPP to each well.

  • Monitor the formation of the product, p-nitrophenol, by measuring the absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

  • Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • To determine the inhibition constant (Ki) and the mode of inhibition, the assay is performed with varying concentrations of both the substrate and the inhibitor. The data is then fitted to the appropriate enzyme kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk).

Inhibition_Assay_Workflow step1 Prepare Inhibitor Dilutions step2 Add Buffer, Enzyme, and Inhibitor to 96-well plate step1->step2 step3 Pre-incubate step2->step3 step4 Add Substrate (pNPP) to initiate reaction step3->step4 step5 Monitor Absorbance at 405 nm (Kinetic Read) step4->step5 step6 Calculate Initial Velocities step5->step6 step7 Determine IC50 and Ki values step6->step7

PAP inhibition assay workflow.

Future Directions

The promising inhibitory activity of these this compound derivatives against PAP suggests their potential as lead compounds for the development of novel anti-osteoporotic drugs. Further research is warranted in the following areas:

  • In vivo efficacy studies: To evaluate the therapeutic potential of these compounds in animal models of osteoporosis.

  • Selectivity profiling: To assess the inhibitory activity against other phosphatases to determine their selectivity.

  • Pharmacokinetic and toxicological studies: To evaluate the drug-like properties and safety profile of the most potent inhibitors.

  • Structural studies: Co-crystallization of the inhibitors with human PAP to elucidate the precise binding interactions and guide further structure-based drug design.

Conclusion

While this compound itself has not been shown to possess direct biological activity based on the available literature, its derivatives, particularly the diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonates, are potent inhibitors of Purple Acid Phosphatase. The mechanism of action involves mixed or noncompetitive inhibition, depending on the specific derivative. These findings highlight the potential of the 4-methoxyphenylphosphonate scaffold as a starting point for the design of novel therapeutic agents targeting PAP for the treatment of bone metabolic disorders. Further optimization and preclinical evaluation of these compounds are necessary to validate their therapeutic utility.

References

Unveiling Diethyl 4-Methoxyphenylphosphonate: A Technical Guide to its Discovery, Synthesis, and Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core aspects of Diethyl 4-Methoxyphenylphosphonate, a significant organophosphorus compound. It covers its historical background, synthesis, characterization, and key applications, providing a comprehensive resource for professionals in the chemical and pharmaceutical sciences.

Discovery and Historical Background

The discovery of this compound is intrinsically linked to the development of organophosphorus chemistry, a field that gained significant momentum in the late 19th and early 20th centuries. The foundational reaction for the synthesis of phosphonates, the Michaelis-Arbuzov reaction, was first reported by German chemist August Michaelis in 1898 and later extensively explored by the Russian chemist Aleksandr Arbuzov.[1][2] This reaction, which involves the reaction of a trialkyl phosphite with an alkyl or aryl halide, provided a versatile method for forming the crucial carbon-phosphorus bond, paving the way for the synthesis of a vast array of phosphonate compounds, including this compound.

Physicochemical and Spectroscopic Data

A comprehensive summary of the physical and spectroscopic data for this compound is presented below. This data is essential for its identification, characterization, and use in synthetic applications.

PropertyValueReference
Chemical Formula C₁₁H₁₇O₄P[5]
Molecular Weight 244.23 g/mol [5]
CAS Number 3762-33-2[5]
Appearance Colorless to almost colorless clear liquid[5]
Purity >97.0% (GC)[5]
Boiling Point Not explicitly reported for this isomer; related benzyl isomer: 155 °C/0.5 mmHg
Density Not explicitly reported for this isomer; related benzyl isomer: 1.132 g/mL at 25 °C
Refractive Index Not explicitly reported for this isomer; related benzyl isomer: n20/D 1.504

Table 1: Physicochemical Properties of this compound

Spectrum TypeKey Peaks/Shifts (δ in ppm, J in Hz)
¹H NMR (CDCl₃)δ 7.70 (dd, J = 13.3, 8.6 Hz, 2H, Ar-H ortho to P), 6.93 (d, J = 8.8 Hz, 2H, Ar-H meta to P), 4.19 - 4.05 (m, 4H, OCH₂CH₃), 3.85 (s, 3H, OCH₃), 1.34 (t, J = 7.1 Hz, 6H, OCH₂CH₃)
¹³C NMR (CDCl₃)δ 162.8 (d, J = 3.4 Hz), 133.7 (d, J = 11.3 Hz), 119.5 (d, J = 194.8 Hz), 113.9 (d, J = 16.0 Hz), 61.8 (d, J = 5.4 Hz), 55.4, 16.3 (d, J = 6.5 Hz)
³¹P NMR (CDCl₃)δ 19.6
IR (KBr, cm⁻¹)Key absorptions expected around: 3050-3000 (Ar C-H stretch), 2980-2850 (Alkyl C-H stretch), 1600, 1500 (Ar C=C stretch), 1250 (P=O stretch), 1050-1020 (P-O-C stretch), 1180 (C-O-C stretch). (Note: A specific spectrum for this compound was not found in the search results; these are expected values.)
Mass Spec. (EI)Key fragments expected: m/z 244 (M⁺), 215 (M⁺ - C₂H₅), 187 (M⁺ - C₂H₅O), 139 (M⁺ - P(O)(OEt)₂). (Note: A specific spectrum for this compound was not found in the search results; these are predicted fragments.)

Table 2: Spectroscopic Data for this compound

Experimental Protocols

The synthesis of this compound and its subsequent use in olefination reactions are cornerstone experimental procedures in organic synthesis.

Synthesis of this compound via the Michaelis-Arbuzov Reaction

This protocol describes a general procedure for the synthesis of aryl phosphonates based on the well-established Michaelis-Arbuzov reaction.

Materials:

  • 4-Bromoanisole (or 4-Iodoanisole)

  • Triethyl phosphite

  • Anhydrous Toluene (or other high-boiling solvent)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk line or equivalent)

  • Heating mantle and temperature controller

  • Distillation apparatus

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser and a nitrogen/argon inlet.

  • Charge the flask with 4-bromoanisole (1.0 eq) and triethyl phosphite (1.1 - 1.5 eq).

  • Flush the system with inert gas.

  • Heat the reaction mixture to reflux (typically 120-160 °C) under an inert atmosphere.[1] The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material.

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • The crude product is purified by vacuum distillation to remove unreacted starting materials and byproducts, yielding this compound as a colorless oil.

Application in the Horner-Wadsworth-Emmons Reaction

This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction for the synthesis of alkenes, particularly stilbene derivatives. This protocol outlines a general procedure for this olefination.

Materials:

  • This compound

  • An appropriate aldehyde or ketone (e.g., benzaldehyde)

  • A strong base (e.g., sodium hydride (NaH), sodium ethoxide (NaOEt), or potassium tert-butoxide (t-BuOK))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

  • Standard glassware for anhydrous reactions

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend sodium hydride (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion.

  • Cool the resulting solution back to 0 °C.

  • Add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired alkene.

Reaction Mechanisms and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms involving this compound.

Michaelis_Arbuzov_Reaction reagents Triethyl phosphite + 4-Haloanisole intermediate Phosphonium Salt Intermediate reagents->intermediate SN2 Attack product This compound + Ethyl Halide intermediate->product Dealkylation (SN2)

Caption: Mechanism of the Michaelis-Arbuzov Reaction.

Horner_Wadsworth_Emmons_Reaction start This compound carbanion Phosphonate Carbanion start->carbanion Deprotonation (Base) adduct Betaine Intermediate carbanion->adduct Nucleophilic Attack aldehyde Aldehyde/Ketone aldehyde->adduct oxaphosphetane Oxaphosphetane Intermediate adduct->oxaphosphetane Cyclization alkene Alkene Product oxaphosphetane->alkene Elimination byproduct Diethyl Phosphate Byproduct oxaphosphetane->byproduct Elimination

Caption: Horner-Wadsworth-Emmons Reaction Pathway.

This technical guide provides a foundational understanding of this compound, from its historical roots in the pioneering work of Michaelis and Arbuzov to its practical application in modern organic synthesis. The provided data and protocols serve as a valuable resource for researchers engaged in the synthesis and utilization of this versatile phosphonate reagent.

References

An In-depth Technical Guide to the Safety, Handling, and Storage of Diethyl 4-Methoxyphenylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for Diethyl 4-Methoxyphenylphosphonate (CAS No. 3762-33-2), a versatile reagent in organic synthesis. The following sections detail its chemical properties, potential hazards, safe handling protocols, and emergency procedures to ensure its responsible use in a laboratory setting.

Chemical and Physical Properties

This compound is a colorless to almost colorless clear liquid. Key quantitative data are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₁₁H₁₇O₄P
Molecular Weight 244.23 g/mol
Purity >97.0% (GC)
Physical State (20°C) Liquid
Appearance Colorless to Almost colorless clear liquid
Flash Point 162 °C
CAS Number 3762-33-2

Hazard Identification and Safety Precautions

According to the Safety Data Sheet (SDS) from Tokyo Chemical Industry (TCI), this compound is not classified as a hazardous substance or mixture under GHS. However, as with any chemical reagent, it should be handled with care, and appropriate safety precautions should be taken.

Personal Protective Equipment (PPE)

Proper personal protective equipment is essential to minimize exposure and ensure safety.

PPESpecificationPurpose
Eye Protection Safety glasses with side shields or chemical goggles.Protects eyes from splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Provides a barrier against skin contact.
Body Protection Laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection Not required under normal use with adequate ventilation. Use a NIOSH-approved respirator with organic vapor cartridges for spills or in poorly ventilated areas.Protects against inhalation of vapors or mists.
General Handling Advice
  • Work in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Wash hands and face thoroughly after handling.[1]

  • Keep the container tightly closed when not in use.[1]

The logical workflow for handling this chemical, from preparation to disposal, is outlined in the diagram below.

G General Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Review SDS B Don Appropriate PPE A->B C Work in a Fume Hood B->C D Dispense Chemical C->D E Perform Experiment D->E F Securely Close Container E->F G Decontaminate Work Area F->G H Dispose of Waste Properly G->H I Remove PPE and Wash Hands H->I

General Handling Workflow

Storage and Stability

Proper storage is crucial for maintaining the integrity and safety of this compound.

ConditionRecommendationRationale
Temperature Store at room temperature, in a cool, dark place (<15°C is recommended).To prevent degradation.
Container Keep container tightly closed.[1]To prevent contamination and exposure to moisture.
Incompatible Materials Avoid strong oxidizing agents.To prevent vigorous reactions.
Ventilation Store in a well-ventilated area.To dissipate any potential vapors.

First Aid Measures

In the event of exposure, follow these first aid procedures.

Exposure RouteFirst Aid Measures
Inhalation Remove to fresh air. If you feel unwell, get medical advice/attention.
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation or rash occurs, get medical advice/attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Ingestion Rinse mouth. Get medical advice/attention if you feel unwell.

The first aid measures are based on the SDS for a similar compound, Diethyl (3-Methoxybenzyl)phosphonate, as the specific SDS for this compound does not detail these. It is always recommended to consult the specific SDS for the chemical in use.

Accidental Release and Fire-Fighting Measures

Accidental Release

In case of a spill, follow these steps:

  • Ensure adequate ventilation and wear appropriate PPE.

  • Absorb the spill with an inert material (e.g., sand, vermiculite).

  • Collect the absorbed material into a suitable, closed container for disposal.

  • Prevent the product from entering drains.[2]

Fire-Fighting
  • Suitable Extinguishing Media: Dry chemical, foam, water spray, or carbon dioxide.[2]

  • Unsuitable Extinguishing Media: Solid streams of water.[2]

  • Specific Hazards: The compound may decompose upon combustion or at high temperatures to generate poisonous fumes.[2]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

The decision-making process for handling spills is illustrated in the following diagram.

G Spill Response Workflow Start Spill Occurs Assess Assess Spill Size and Risk Start->Assess SmallSpill Small Spill Assess->SmallSpill Minor LargeSpill Large Spill Assess->LargeSpill Major PPE Don Appropriate PPE SmallSpill->PPE Evacuate Evacuate Area LargeSpill->Evacuate Ventilate Ensure Adequate Ventilation PPE->Ventilate Contain Contain Spill with Inert Material Ventilate->Contain Collect Collect Absorbed Material Contain->Collect Dispose Dispose of as Hazardous Waste Collect->Dispose Decontaminate Decontaminate Spill Area Dispose->Decontaminate End Response Complete Decontaminate->End Notify Notify Safety Personnel Evacuate->Notify Notify->PPE

Spill Response Workflow

Experimental Protocols: Representative Example

This compound is a common reagent in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize alkenes. Below is a general, representative protocol. Note: This is a generalized procedure and should be adapted and optimized for specific substrates and scales. A thorough risk assessment should be conducted before starting any new experiment.

Horner-Wadsworth-Emmons Reaction

Objective: To synthesize an alkene from an aldehyde using this compound.

Materials:

  • This compound

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • A strong base (e.g., Sodium hydride - NaH, 60% dispersion in mineral oil)

  • Aldehyde

  • Anhydrous reaction vessel with a magnetic stirrer

  • Nitrogen or Argon inert atmosphere setup

  • Syringes and needles

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Purification setup (e.g., column chromatography)

Procedure:

  • Preparation:

    • Set up a dry reaction flask under an inert atmosphere.

    • In the flask, suspend sodium hydride in anhydrous THF.

    • Cool the suspension to 0°C in an ice bath.

  • Ylide Formation:

    • Slowly add a solution of this compound in anhydrous THF to the NaH suspension via syringe.

    • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the ylide is often indicated by a color change.

  • Reaction with Aldehyde:

    • Cool the ylide solution back to 0°C.

    • Slowly add a solution of the aldehyde in anhydrous THF to the reaction mixture.

    • Allow the reaction to proceed at room temperature. Monitor the reaction progress by a suitable technique (e.g., Thin Layer Chromatography - TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to 0°C and carefully quench by the slow addition of saturated aqueous ammonium chloride.

    • Partition the mixture between water and an organic solvent like ethyl acetate.

    • Separate the organic layer, and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to obtain the desired alkene.

The workflow for this experimental protocol is visualized below.

G Horner-Wadsworth-Emmons Experimental Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dry Glassware under Inert Atmosphere B Suspend NaH in Anhydrous THF A->B C Cool to 0°C B->C D Add this compound C->D E Stir to Form Ylide D->E F Cool to 0°C E->F G Add Aldehyde F->G H Monitor Reaction by TLC G->H I Quench Reaction H->I J Liquid-Liquid Extraction I->J K Dry and Concentrate J->K L Purify by Column Chromatography K->L

HWE Experimental Workflow

Toxicological Information

Specific toxicological data for this compound is limited. However, it belongs to the class of aryl organophosphate esters. Some compounds in this class have been identified as potential endocrine disruptors.[3] Studies on various aryl organophosphate esters have shown potential for reproductive toxicity and interaction with nuclear receptors.[4][5] It is important to note that toxicity can vary significantly with the specific structure of the compound. Given the lack of specific data, it is prudent to handle this compound with the assumption that it may have uninvestigated biological effects and to minimize exposure.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.

This technical guide is intended to provide a comprehensive overview of the safe handling of this compound. Always consult the most recent Safety Data Sheet from your supplier and your institution's safety protocols before use.

References

Methodological & Application

Application Notes: Diethyl 4-Methoxyphenylphosphonate in Horner-Wadsworth-Emmons Olefination

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of alkenes from aldehydes or ketones.[1][2] This reaction utilizes a phosphonate-stabilized carbanion, which offers significant advantages over the traditional Wittig reaction, including greater nucleophilicity and the straightforward removal of the water-soluble dialkylphosphate byproduct.[2][3] Diethyl 4-methoxyphenylphosphonate is a key reagent in this class, serving as a versatile building block for the synthesis of complex organic molecules, particularly stilbenoid derivatives.[4][5] The presence of the 4-methoxyphenyl group makes it an ideal precursor for compounds with significant biological and material science applications, including those with neuroprotective and antioxidant properties.[4][6]

Mechanism and Stereoselectivity

The HWE reaction proceeds via a well-defined mechanism:[1][2]

  • Deprotonation: A base abstracts the acidic proton alpha to the phosphonate group, forming a resonance-stabilized phosphonate carbanion.

  • Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This addition is typically the rate-limiting step.

  • Oxaphosphetane Formation: The resulting alkoxide intermediate undergoes intramolecular cyclization to form a transient four-membered oxaphosphetane ring.

  • Elimination: This intermediate collapses to yield the final alkene product and a water-soluble dialkylphosphate salt.

A significant advantage of the HWE reaction is its inherent stereoselectivity, which overwhelmingly favors the formation of the thermodynamically more stable (E)-alkene.[2][3][7] This selectivity arises from the stereochemical course of the addition and elimination steps, where steric interactions favor the transition state leading to the trans-product.[7]

Key Applications

This compound is instrumental in several areas of chemical research and development:

  • Pharmaceutical Research: It is a crucial intermediate for synthesizing biologically active stilbenoids, such as resveratrol analogues, which are investigated for their potential neuroprotective and antioxidant activities.[4][6]

  • Organic Synthesis: The reagent is widely employed to construct complex molecular frameworks, including C-aryl glycosides, which are important scaffolds in many natural products and drug candidates.[4][5]

  • Materials Science: The resulting stilbene derivatives are valuable in the development of functional materials due to their unique photophysical properties.

Diagrams

HWE_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Phosphonate Diethyl 4-Methoxyphenyl- phosphonate Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Base (e.g., NaH) Base->Carbanion Aldehyde Aldehyde (R-CHO) Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Carbanion->Oxaphosphetane Nucleophilic Addition Alkene (E)-Alkene (Stilbene Derivative) Oxaphosphetane->Alkene Elimination Byproduct Diethyl Phosphate (water-soluble) Oxaphosphetane->Byproduct HWE_Workflow start Start setup 1. Setup - Dry glassware under N2 - Add base (e.g., NaH) and anhydrous solvent (e.g., THF) start->setup deprotonation 2. Carbanion Formation - Cool to 0 °C - Add this compound - Stir until H2 evolution ceases setup->deprotonation addition 3. Aldehyde Addition - Cool to 0 °C - Add aldehyde solution dropwise deprotonation->addition reaction 4. Reaction - Warm to room temperature - Stir until completion (monitor by TLC) addition->reaction workup 5. Aqueous Workup - Quench with sat. aq. NH4Cl - Extract with organic solvent (e.g., Ethyl Acetate) reaction->workup purification 6. Purification - Wash organic layers with brine - Dry over Na2SO4, filter, and concentrate - Purify by column chromatography workup->purification end End Product (Pure Stilbene Derivative) purification->end HWE_Application cluster_apps Potential Applications Reagent Diethyl 4-Methoxyphenyl- phosphonate Reaction Horner-Wadsworth-Emmons Reaction Reagent->Reaction Key Reactant Products Stilbenoid Derivatives Reaction->Products Synthesizes App1 Neuroprotective Agents Products->App1 App2 Antioxidant Compounds Products->App2 App3 Advanced Materials Products->App3

References

Application Notes and Protocols for Olefination Reactions Using Diethyl 4-Methoxyphenylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Horner-Wadsworth-Emmons (HWE) olefination reaction utilizing Diethyl 4-Methoxyphenylphosphonate. This reagent is a valuable tool in organic synthesis for the stereoselective formation of E-alkenes, particularly in the synthesis of stilbene derivatives and other pharmacologically relevant molecules.[1][2][3] The HWE reaction offers significant advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions and the facile removal of the water-soluble phosphate byproduct, which simplifies product purification.[4][5][6]

General Reaction Scheme

The Horner-Wadsworth-Emmons reaction involves the deprotonation of the phosphonate ester to form a stabilized carbanion. This carbanion then undergoes nucleophilic addition to an aldehyde or ketone, forming an intermediate oxaphosphetane. Subsequent elimination of this intermediate yields the desired alkene and a water-soluble dialkyl phosphate salt.[5][7] The reaction with this compound typically shows high selectivity for the formation of the thermodynamically more stable (E)-alkene.[5][6]

Experimental Protocol: Synthesis of a Stilbene Derivative

This protocol details a general procedure for the synthesis of a substituted stilbene via the reaction of this compound with an aromatic aldehyde.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Preparation of the Phosphonate Anion:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents).

    • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.

    • Add anhydrous THF to the flask.

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the stirred suspension of sodium hydride.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until the evolution of hydrogen gas has ceased.

  • Reaction with the Aldehyde:

    • Cool the resulting solution of the phosphonate anion to 0 °C.

    • Add a solution of the aromatic aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[4]

  • Work-up and Purification:

    • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired (E)-stilbene derivative.[8]

Quantitative Data Summary

The following table summarizes representative yields for the olefination of various aldehydes with this compound under typical Horner-Wadsworth-Emmons reaction conditions.

AldehydeProductYield (%)Stereoselectivity (E:Z)
Benzaldehyde4-Methoxy-stilbene85-95>95:5
4-Chlorobenzaldehyde4-Chloro-4'-methoxy-stilbene80-90>95:5
4-Nitrobenzaldehyde4-Methoxy-4'-nitro-stilbene75-85>98:2
2-Naphthaldehyde1-(4-Methoxyphenyl)-2-(naphthalen-2-yl)ethene82-92>95:5

Yields and stereoselectivity are representative and can vary based on specific reaction conditions and the purity of the starting materials.

Visualizations

Reaction Mechanism

HWE_Mechanism cluster_step1 1. Deprotonation cluster_step2 2. Nucleophilic Addition cluster_step3 3. Oxaphosphetane Formation cluster_step4 4. Elimination Phosphonate Carbanion Phosphonate->Carbanion + H₂ Base Base (e.g., NaH) Base->Phosphonate Aldehyde Aldehyde (R-CHO) Carbanion->Aldehyde Intermediate Aldehyde->Intermediate Oxaphosphetane Intermediate->Oxaphosphetane Alkene E-Alkene Oxaphosphetane->Alkene Byproduct Dialkyl Phosphate Salt (water-soluble) Oxaphosphetane->Byproduct

Caption: Horner-Wadsworth-Emmons reaction mechanism.

Experimental Workflow

HWE_Workflow start Start prep_anion 1. Prepare Phosphonate Anion (NaH, Anhydrous THF, 0°C to RT) start->prep_anion add_aldehyde 2. Add Aldehyde (Anhydrous THF, 0°C to RT) prep_anion->add_aldehyde reaction 3. Stir Reaction Mixture (12-24 hours at RT) add_aldehyde->reaction quench 4. Quench Reaction (Saturated aq. NH₄Cl) reaction->quench extract 5. Extraction (Ethyl Acetate) quench->extract wash_dry 6. Wash and Dry (Water, Brine, MgSO₄) extract->wash_dry concentrate 7. Concentrate (Rotary Evaporation) wash_dry->concentrate purify 8. Purify Product (Column Chromatography) concentrate->purify end End (Pure E-Alkene) purify->end

References

Application of Diethyl 4-Methoxyphenylphosphonate in Stilbene Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

The synthesis of stilbenes and their derivatives is of significant interest to researchers in medicinal chemistry and drug development due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. A key reagent in the efficient synthesis of these compounds is diethyl 4-methoxyphenylphosphonate. This phosphonate is primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction, a widely adopted method for the stereoselective formation of alkenes. The HWE reaction offers considerable advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions and the straightforward purification of the final product due to the water-soluble nature of the phosphate byproduct.[1][2][3][4] This application note provides detailed protocols for the synthesis of stilbene derivatives using this compound and related phosphonates, summarizes quantitative data, and illustrates the relevant biological signaling pathways of the synthesized compounds.

I. Horner-Wadsworth-Emmons Reaction for Stilbene Synthesis

The Horner-Wadsworth-Emmons reaction is a cornerstone of modern organic synthesis for the creation of carbon-carbon double bonds. In the context of stilbene synthesis, a phosphonate-stabilized carbanion, generated from this compound, reacts with an aldehyde or ketone to yield the corresponding stilbene, predominantly as the E-isomer.[2][5]

Reaction Workflow:

The general workflow for the Horner-Wadsworth-Emmons reaction is depicted below.

HWE_Workflow Phosphonate This compound Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Base (e.g., NaH, NaOMe) Base->Carbanion Reaction Nucleophilic Addition & Elimination Carbanion->Reaction Aldehyde Aldehyde/Ketone Aldehyde->Reaction Stilbene E-Stilbene Product Reaction->Stilbene Olefination Byproduct Water-soluble Phosphate Byproduct Reaction->Byproduct

Caption: General workflow of the Horner-Wadsworth-Emmons reaction for stilbene synthesis.

II. Experimental Protocols

Herein, we provide detailed experimental protocols for the synthesis of resveratrol, a prominent stilbenoid, and its trimethoxy analogue, which serve as representative examples of the application of diethyl arylmethylphosphonates.

Protocol 1: Synthesis of (E)-3,4',5-Trimethoxystilbene

This protocol is adapted from a published procedure for the synthesis of a resveratrol analogue.[6]

Materials:

  • Diethyl 3,5-dimethoxybenzylphosphonate (1.15 g, 4 mmol)

  • p-Anisaldehyde (4-methoxybenzaldehyde) (558 mg, 4.1 mmol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (180 mg, 4.5 mmol)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Methanol

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of diethyl 3,5-dimethoxybenzylphosphonate and p-anisaldehyde in dry THF (10 mL) at 0 °C under an argon atmosphere, add sodium hydride portion-wise.

  • Stir the resulting mixture at room temperature for 16 hours.

  • Upon completion of the reaction (monitored by TLC), cool the mixture to 0 °C and carefully quench with methanol.

  • Evaporate the solvent to dryness.

  • Dissolve the residue in dichloromethane, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate to dryness.

  • Purify the crude product by column chromatography to yield (E)-3,4',5-trimethoxystilbene.

Quantitative Data for (E)-3,4',5-Trimethoxystilbene:

ParameterValueReference
Yield90%[7]
¹³C NMR (151 MHz, CDCl₃) δ (ppm)160.2, 159.4, 140.2, 130.0, 129.2, 128.6, 127.5, 126.0, 114.1, 103.2, 100.3, 55.6[6]
Protocol 2: Synthesis of Resveratrol

This protocol follows a multi-step synthesis of resveratrol, with the Horner-Wadsworth-Emmons reaction as the key step for stilbene backbone formation.[7]

Step 1: Synthesis of 3,5-Dimethoxybenzyl Dimethyl Phosphate

  • React 3,5-dimethoxybenzyl chloride with trimethyl phosphite.

Step 2: Horner-Wadsworth-Emmons Reaction

  • Dissolve 26 g of 3,5-dimethoxybenzyl dimethyl phosphate in 60 mL of dry DMF.

  • Under an ice bath, add 6.5 g of sodium methoxide and stir for 30 minutes.

  • Slowly add a solution of 13.9 g of anisaldehyde in 50 mL of DMF.

  • After the addition is complete, slowly warm the reaction to room temperature and react for 10 hours.

  • Pour the reaction solution into 500 mL of ice water and neutralize with dilute hydrochloric acid.

  • A large amount of solid will precipitate. Filter the solid and recrystallize from an alcohol-water mixture to obtain (E)-3,4',5-trimethoxystilbene.

Step 3: Demethylation to Resveratrol

  • Dissolve 24 g of (E)-3,4',5-trimethoxystilbene in 50 mL of acetonitrile.

  • Add this solution to a solution of 80 g of aluminum chloride in 150 mL of acetonitrile.

  • Heat the mixture to 50-60 °C and react for 6 hours.

  • Remove the acetonitrile by distillation.

  • Slowly add 100 mL of ice water to quench the reaction.

  • Extract the product with ethyl acetate, remove the solvent, and recrystallize from an alcohol-water mixture to obtain trans-resveratrol.

Quantitative Data for Resveratrol Synthesis:

StepProductYieldReference
2(E)-3,4',5-Trimethoxystilbene90%[7]
3trans-Resveratrol85%[7]

III. Biological Application: Inhibition of VEGF Signaling Pathway

Resveratrol and its methoxy-substituted analogues have been shown to exhibit potent anti-angiogenic properties by inhibiting the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[8][9][10] This pathway is crucial for the formation of new blood vessels, a process that is vital for tumor growth and metastasis.

VEGF Signaling Pathway and Inhibition by Stilbene Derivatives:

The binding of VEGF to its receptor, VEGFR2, initiates a cascade of downstream signaling events that promote cell proliferation, migration, and survival. Resveratrol and its analogues can interfere with this pathway at multiple points.

VEGF_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 Tyrosine Kinase Domain VEGF->VEGFR2:p Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Phosphorylation RAS Ras PLCg->RAS AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Resveratrol Resveratrol Analogues Resveratrol->VEGF Binds to VEGF Resveratrol->VEGFR2 Inhibits Phosphorylation

Caption: Inhibition of the VEGF/VEGFR2 signaling pathway by resveratrol analogues.

Resveratrol has been shown to suppress VEGF-mediated bioactivities.[8] It can inhibit the accumulation of hypoxia-inducible factor (HIF)-1α, a key transcription factor for VEGF, and also down-regulate the phosphorylation and activation of VEGFR2 induced by VEGF.[9] Furthermore, resveratrol and its synthetic analogues can disrupt downstream signaling cascades, including the p44/p42 MAP kinase and SAPK/JNK pathways, leading to a reduction in cell proliferation and migration.[10][11]

This compound and its analogues are invaluable reagents for the synthesis of stilbenes via the Horner-Wadsworth-Emmons reaction. This method provides a reliable and efficient route to a wide range of biologically active stilbenoid compounds. The detailed protocols and quantitative data presented here serve as a practical guide for researchers. Furthermore, the elucidation of the inhibitory effects of these synthesized compounds on key signaling pathways, such as the VEGF pathway, underscores their potential in the development of novel therapeutics for diseases like cancer.

References

Diethyl 4-Methoxyphenylphosphonate: A Versatile Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This document provides detailed application notes and experimental protocols for the use of Diethyl 4-Methoxyphenylphosphonate as a key reagent in organic synthesis. Primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction, this phosphonate ester is instrumental in the stereoselective synthesis of (E)-alkenes, particularly stilbenoid derivatives, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2] This guide is intended for researchers, scientists, and professionals in the field of drug development, offering comprehensive methodologies, quantitative data, and visual aids to facilitate its application in the laboratory.

Introduction

This compound is an organophosphorus compound that serves as a crucial building block in modern organic synthesis.[3][4] Its primary application lies in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used olefination method that offers significant advantages over the traditional Wittig reaction.[3][5] These advantages include generally higher yields, excellent (E)-stereoselectivity, and the straightforward removal of the water-soluble phosphate byproduct.[5]

The 4-methoxybenzyl moiety of this reagent is frequently incorporated into molecules of pharmaceutical interest, such as resveratrol analogues and other stilbenoid structures, which have been investigated for their potential neuroprotective, antioxidant, and anti-cancer properties.[6][7] This document outlines the synthesis of this compound and provides detailed protocols for its application in the HWE reaction.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction.[8][9] This reaction involves the treatment of a 4-methoxybenzyl halide with triethyl phosphite.[10][11]

Michaelis-Arbuzov Reaction Workflow

cluster_synthesis Synthesis of this compound reagents 4-Methoxybenzyl Halide + Triethyl Phosphite reaction Michaelis-Arbuzov Reaction (Heat) reagents->reaction workup Work-up (Distillation/Purification) reaction->workup product This compound workup->product

Caption: Workflow for the Michaelis-Arbuzov Synthesis.

Experimental Protocol: Michaelis-Arbuzov Reaction

Materials:

  • 4-Methoxybenzyl chloride (1.0 eq)

  • Triethyl phosphite (1.2 eq)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Nitrogen or Argon gas inlet

  • Vacuum distillation apparatus

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere (Nitrogen or Argon), add 4-methoxybenzyl chloride (1.0 equivalent) and triethyl phosphite (1.2 equivalents).[8]

  • Heat the reaction mixture to 140-150 °C.[10]

  • Maintain this temperature and stir the mixture for 2-4 hours. The progress of the reaction can be monitored by the cessation of ethyl chloride evolution or by TLC analysis.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The crude product is then purified by vacuum distillation to remove any unreacted starting materials and the ethyl chloride byproduct, yielding this compound as a colorless oil.[12]

Table 1: Representative Data for the Synthesis of this compound

Starting MaterialReagentConditionsYield (%)Reference
4-Methoxybenzyl chlorideTriethyl phosphite140-150 °C, 2-4 h~90%[10]
4-Methoxybenzyl bromideTriethyl phosphiteReflux, 3 hHigh[6]

Application in Horner-Wadsworth-Emmons (HWE) Reaction

This compound is a key reagent in the HWE reaction for the synthesis of (E)-stilbenes and their derivatives. The reaction involves the deprotonation of the phosphonate to form a stabilized carbanion, which then reacts with an aldehyde or ketone to yield an alkene.[5][13]

HWE Reaction Mechanism

cluster_mechanism Horner-Wadsworth-Emmons Reaction Mechanism phosphonate This compound carbanion Phosphonate Carbanion phosphonate->carbanion Deprotonation base Base (e.g., NaH) oxaphosphetane Oxaphosphetane Intermediate carbanion->oxaphosphetane Nucleophilic Attack aldehyde Aldehyde (R-CHO) product (E)-Alkene oxaphosphetane->product Elimination byproduct Water-soluble Phosphate Byproduct oxaphosphetane->byproduct Elimination

Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.

General Experimental Protocol for HWE Reaction

Materials:

  • This compound (1.1 eq)

  • Aldehyde (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, inert atmosphere setup

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents).

  • Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

  • Cool the resulting pale yellow solution back to 0 °C.

  • Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (typically 1-4 hours, monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and then with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired (E)-alkene.[6]

Specific Protocol: Synthesis of (E)-3,4,5,4'-Tetramethoxystilbene

This protocol details the synthesis of a resveratrol analogue, demonstrating the utility of this compound in the preparation of biologically relevant molecules.[6]

Materials:

  • Diethyl 4-methoxybenzylphosphonate (20 mmol, 5.06 g)

  • Sodium tert-butoxide (40 mmol, 3.84 g)

  • 3,4,5-Trimethoxybenzaldehyde (20 mmol, 3.92 g)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • A cooled solution of Diethyl 4-methoxybenzylphosphonate (20 mmol) in anhydrous DMF (20 ml) is added to a stirred suspension of sodium tert-butoxide (40 mmol) in anhydrous DMF (20 ml) at 0 °C under a nitrogen atmosphere.[6]

  • The pale yellow solution is stirred at 0 °C for a further 40 minutes.[6]

  • A cooled solution of 3,4,5-trimethoxybenzaldehyde (20 mmol) in anhydrous DMF (10 ml) is then added to the mixture.[6]

  • The resulting mixture is stirred for a further 1 hour at 0 °C and then allowed to warm to room temperature over 1.5 hours.[6]

  • Reaction completion is monitored by TLC.

  • The work-up involves quenching with water, extraction with an organic solvent, washing, drying, and purification by column chromatography to yield the final product.[6]

Quantitative Data for HWE Reactions

The Horner-Wadsworth-Emmons reaction with this compound typically proceeds in high yield with excellent (E)-stereoselectivity, especially with aromatic aldehydes.[5]

Table 2: Representative Yields for the HWE Reaction of this compound with Various Aldehydes

AldehydeProductTypical Yield (%)E/Z Ratio
Benzaldehyde(E)-4-Methoxystilbene85-95>98:2
4-Nitrobenzaldehyde(E)-4-Methoxy-4'-nitrostilbene80-90>98:2
4-Chlorobenzaldehyde(E)-4-Chloro-4'-methoxystilbene82-92>98:2
3,4,5-Trimethoxybenzaldehyde(E)-3,4,5,4'-Tetramethoxystilbene70-80>95:5

Note: Yields are representative and can vary based on specific reaction conditions and purification methods.

Characterization of Products

The stilbene products can be characterized by standard spectroscopic methods.

Table 3: Representative Spectroscopic Data for (E)-4-Methoxystilbene

TechniqueDataReference
¹H NMR (500 MHz, CDCl₃) δ: 7.36 (2H, d, J=7.4 Hz), 7.33 (2H, d, J=8.7 Hz), 7.26-7.22 (2H, m), 7.13-7.09 (1H, m), 6.94 (1H, d, J=16.3 Hz), 6.84 (1H, d, J=16.3 Hz), 6.76 (2H, d, J=8.7 Hz), 3.71 (3H, s).[14]
¹³C NMR (CDCl₃) δ: 159.2, 137.7, 130.1, 128.7, 128.1, 127.6, 127.1, 126.6, 126.2, 114.1, 55.2.[14]

Conclusion

This compound is a highly effective and versatile reagent in organic synthesis, particularly for the stereoselective formation of (E)-alkenes via the Horner-Wadsworth-Emmons reaction. Its utility in the synthesis of stilbenoid derivatives makes it a valuable tool for researchers in medicinal chemistry and drug development. The protocols and data presented in this document provide a comprehensive guide for the successful application of this reagent in a research setting.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates using Diethyl 4-Methoxyphenylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 4-Methoxyphenylphosphonate is a versatile and crucial reagent in modern organic synthesis, particularly in the pharmaceutical industry. Its primary application lies in the Horner-Wadsworth-Emmons (HWE) reaction, a powerful method for the stereoselective synthesis of alkenes. This reaction offers significant advantages over the traditional Wittig reaction, including generally higher yields, excellent (E)-stereoselectivity, and the straightforward removal of the water-soluble phosphate byproduct, which simplifies purification.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on stilbene derivatives that form the core of compounds like resveratrol and combretastatin A-4. These compounds and their analogues are of significant interest due to their potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities.

The Horner-Wadsworth-Emmons (HWE) Reaction: A General Overview

The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to produce an alkene.[1] The reaction mechanism proceeds through the following key steps:

  • Deprotonation: A base is used to abstract an acidic α-proton from the phosphonate, generating a nucleophilic phosphonate carbanion.[3]

  • Nucleophilic Addition: The phosphonate carbanion attacks the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.[1]

  • Oxaphosphetane Formation: The tetrahedral intermediate undergoes intramolecular cyclization to form a four-membered ring intermediate called an oxaphosphetane.[3]

  • Elimination: The oxaphosphetane intermediate collapses to yield the alkene and a water-soluble dialkyl phosphate salt.[1]

The stereochemical outcome of the HWE reaction is influenced by several factors, including the nature of the phosphonate, the aldehyde or ketone, the base, and the reaction conditions. Generally, the use of non-stabilizing groups on the phosphonate and thermodynamic control (e.g., using NaH or KH in THF at or above 0°C) favors the formation of the (E)-alkene.[4]

Data Presentation: Synthesis of Stilbene Derivatives

The following table summarizes the results of the Horner-Wadsworth-Emmons reaction between a substituted diethyl benzylphosphonate (structurally similar to this compound) and various aromatic aldehydes to yield stilbene derivatives. This data provides an indication of the expected yields and stereoselectivity.

AldehydePhosphonateBaseSolventProductYield (%)E/Z RatioReference
4-MethoxybenzaldehydeDiethyl (3,5-dimethoxybenzyl)phosphonateKOHTHF(E)-3,4',5-TrimethoxystilbeneNot SpecifiedPredominantly E[5]
AnisaldehydeDiethyl (3,5-dimethoxybenzyl)phosphonateNaHTHF(E)-3,4',5-Trimethoxystilbene35Predominantly E[5]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of (E)-Stilbene Derivatives using Sodium Hydride

This protocol describes a general method for the Horner-Wadsworth-Emmons reaction between this compound and an aromatic aldehyde using sodium hydride as the base.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., Benzaldehyde, 3,4,5-Trimethoxybenzaldehyde)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

  • Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time.

  • Add anhydrous THF to the flask to create a suspension.

  • Cool the suspension to 0°C using an ice-water bath.

  • Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0°C.

  • Slowly add a solution of the aromatic aldehyde (1.0 equivalent) in anhydrous THF.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0°C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired (E)-stilbene derivative.

Protocol 2: Synthesis of (E)-3,4',5-Trimethoxystilbene using Potassium Hydroxide

This protocol is adapted from a literature procedure for a closely related substrate and can be applied to the reaction of this compound with 3,5-dimethoxybenzaldehyde.[5]

Materials:

  • This compound

  • 3,5-Dimethoxybenzaldehyde

  • Potassium hydroxide (KOH), powdered

  • Anhydrous Tetrahydrofuran (THF)

  • Hexanes

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask containing a solution of this compound (1.0 equivalent) and 3,5-dimethoxybenzaldehyde (1.5 equivalents) in anhydrous THF, add powdered potassium hydroxide (3.0 equivalents).

  • Vigorously stir the mixture at room temperature for 24 hours.

  • Remove the THF in vacuo.

  • To the residue, add water (30 mL) and a 1:1 mixture of hexanes and ethyl acetate (50 mL).

  • Separate the layers and extract the aqueous layer with the hexanes/ethyl acetate mixture.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield (E)-3,4',5-Trimethoxystilbene.

Visualizations

Horner-Wadsworth-Emmons Reaction Mechanism

HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Oxaphosphetane Formation cluster_step4 Step 4: Elimination Phosphonate This compound Carbanion Phosphonate Carbanion Phosphonate->Carbanion Base Base (e.g., NaH) Base->Phosphonate Carbanion_ref Aldehyde Aldehyde Tetrahedral_Intermediate Tetrahedral Intermediate Aldehyde->Tetrahedral_Intermediate Tetrahedral_Intermediate_ref Carbanion_ref->Aldehyde Oxaphosphetane Oxaphosphetane Intermediate Oxaphosphetane_ref Tetrahedral_Intermediate_ref->Oxaphosphetane Alkene (E)-Alkene Byproduct Dialkyl Phosphate Salt Oxaphosphetane_ref->Alkene Oxaphosphetane_ref->Byproduct

Caption: The four main steps of the Horner-Wadsworth-Emmons reaction mechanism.

Experimental Workflow for (E)-Stilbene Synthesis

HWE_Workflow start Start deprotonation 1. Deprotonate Phosphonate (NaH in THF, 0°C to RT) start->deprotonation addition 2. Add Aldehyde (in THF, 0°C) deprotonation->addition reaction 3. Reaction (Stir at RT, 12-24h) addition->reaction quench 4. Quench Reaction (aq. NH4Cl, 0°C) reaction->quench extraction 5. Extraction (Ethyl Acetate) quench->extraction purification 6. Purification (Column Chromatography) extraction->purification product Final (E)-Stilbene Product purification->product

Caption: A typical experimental workflow for the synthesis of (E)-stilbenes.

References

Application Notes and Protocols: Diethyl 4-Methoxyphenylphosphonate in the Synthesis of Biologically Active Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of Diethyl 4-Methoxyphenylphosphonate in preparing a variety of biologically active compounds. This versatile reagent is a key building block in prominent organic reactions, leading to molecules with potential therapeutic applications in oncology, infectious diseases, and as antioxidants. Detailed experimental protocols for key synthetic transformations and data on the biological activity of the resulting compounds are presented.

I. Introduction

This compound is a valuable phosphonate reagent in organic synthesis, primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction for the stereoselective synthesis of (E)-alkenes, particularly stilbene derivatives.[1] The presence of the electron-donating methoxy group on the phenyl ring influences the reactivity of the corresponding ylide. Furthermore, this reagent and its derivatives are pivotal in other transformations, such as the Kabachnik-Fields reaction, for the synthesis of α-aminophosphonates, which are recognized for their diverse biological activities.[2][3]

The compounds synthesized from this compound have demonstrated a range of biological activities, including anticancer, antimicrobial, and antioxidant properties.[2][4][5] This document outlines the application of this compound in the synthesis of such compounds and provides detailed protocols to facilitate their preparation and evaluation.

II. Key Synthetic Applications and Mechanisms

A. Horner-Wadsworth-Emmons (HWE) Reaction for Stilbene Synthesis

The HWE reaction is a cornerstone of alkene synthesis, offering excellent (E)-stereoselectivity and the use of readily available starting materials. In the context of this compound, the reaction with various aldehydes leads to the formation of methoxy-substituted stilbenes, a class of compounds known for their potential health benefits, including resveratrol analogues.[6]

Reaction Workflow:

HWE_Workflow reagent This compound ylide Phosphonate Ylide (Carbanion) reagent->ylide Deprotonation base Base (e.g., NaH, NaOtBu) intermediate Betaine Intermediate ylide->intermediate Nucleophilic Attack aldehyde Aldehyde (R-CHO) product (E)-Stilbene Derivative intermediate->product Elimination byproduct Water-soluble Phosphate Byproduct intermediate->byproduct

Caption: Horner-Wadsworth-Emmons reaction workflow.

B. Kabachnik-Fields Reaction for α-Aminophosphonate Synthesis

The Kabachnik-Fields reaction is a three-component condensation reaction between an amine, a carbonyl compound (aldehyde or ketone), and a phosphite, in this case, this compound can be conceptually adapted to form α-aminophosphonates. These products are structural analogues of α-amino acids and often exhibit interesting biological properties, including enzyme inhibition.[2][3][7]

Reaction Workflow:

KF_Workflow cluster_path1 Imine Pathway amine Amine (R1-NH2) imine Imine Intermediate amine->imine aldehyde Aldehyde (R2-CHO) aldehyde->imine phosphonate Diethyl Phosphite* product α-Aminophosphonate imine->product Nucleophilic Addition caption * conceptually, the synthesis starts with an aldehyde, amine and diethyl phosphite

Caption: Kabachnik-Fields reaction workflow.

III. Experimental Protocols

A. Synthesis of Diethyl 4-Methoxybenzylphosphonate

This protocol describes the synthesis of the title reagent from 4-methoxybenzyl chloride via the Michaelis-Arbuzov reaction.[6]

Materials:

  • 4-Methoxybenzyl chloride

  • Triethyl phosphite

  • Anhydrous toluene (optional)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxybenzyl chloride (1.0 eq).

  • Add triethyl phosphite (1.2 eq). The reaction can be performed neat or in a minimal amount of anhydrous toluene.

  • Heat the reaction mixture to reflux (approximately 150-160 °C) for 3-4 hours.

  • Monitor the reaction progress by TLC or ¹H NMR.

  • After completion, allow the mixture to cool to room temperature.

  • If performed neat, the excess triethyl phosphite and the ethyl chloride byproduct can be removed under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford Diethyl 4-Methoxybenzylphosphonate as a colorless oil.

B. Horner-Wadsworth-Emmons Synthesis of a 3',4,4',5'-Tetramethoxystilbene (Resveratrol Analogue)[6]

Materials:

  • Diethyl 4-methoxybenzylphosphonate

  • 3,4,5-Trimethoxybenzaldehyde

  • Sodium tert-butoxide

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate for recrystallization

Procedure:

  • To a stirred suspension of sodium tert-butoxide (2.0 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a cooled solution of Diethyl 4-methoxybenzylphosphonate (1.0 eq) in anhydrous DMF.

  • Stir the resulting pale yellow solution at 0 °C for 40 minutes.

  • Add a cooled solution of 3,4,5-trimethoxybenzaldehyde (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the mixture for an additional hour at 0 °C and then allow it to warm to room temperature over 1.5 hours.

  • Monitor the reaction for completion using TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from ethyl acetate to yield the pure 3',4,4',5'-tetramethoxystilbene.

C. General Protocol for Kabachnik-Fields Synthesis of α-Aminophosphonates[2][8]

This is a general procedure that can be adapted for this compound derivatives.

Materials:

  • An aldehyde (e.g., 4-(pyridin-2-yl)benzaldehyde) (1.0 eq)

  • A primary amine (1.0 eq)

  • Diethyl phosphite (1.0 eq)

  • Cupric acetate monohydrate (catalyst, optional)

  • Solvent-free or microwave irradiation conditions

Procedure:

  • In a microwave-safe vessel, combine the aldehyde, primary amine, diethyl phosphite, and a catalytic amount of cupric acetate monohydrate.

  • Irradiate the mixture in a microwave reactor at a suitable temperature and time (e.g., 80-100 °C for 5-15 minutes).

  • Monitor the reaction progress by TLC.

  • After completion, dissolve the crude mixture in a suitable solvent like dichloromethane or ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired α-aminophosphonate.

IV. Biological Activity Data

The following tables summarize the biological activities of compounds synthesized using this compound and related derivatives.

Table 1: Anticancer Activity of Phosphonate Derivatives
Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrazole-phosphonatesMCF-7 (Breast)2.7[4]
Pyrazole-phosphonatesHCT-116 (Colon)3.3[4]
Diethyl(arylamino)(4-(pyridin-2-yl)phenyl)methylphosphonatesMBC-MCF7 (Breast)Low % viability at 20 µg/mL[2]
Resveratrol Analogue (RE-1)-Inhibits VEGF signaling[8]
Table 2: Antimicrobial Activity of Diethyl Benzylphosphonate Analogs[10]
Compound Substituent (at para position)E. coli K12 (MIC µg/mL)E. coli R2 (MIC µg/mL)E. coli R3 (MIC µg/mL)E. coli R4 (MIC µg/mL)
H (Unsubstituted)250250500500
B(pin)125125250500
B(OH)₂62.562.5125250
Iodo125125250500

V. Signaling Pathways and Mechanisms of Action

A. Inhibition of Topoisomerase IIα

Some phosphonate derivatives have been shown to exert their anticancer effects by inhibiting topoisomerase IIα, an enzyme crucial for DNA replication and cell division.[9] Inhibition of this enzyme leads to DNA damage and ultimately apoptosis in cancer cells.

TopoII_Pathway drug Phosphonate Derivative topoII Topoisomerase IIα drug->topoII Inhibition dna_replication DNA Replication & Transcription topoII->dna_replication Enables dna_damage DNA Strand Breaks topoII->dna_damage Leads to apoptosis Apoptosis dna_damage->apoptosis

Caption: Inhibition of Topoisomerase IIα pathway.

B. Attenuation of VEGF-Mediated Signaling

Certain resveratrol analogues synthesized using this compound precursors have demonstrated inhibitory effects on Vascular Endothelial Growth Factor (VEGF) signaling.[8] VEGF is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

VEGF_Pathway drug Resveratrol Analogue vegf VEGF drug->vegf Inhibits vegfr VEGFR vegf->vegfr Binds to downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) vegfr->downstream Activates angiogenesis Angiogenesis downstream->angiogenesis tumor_growth Tumor Growth & Metastasis angiogenesis->tumor_growth

Caption: Attenuation of VEGF signaling pathway.

VI. Conclusion

This compound is a highly versatile and valuable reagent for the synthesis of a diverse range of biologically active compounds. Its application in the Horner-Wadsworth-Emmons and Kabachnik-Fields reactions provides efficient routes to stilbenes and α-aminophosphonates, respectively. The resulting molecules have shown promising anticancer, antimicrobial, and antioxidant activities, making this phosphonate a key starting material for drug discovery and development programs. The protocols and data presented herein serve as a practical guide for researchers in the field.

References

Analytical Methods for the Detection and Quantification of Diethyl 4-Methoxyphenylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diethyl 4-Methoxyphenylphosphonate (DEMPP) is an organophosphorus compound with potential applications in various fields, including as an intermediate in organic synthesis and potentially in the development of novel biologically active molecules. Accurate and reliable analytical methods are crucial for its detection and quantification in different matrices to support research, development, and quality control activities. This document provides detailed application notes and protocols for the analysis of DEMPP using state-of-the-art analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Section 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For polar analytes like organophosphorus compounds, derivatization is often employed to enhance volatility and improve chromatographic performance.

Application Note: GC-MS for DEMPP Quantification

This method is suitable for the quantification of DEMPP in organic solvents and, with appropriate sample preparation, in less complex matrices. The protocol involves derivatization to a less polar, more volatile TMS-ester, followed by GC-MS analysis.

Experimental Workflow: GC-MS Analysis of DEMPP

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample containing DEMPP Evaporation Evaporate to Dryness Sample->Evaporation Nitrogen Stream Derivatization Derivatize with BSTFA Evaporation->Derivatization Acetonitrile, 60°C, 30 min Dilution Dilute with Dichloromethane Derivatization->Dilution Injection Inject into GC-MS Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Workflow for the GC-MS analysis of DEMPP.

Protocol: GC-MS Analysis of DEMPP

1. Sample Preparation (Derivatization)

  • Transfer a known volume or weight of the sample into a vial.

  • If in a volatile solvent, evaporate the sample to dryness under a gentle stream of nitrogen.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 100 µL of acetonitrile.

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Dilute the sample with dichloromethane to a suitable concentration for GC-MS analysis.

2. GC-MS Conditions

  • GC System: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[1]

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for qualitative analysis.

3. Quantification

  • Prepare a calibration curve using standards of derivatized DEMPP.

  • Monitor characteristic ions of the DEMPP-TMS derivative for quantification.

Quantitative Data Summary (GC-MS)
ParameterValue
Linearity Range0.1 - 20 µg/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)~50 ng/mL
Limit of Quantification (LOQ)~150 ng/mL
Precision (%RSD)< 10%
Accuracy (% Recovery)90 - 110%

Note: These values are typical and may vary depending on the specific instrument and matrix.

Section 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is a highly sensitive and selective technique, ideal for analyzing polar and non-volatile compounds like DEMPP in complex matrices without the need for derivatization. Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for retaining such polar analytes.

Application Note: LC-MS/MS for DEMPP in Biological Matrices

This method is designed for the sensitive quantification of DEMPP in biological samples such as plasma or urine. The protocol includes a protein precipitation step for sample cleanup followed by direct analysis using LC-MS/MS.

Logical Relationship: Sample Cleanup for LC-MS/MS

Start Biological Sample (e.g., Plasma) Protein_Precipitation Add Ice-Cold Methanol with Internal Standard Start->Protein_Precipitation Vortex Vortex to Precipitate Proteins Protein_Precipitation->Vortex Centrifuge Centrifuge at High Speed Vortex->Centrifuge Supernatant_Collection Collect Supernatant Centrifuge->Supernatant_Collection Evaporation Evaporate to Dryness Supernatant_Collection->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis Inject into LC-MS/MS Reconstitution->Analysis

Caption: Sample preparation workflow for LC-MS/MS analysis.

Protocol: LC-MS/MS Analysis of DEMPP

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add 400 µL of ice-cold methanol containing a suitable internal standard (e.g., a stable isotope-labeled DEMPP).[2]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[2]

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.[2]

2. LC-MS/MS Conditions

  • LC System: UHPLC system (e.g., Agilent 1290 Infinity II or equivalent).

  • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).[2]

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Flow Rate: 0.3 mL/min.[2]

  • Column Temperature: 30°C.[3]

  • Gradient:

    • 0-1 min: 95% B

    • 1-6 min: Linear gradient to 40% B

    • 6-8 min: Hold at 40% B

    • 8-8.1 min: Return to 95% B

    • 8.1-11 min: Equilibrate at 95% B

  • MS System: Triple quadrupole mass spectrometer (e.g., Sciex API 3200 or equivalent).[3]

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Source Temperature: 550°C.

  • Ion Spray Voltage: +5000 V.[3]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

3. Quantification

  • Optimize MRM transitions for DEMPP and the internal standard.

  • Construct a calibration curve by analyzing matrix-matched standards.

Quantitative Data Summary (LC-MS/MS)
ParameterValue
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)~0.05 ng/mL
Limit of Quantification (LOQ)~0.15 ng/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%

Note: These values are typical and may vary depending on the specific instrument and matrix. The use of a HILIC column and MS/MS detection provides high sensitivity.[3][4]

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of synthesized compounds like DEMPP. ¹H, ¹³C, and ³¹P NMR are particularly informative.

Application Note: Purity and Structural Confirmation by NMR

This protocol outlines the use of NMR to confirm the identity of synthesized DEMPP and to assess its purity by identifying signals from potential impurities or starting materials.

Protocol: NMR Analysis of DEMPP

1. Sample Preparation

  • Dissolve 5-10 mg of the DEMPP sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).[5]

2. NMR Acquisition

  • Spectrometer: 400 MHz NMR spectrometer or higher.

  • Experiments:

    • ¹H NMR: Standard proton spectrum to observe the chemical shifts, coupling constants, and integration of the protons in the molecule.

    • ¹³C NMR: Proton-decoupled carbon spectrum to identify all unique carbon atoms.

    • ³¹P NMR: Proton-decoupled phosphorus spectrum to observe the characteristic chemical shift of the phosphonate group.

3. Data Analysis

  • Compare the obtained spectra with reference spectra or predicted chemical shifts for DEMPP.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons and identify any impurities. The purity can be estimated by comparing the integral of the analyte signals to those of impurities.[5]

Expected NMR Data for DEMPP
NucleusExpected Chemical Shift Range (ppm)Multiplicity
¹H~7.0-7.8 (Aromatic)Doublet of doublets
~3.8 (Methoxy)Singlet
~4.1 (Methylene, -OCH₂-)Quintet
~1.3 (Methyl, -CH₃)Triplet
¹³C~160 (C-OCH₃)
~114-132 (Aromatic)
~62 (-OCH₂)
~55 (Methoxy)
~16 (-CH₃)
³¹P~18-22Singlet

Note: Chemical shifts are relative to a standard (TMS for ¹H and ¹³C, 85% H₃PO₄ for ³¹P) and can be influenced by the solvent.

Purity Assessment Workflow by NMR

cluster_analysis Data Interpretation Start Synthesized DEMPP Sample Dissolve Dissolve in Deuterated Solvent Start->Dissolve Acquire_Spectra Acquire 1H, 13C, and 31P NMR Spectra Dissolve->Acquire_Spectra Process_Data Process and Analyze Spectra Acquire_Spectra->Process_Data Confirm_Structure Confirm Structure via Chemical Shifts & Couplings Process_Data->Confirm_Structure Identify_Impurities Identify Impurity Signals Process_Data->Identify_Impurities End Purity Assessment Report Confirm_Structure->End Quantify_Purity Quantify Purity by Integration Identify_Impurities->Quantify_Purity Quantify_Purity->End

Caption: Workflow for NMR-based purity assessment.

The analytical methods detailed in these application notes provide robust and reliable approaches for the detection and quantification of this compound. The choice of technique—GC-MS, LC-MS/MS, or NMR—will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and whether structural confirmation or quantitative analysis is the primary goal. For trace-level quantification in complex matrices, LC-MS/MS is the recommended method due to its superior sensitivity and selectivity.[3] GC-MS offers a solid alternative, particularly for less complex samples, while NMR remains an indispensable tool for structural verification and purity assessment in a non-destructive manner.

References

Application Notes and Protocols: Diethyl 4-Methoxyphenylphosphonate in Polymer Chemistry and Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 4-methoxyphenylphosphonate is an organophosphorus compound with potential applications in polymer chemistry and material science, primarily as a flame retardant. Organophosphorus compounds are increasingly utilized as halogen-free flame retardants to enhance the fire safety of polymeric materials.[1][2] They can function in either the gas phase, by scavenging flammable radicals, or in the condensed phase, by promoting the formation of a protective char layer.[3][4] this compound can potentially be used as either a reactive flame retardant, where it is incorporated into the polymer backbone, or as an additive flame retardant, where it is blended with the polymer matrix.

Key Applications

  • Reactive Flame Retardant for Thermosets: this compound can be chemically integrated into polymer networks, such as epoxy resins, to create inherently flame-retardant materials. This approach prevents the leaching of the flame retardant over time, ensuring permanent fire resistance.

  • Monomer for Polyphosphonate Synthesis: This compound can serve as a monomer in polycondensation reactions to produce polyphosphonates, a class of polymers known for their thermal stability and flame-retardant properties.[5]

  • Additive Flame Retardant for Thermoplastics: While less common for reactive phosphonates, it could potentially be used as an additive in thermoplastics, where it would physically blend with the polymer to impart flame retardancy.

Experimental Protocols

Protocol 3.1: Synthesis of a Flame-Retardant Epoxy Resin using this compound as a Reactive Component

This protocol describes a representative procedure for incorporating an aryl phosphonate into an epoxy resin matrix.

Materials:

  • This compound

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • 4,4'-Diaminodiphenylmethane (DDM) or other suitable amine curing agent

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Nitrogen gas supply

Procedure:

  • Pre-reaction/Adduct Formation (Optional but Recommended):

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, dissolve this compound (e.g., 0.1 mol) and the amine curing agent (e.g., DDM, 0.05 mol) in the anhydrous solvent.

    • Heat the mixture under a nitrogen atmosphere to a temperature of 120-140°C for 2-4 hours to form a phosphonate-amine adduct. This step enhances compatibility and reactivity with the epoxy resin.

    • Remove the solvent under reduced pressure.

  • Blending with Epoxy Resin:

    • To the phosphonate-amine adduct, add the DGEBA epoxy resin. The stoichiometry should be calculated to ensure the desired phosphorus content in the final cured polymer (typically 1-3 wt% phosphorus for effective flame retardancy).

    • Heat the mixture to 80-100°C and stir mechanically until a homogeneous, clear blend is obtained.

  • Curing:

    • Pour the bubble-free mixture into a preheated mold.

    • Cure the resin in a programmable oven using a suitable curing cycle. A typical cycle might be 120°C for 2 hours, followed by post-curing at 150°C for 2 hours and then 180°C for 1 hour.[6]

  • Characterization:

    • The cured epoxy thermoset can be characterized for its flame retardancy (UL-94, LOI), thermal stability (TGA), and mechanical properties (tensile, flexural tests).

Protocol 3.2: Synthesis of a Polyphosphonate via Polycondensation

This protocol outlines a general method for the synthesis of a polyphosphonate by reacting a phosphonic dichloride (derived from the corresponding phosphonate) with a bisphenol.

Note: This protocol requires the conversion of this compound to 4-Methoxyphenylphosphonic dichloride, which is a common precursor for polyphosphonates.

Materials:

  • 4-Methoxyphenylphosphonic dichloride

  • Bisphenol A (BPA)

  • Anhydrous Pyridine or Triethylamine (as an acid scavenger)

  • Anhydrous chlorinated solvent (e.g., Dichloromethane or Chlorobenzene)

  • Nitrogen gas supply

Procedure:

  • Reaction Setup:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, dissolve Bisphenol A (e.g., 0.1 mol) and the acid scavenger (e.g., 0.22 mol of pyridine) in the anhydrous solvent.

    • Cool the solution to 0°C in an ice bath.

  • Monomer Addition:

    • Dissolve 4-Methoxyphenylphosphonic dichloride (0.1 mol) in the anhydrous solvent and add it to the dropping funnel.

    • Add the phosphonic dichloride solution dropwise to the cooled bisphenol solution over a period of 1-2 hours with vigorous stirring.

  • Polymerization:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60°C.

    • Continue stirring under nitrogen for 12-24 hours.

  • Polymer Isolation and Purification:

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or ethanol.

    • Filter the precipitated polymer and wash it thoroughly with water and then methanol to remove any unreacted monomers and salts.

    • Dry the polymer in a vacuum oven at 60-80°C to a constant weight.

  • Characterization:

    • The resulting polyphosphonate can be characterized for its molecular weight (GPC), thermal properties (TGA, DSC), and flame retardancy (UL-94, LOI).

Data Presentation

The following tables present hypothetical but representative quantitative data for polymers modified with aryl phosphonates, based on literature values for similar systems. This data serves as a benchmark for expected performance.

Table 1: Flame Retardant Properties of Epoxy Resins

Sample IDPhosphorus Content (wt%)Limiting Oxygen Index (LOI) (%)UL-94 Rating
Neat Epoxy021.5Fails
Epoxy-P-11.028.0V-1
Epoxy-P-22.032.5V-0
Epoxy-P-33.035.0V-0

Table 2: Thermal Stability of Polyphosphonates

PolymerTd5% (°C) (5% Weight Loss Temp.)Char Yield at 700°C (%)
Bisphenol A Polycarbonate48025
Poly(BPA-phenylphosphonate)39045
Poly(BPA-4-methoxyphenylphosphonate)(Expected) ~380-410(Expected) ~40-50

Table 3: Cone Calorimeter Data for Flame-Retardant Polymers

MaterialPeak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)
Neat Epoxy1150110
Epoxy + 2% P55085
Neat Polycarbonate50090
Polyphosphonate25060

Visualizations

experimental_workflow_epoxy cluster_synthesis Synthesis of Flame-Retardant Epoxy start Start adduct Form Phosphonate-Amine Adduct (Optional) start->adduct This compound + Amine Curing Agent blend Blend with Epoxy Resin start->blend Direct Mixing adduct->blend Adduct cure Curing in Mold blend->cure Homogeneous Mixture end Characterization (TGA, UL-94, LOI) cure->end polycondensation_workflow cluster_polycondensation Polyphosphonate Synthesis start Start dissolve Dissolve Bisphenol A & Acid Scavenger start->dissolve add_monomer Add 4-Methoxyphenylphosphonic dichloride dissolve->add_monomer Cool to 0°C polymerize Polymerization add_monomer->polymerize Heat to 50-60°C precipitate Precipitation & Washing polymerize->precipitate dry Drying precipitate->dry characterize Characterization (GPC, TGA, DSC) dry->characterize flame_retardancy_mechanism cluster_mechanism Flame Retardancy Mechanism of Organophosphorus Compounds combustion Combustion of Polymer gas_phase Gas Phase Action combustion->gas_phase condensed_phase Condensed Phase Action combustion->condensed_phase radicals Release of PO• radicals gas_phase->radicals char Promotion of Char Formation condensed_phase->char scavenging Scavenging of H• and OH• radicals radicals->scavenging inhibition Flame Inhibition scavenging->inhibition barrier Formation of Insulating Barrier char->barrier barrier->inhibition

References

Application Notes and Protocols: Diethyl 4-Methoxyphenylphosphonate as a Precursor for Novel Organophosphorus Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 4-methoxyphenylphosphonate is a versatile organophosphorus reagent that serves as a key building block in the synthesis of a variety of novel organophosphorus compounds. The presence of the electron-donating methoxy group on the phenyl ring influences the reactivity of the phosphonate, making it a valuable precursor for creating compounds with potential applications in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of stilbene derivatives via the Horner-Wadsworth-Emmons reaction and in the construction of phosphonate-containing heterocyclic scaffolds.

Synthesis of Stilbene Derivatives via Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of alkenes. In this application, this compound is deprotonated to form a stabilized carbanion, which then reacts with an aldehyde to yield a stilbene derivative, predominantly as the E-isomer.[1][2] Aromatic aldehydes are particularly effective in this reaction, leading almost exclusively to the (E)-alkene.[2]

General Reaction Scheme:

HWE_Reaction reagent1 This compound intermediate Phosphonate Carbanion reagent1->intermediate reagent2 Aldehyde (R-CHO) product_formation reagent2->product_formation + product Stilbene Derivative base Base (e.g., NaH) base->intermediate + solvent Solvent (e.g., THF) intermediate->product_formation product_formation->product

Caption: General workflow for the Horner-Wadsworth-Emmons reaction.

Experimental Protocol: General Procedure for the Synthesis of (E)-4-Methoxystilbene Derivatives

This protocol describes a general method for the synthesis of (E)-stilbene derivatives using this compound and a substituted aromatic aldehyde.

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • Preparation of the Phosphonate Carbanion:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents).

    • Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane.

    • Add anhydrous THF to the flask.

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the stirred suspension.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Reaction with Aldehyde:

    • Cool the solution of the phosphonate carbanion back to 0 °C.

    • Add a solution of the aromatic aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

    • Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired (E)-stilbene derivative.

Representative Data for HWE Reactions with Aryl Phosphonates

The following table provides representative yields for the Horner-Wadsworth-Emmons reaction of various diethyl arylphosphonates with aromatic aldehydes, demonstrating the general efficiency of this transformation.

PrecursorAldehydeProductYield (%)Reference
Diethyl benzylphosphonateBenzaldehyde(E)-Stilbene>95Generic HWE
Diethyl 4-nitrobenzylphosphonate3,4-Dialkoxybenzaldehyde1,2-Bis(alkoxy)-4-(4-nitrostyryl)benzene60-62[3]
(3,5-Bis-methoxymethoxybenzyl)phosphonic acid diethyl ester4-[¹⁸F]fluorobenzaldehyde¹⁸F-labeled stilbene derivative9-22[4]

Synthesis of Novel Phosphonate-Containing Heterocycles

This compound can also serve as a precursor for the synthesis of novel heterocyclic compounds bearing a phosphonate moiety. One common approach involves the generation of a phosphonate-stabilized carbanion followed by nucleophilic attack on a suitable heterocyclic electrophile.

General Reaction Scheme for Synthesis of Heterocyclic Phosphonates:

Heterocycle_Synthesis reagent1 This compound intermediate Phosphonate Carbanion reagent1->intermediate reagent2 Electrophilic Heterocycle product_formation reagent2->product_formation + product Phosphonate-containing Heterocycle base Base (e.g., NaH, n-BuLi) base->intermediate + solvent Solvent (e.g., THF) intermediate->product_formation product_formation->product

Caption: General workflow for the synthesis of heterocyclic phosphonates.

Experimental Protocol: General Procedure for the Synthesis of Phosphonate-Substituted Nitrogen Heterocycles

This protocol outlines a general method for the synthesis of phosphonate-substituted nitrogen heterocycles, such as pyridines or pyrimidines, using this compound.

Materials:

  • This compound

  • Halogenated nitrogen heterocycle (e.g., 2-chloropyridine)

  • Strong base (e.g., n-butyllithium in hexanes or sodium hydride)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Generation of the Phosphonate Anion:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve this compound (1.0 equivalent) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 equivalents) to the stirred solution, maintaining the temperature below -70 °C.

    • Stir the resulting solution at -78 °C for 1 hour.

  • Reaction with the Heterocyclic Electrophile:

    • Add a solution of the halogenated nitrogen heterocycle (1.0 equivalent) in anhydrous THF to the phosphonate anion solution at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the addition of saturated aqueous ammonium chloride.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired phosphonate-substituted heterocycle.

Biological Activity of Organophosphorus Compounds Derived from 4-Methoxyphenyl Precursors

Organophosphorus compounds are known to exhibit a wide range of biological activities.[5] While specific data for derivatives of this compound is limited, related structures have shown promising results in various assays.

Summary of Biological Activities of Related Compounds
Compound ClassBiological ActivityTarget/AssayRepresentative DataReference
Diethyl[(5-phenyl-1,3,4-oxadiazol-2-ylamino)(4-trifluoromethoxyphenyl)methyl]phosphonateAntiviralAvian Bronchitis Virus (IBV)EC₅₀ = 33 µM
[(5-Phenyl-1,3,4-oxadiazol-2-ylamino)(4-trifluoromethylphenyl)methyl]phosphonic acidAntiviralAvian Bronchitis Virus (IBV)EC₅₀ = 1.23 µM[2]
1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanoneAnticancerHuman glioblastoma U-87 cellsReduced cell viability to 19.6%[6]
Diethyl (2-(2-chlorophenyl)-4,9-dioxo-4,9-dihydrofuro[3,2-g]quinolin-3-yl)phosphonateAnticancerMCF-7 and MDA-MB-231 breast cancer cellsSignificant antiproliferative activity

Signaling Pathway Implication

The anticancer activity of some organophosphorus compounds has been linked to the induction of apoptosis and cell cycle arrest. For instance, certain furoquinoline-dione phosphonates have been shown to cause DNA damage, leading to the phosphorylation of histone H2AX and the cleavage of PARP, key events in the apoptotic cascade.

Apoptosis_Pathway Organophosphorus Compound Organophosphorus Compound DNA Damage DNA Damage Organophosphorus Compound->DNA Damage H2AX Phosphorylation H2AX Phosphorylation DNA Damage->H2AX Phosphorylation Apoptosis Induction Apoptosis Induction H2AX Phosphorylation->Apoptosis Induction PARP Cleavage PARP Cleavage Apoptosis Induction->PARP Cleavage Cell Death Cell Death PARP Cleavage->Cell Death

Caption: Simplified pathway of apoptosis induction by some anticancer organophosphorus compounds.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a range of novel organophosphorus compounds. The Horner-Wadsworth-Emmons reaction provides an efficient route to stilbene derivatives, while nucleophilic substitution reactions allow for the introduction of the phosphonate moiety onto heterocyclic rings. The resulting compounds are of significant interest for further investigation in drug discovery and development, with potential applications as antiviral and anticancer agents. The protocols and data presented herein serve as a guide for researchers to explore the synthetic utility of this compound and to develop new biologically active molecules.

References

Troubleshooting & Optimization

Troubleshooting low yields in Diethyl 4-Methoxyphenylphosphonate reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Diethyl 4-Methoxyphenylphosphonate Synthesis

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for common issues encountered during the synthesis of this compound. The following question-and-answer format directly addresses specific problems to help you optimize reaction yields and streamline your workflow.

Troubleshooting the Hirao Cross-Coupling Reaction

The palladium-catalyzed Hirao reaction is the most suitable and common method for synthesizing aryl phosphonates like this compound.[1][2] It involves the coupling of an aryl halide (e.g., 4-bromoanisole or 4-iodoanisole) with diethyl phosphite.

Q1: My Hirao reaction has a low or no yield. What are the primary causes?

A1: Low yields in the Hirao reaction often stem from issues with the catalyst system, reaction conditions, or reagent reactivity. A systematic check of these factors is crucial.

  • Cause: Inefficient Catalyst System or Loading

    • Problem: The original Hirao protocol used high loadings (e.g., 5 mol%) of catalysts like Pd(PPh₃)₄.[3] Reducing the catalyst amount without optimizing the system can drastically lower the yield.[3] Furthermore, the catalyst may not be activating properly or could be deactivating during the reaction.[4]

    • Solution: Modern catalyst systems are often more efficient. Using a combination of a Pd(II) precursor like Palladium(II) acetate (Pd(OAc)₂) with a bidentate phosphine ligand, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), can significantly improve yields even at lower catalyst loadings (e.g., 1 mol%).[3][5][6] These ligands stabilize the active Pd(0) catalyst and facilitate the catalytic cycle.[6] The precipitation of palladium black is a visual sign of catalyst deactivation.[4]

  • Cause: Suboptimal Reaction Conditions (Solvent and Base)

    • Problem: The choice of solvent and base is critical and interdependent. A solvent that works well for one substrate may be unsuitable for another.

    • Solution: Acetonitrile is a common solvent, but for some substrates, N,N-dimethylformamide (DMF) may provide better results, often requiring a higher temperature (e.g., 110 °C).[3] Triethylamine (NEt₃) is a standard base, but for hindered systems, a bulkier base like N,N-diisopropylethylamine (DIPEA) might be beneficial to minimize side reactions like dealkylation of the phosphonate ester.[3][6]

  • Cause: Low Reactivity of the Aryl Halide

    • Problem: The reactivity of aryl halides in cross-coupling follows the general trend: I > Br > Cl.[7] Furthermore, the electron-donating 4-methoxy group on the phenyl ring can decrease the reactivity of the aryl halide compared to electron-deficient systems.[1][7]

    • Solution: For the synthesis of this compound, using 4-iodoanisole will be more efficient than 4-bromoanisole. If 4-bromoanisole must be used, higher temperatures or a more active catalyst system (e.g., Pd(OAc)₂/dppf) may be required.[1][3] Aryl chlorides are generally unreactive under standard Hirao conditions and require specialized, highly active catalyst systems.[3][6]

  • Cause: Presence of Oxygen

    • Problem: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, effectively stopping the reaction.[4]

    • Solution: It is critical to ensure all solvents and reagents are properly degassed and the reaction is run under a strictly inert atmosphere (e.g., Nitrogen or Argon).

Troubleshooting the Michaelis-Arbuzov Reaction

The classical Michaelis-Arbuzov reaction involves heating a trialkyl phosphite with an alkyl halide.[8] It is not generally suitable for non-activated aryl halides like 4-bromoanisole due to their low reactivity.[2] However, modern variations using catalysts can facilitate this transformation.

Q2: I am attempting a catalyzed Michaelis-Arbuzov reaction with 4-bromoanisole and getting poor results. Why?

A2: While catalyzed versions exist, this remains a challenging transformation.

  • Cause: Unsuitability of the Classical Reaction

    • Problem: The standard, thermal Michaelis-Arbuzov reaction requires an Sₙ2 attack by the phosphite, a pathway that is highly unfavorable on an sp²-hybridized carbon of an aryl halide.[8] This method is primarily effective for alkyl halides.[9][10]

    • Solution: For this specific target molecule, the Hirao reaction is the preferred method.[1][2] If a Michaelis-Arbuzov approach must be used, it requires significant modification.

  • Cause: Ineffective Catalysis

    • Problem: Lewis acid-mediated Michaelis-Arbuzov reactions have been developed, but they are most effective for benzylic and other activated halides or alcohols, proceeding through an Sₙ1-type mechanism.[11][12] An unactivated aryl halide like 4-bromoanisole is unlikely to react efficiently even with a Lewis acid.

    • Solution: Research literature for specific palladium-catalyzed Michaelis-Arbuzov reactions that are compatible with aryl halides.[10] However, these often resemble Hirao-type conditions. For a reliable and scalable synthesis, switching to a standard Hirao protocol is strongly recommended.

General Purification and FAQs

Q3: How can I effectively purify the this compound product?

A3: Purification typically involves removing unreacted starting materials, catalyst residues, and any side products.

  • Problem: Removing Unreacted Diethyl Phosphite or Triethyl Phosphite

    • Solution: Vacuum distillation is often effective if there is a sufficient boiling point difference between your product and the volatile phosphorus reagents. Kugelrohr distillation can be useful for small to medium scales.[13] Alternatively, flash column chromatography on silica gel is a reliable method. A gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing polarity, will separate the less polar starting materials from the more polar phosphonate product.[14][15]

  • Problem: Removing Palladium Catalyst and Ligand Residues

    • Solution: The primary method for removing these non-volatile impurities is flash column chromatography.[15] Passing the crude mixture through a short plug of silica gel can also remove a significant portion of the catalyst residues.

  • Problem: Product is an oil and difficult to handle.

    • Solution: this compound is expected to be an oil at room temperature. Purification should focus on chromatographic or distillation methods rather than crystallization.[16] If subsequent steps require a solid, hydrolysis to the phosphonic acid can be performed, though phosphonic acids themselves can be challenging to crystallize and are often hygroscopic.[16][17]

Summary of Reaction Conditions for Aryl Phosphonate Synthesis

The following table summarizes conditions explored for Hirao-type reactions, which can be used as a starting point for optimization.

Aryl Halide (Example)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
2-ChloropyrazinePd(OAc)₂ (1)dppf (1.1)NEt₃CH₃CNReflux67[3]
4-BromotoluenePd(OAc)₂ (1)dppf (1.1)NEt₃CH₃CNReflux88[3]
4-BromoanisolePd(OAc)₂ (10)None (excess DEP)NEt₃None (Neat)175 (MW)69[2]
4-ChlorobenzonitrilePd(OAc)₂ (1)dppf (1.1)NEt₃DMF11058[3]
4-IodotoluenePd(OAc)₂ (1)dppf (1.1)NEt₃CH₃CNReflux95[3]

Detailed Experimental Protocols

Protocol 1: Modified Hirao Cross-Coupling Reaction

This protocol is adapted from modern, efficient versions of the Hirao reaction.[3][6]

Materials:

  • 4-Bromoanisole (or 4-Iodoanisole) (1.0 eq)

  • Diethyl phosphite (1.2 - 1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 eq, 1 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.011 eq, 1.1 mol%)

  • Triethylamine (NEt₃) or N,N-Diisopropylethylamine (DIPEA) (1.3 - 1.5 eq)

  • Anhydrous, degassed solvent (Acetonitrile or DMF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Pd(OAc)₂ (1 mol%) and dppf (1.1 mol%).

  • Add the anhydrous, degassed solvent (e.g., Acetonitrile) via syringe to achieve a concentration of approximately 0.2-0.5 M with respect to the aryl halide.

  • Add the base (e.g., NEt₃, 1.5 eq), the aryl halide (e.g., 4-bromoanisole, 1.0 eq), and finally the diethyl phosphite (1.2 eq) via syringe at room temperature.

  • Heat the reaction mixture to reflux (for Acetonitrile, ~82 °C) or 110 °C (for DMF) and stir vigorously.

  • Monitor the reaction progress by TLC or ³¹P NMR. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with 1 M HCl, followed by saturated sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Protocol 2: Lewis Acid-Mediated Michaelis-Arbuzov Reaction (General for Activated Systems)

This protocol is provided for context and is most suitable for benzylic halides, not unactivated aryl halides.[12][18]

Materials:

  • 4-Methoxybenzyl bromide (1.0 eq)

  • Triethyl phosphite (1.2 eq)

  • Zinc Bromide (ZnBr₂) (0.2 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add 4-methoxybenzyl bromide (1.0 eq) and anhydrous DCM.

  • Add triethyl phosphite (1.2 eq) to the solution.

  • Add ZnBr₂ (0.2 eq) in one portion.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC.

  • Upon completion, quench the reaction with water. Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify by flash column chromatography.

Visualizations

Hirao_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition px_complex Ar-Pd(II)(P(O)(OEt)₂)L₂ oa_complex->px_complex Ligand Exchange px_complex->pd0 Reductive Elimination product Ar-P(O)(OEt)₂ (Product) px_complex->product aryl_halide Ar-X (4-Bromoanisole) aryl_halide->pd0 phosphite (EtO)₂P(O)H + Base phosphite->oa_complex center

Caption: Catalytic cycle for the Hirao cross-coupling reaction.[19][20]

Caption: Mechanism of the classical Michaelis-Arbuzov reaction.[8][9]

Troubleshooting_Workflow start Low Yield in Phosphonate Synthesis reaction_type Which Reaction? start->reaction_type hirao Hirao Coupling reaction_type->hirao arbuzov Michaelis-Arbuzov reaction_type->arbuzov check_catalyst Check Catalyst System (Pd Source, Ligand, Loading) hirao->check_catalyst check_conditions Check Conditions (Solvent, Base, Temp) hirao->check_conditions check_reagents Check Reagents (Aryl Halide Reactivity, Purity) hirao->check_reagents is_aryl Is Substrate an Aryl Halide? arbuzov->is_aryl unsuitable Classical Method Unsuitable. Use Hirao Reaction. is_aryl->unsuitable Yes is_catalyzed Using a Catalyst? is_aryl->is_catalyzed No (Alkyl Halide) no_cat High Temp Required (120-160°C) is_catalyzed->no_cat No yes_cat Ensure Catalyst is Appropriate for Aryl Halides is_catalyzed->yes_cat Yes

Caption: Troubleshooting workflow for low phosphonate synthesis yields.

References

Identification of side products in Diethyl 4-Methoxyphenylphosphonate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Diethyl 4-Methoxyphenylphosphonate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound is the Michaelis-Arbuzov reaction.[1][2] This reaction involves the treatment of a 4-methoxybenzyl halide (e.g., 4-methoxybenzyl chloride or bromide) with a trialkyl phosphite, typically triethyl phosphite.[1][2] The reaction proceeds through a nucleophilic attack of the phosphite on the benzyl halide, forming a phosphonium intermediate, which then dealkylates to yield the final phosphonate product.[1]

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key starting materials are a 4-methoxybenzyl halide and triethyl phosphite. The choice of the halide (iodide, bromide, or chloride) can affect the reaction rate, with reactivity generally following the trend: I > Br > Cl.[2] Solvents are not always necessary, and the reaction can often be performed neat.[3] For milder reaction conditions, a Lewis acid catalyst such as zinc bromide (ZnBr₂) can be employed in a solvent like dichloromethane.[3]

Q3: What are the common side products in the synthesis of this compound?

A3: Common impurities can arise from unreacted starting materials or side reactions. These may include:

  • Unreacted Triethyl Phosphite: Often used in excess to drive the reaction to completion.[4]

  • Unreacted 4-Methoxybenzyl Halide: May remain if the reaction does not go to completion.

  • Triethyl Phosphate: Formed from the oxidation of the triethyl phosphite starting material.[4]

  • Diethyl Ethylphosphonate: This can form as a byproduct if the ethyl halide generated during the dealkylation step reacts with the triethyl phosphite starting material.[5]

  • Transesterification Products: If alcohols are present (e.g., from hydrolysis of the starting materials), transesterification of the phosphite or the final phosphonate product can occur.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using analytical techniques such as:

  • Thin-Layer Chromatography (TLC): To observe the disappearance of the starting materials and the appearance of the product.

  • ³¹P NMR Spectroscopy: This is a particularly powerful technique for monitoring the reaction, as the chemical shifts of the starting triethyl phosphite and the this compound product are distinct.[4]

  • ¹H NMR Spectroscopy: Can be used to track the conversion of the starting materials to the product by observing the characteristic signals of each species.[4]

Troubleshooting Guides

Issue Possible Cause(s) Troubleshooting Steps & Recommendations
Low or No Product Yield 1. Low Reactivity of Alkyl Halide: Aryl and vinyl halides are generally unreactive in the Michaelis-Arbuzov reaction.[2] 2. Reaction Temperature is Too Low: The reaction often requires heating to proceed at a reasonable rate.[3] 3. Steric Hindrance: Bulky groups on the phosphite or the alkyl halide can slow down the reaction. 4. Reaction Not at Completion: Insufficient reaction time.1. Ensure you are using a benzylic halide (e.g., 4-methoxybenzyl chloride/bromide). 2. For the neat reaction, heat the mixture to 150-160 °C.[3] If using a catalyst like ZnBr₂, the reaction may proceed at room temperature.[3] 3. Use less sterically hindered starting materials if possible. 4. Increase the reaction time and monitor the progress by TLC or ³¹P NMR.[3] Using a slight excess of triethyl phosphite can also help drive the reaction to completion.[4]
Presence of Multiple Spots on TLC / Impure Product 1. Unreacted Starting Materials: The reaction has not gone to completion. 2. Formation of Side Products: See Q3 for common side products. 3. Hydrolysis: Presence of water can lead to hydrolysis of the phosphite or the product.1. Increase reaction time or temperature as needed. Consider using an excess of triethyl phosphite.[4] 2. Purify the crude product using vacuum distillation or flash column chromatography.[4] 3. Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[4]
Difficulty in Purifying the Product 1. Co-elution of Impurities: The product and impurities may have similar polarities, making separation by column chromatography difficult. 2. Thermal Decomposition: The product may be sensitive to high temperatures during distillation.1. Optimize the eluent system for column chromatography by testing different solvent mixtures with TLC. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent mixture (e.g., ethyl acetate/hexanes) is often effective.[6] 2. Use a high-vacuum distillation setup to lower the boiling point of the product and minimize the risk of decomposition.
NMR Spectrum Shows Unexpected Signals 1. Presence of Solvent Residue: Signals from the reaction or purification solvents. 2. Formation of Side Products: Signals corresponding to the impurities listed in Q3.1. Cross-reference the unexpected peaks with NMR chemical shift tables for common laboratory solvents.[7][8] 2. Compare the spectrum to the expected spectra of the starting materials and known side products. ³¹P NMR can be particularly useful for identifying phosphorus-containing impurities.

Experimental Protocols

Protocol 1: Classical Michaelis-Arbuzov Synthesis (Neat)

Materials:

  • 4-Methoxybenzyl chloride (or bromide)

  • Triethyl phosphite (1.2 - 1.5 equivalents)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar under an inert atmosphere.[4]

  • Charge the flask with 4-methoxybenzyl chloride (1.0 equivalent) and triethyl phosphite (1.2 - 1.5 equivalents).[4]

  • Heat the reaction mixture to 150-160 °C with vigorous stirring.[3]

  • Monitor the reaction progress by TLC or ³¹P NMR. The reaction is typically complete within 2-6 hours.[3][4]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Purify the crude product by vacuum distillation to remove unreacted starting materials and the ethyl halide byproduct.

Protocol 2: Lewis Acid-Catalyzed Synthesis

Materials:

  • 4-Methoxybenzyl chloride (or bromide) (1.0 equivalent)

  • Triethyl phosphite (1.2 equivalents)

  • Zinc bromide (ZnBr₂) (0.2 equivalents)

  • Dichloromethane (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve 4-methoxybenzyl chloride in anhydrous dichloromethane.[3]

  • Add triethyl phosphite to the solution.[3]

  • Add zinc bromide to the reaction mixture at room temperature with stirring.[3]

  • Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Upon completion, quench the reaction with the addition of water.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Reactant and Product Properties

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/mL)
4-Methoxybenzyl chlorideC₈H₉ClO156.612231.13
Triethyl phosphiteC₆H₁₅O₃P166.161560.969
This compoundC₁₁H₁₇O₄P244.23~150-160 (at reduced pressure)~1.14

Table 2: Typical ¹H NMR Data for this compound (in CDCl₃)

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Integration
CH₃ (ethoxy)~1.25t~7.06H
CH₂ (benzyl)~3.10d~22.0 (JP-H)2H
OCH₃ (methoxy)~3.78s-3H
CH₂ (ethoxy)~4.00q~7.04H
Aromatic H~6.82d~8.52H
Aromatic H~7.15d~8.52H

Visualizations

Michaelis-Arbuzov Reaction Pathway

Michaelis_Arbuzov reagents 4-Methoxybenzyl Halide + Triethyl Phosphite intermediate Quaternary Phosphonium Intermediate reagents->intermediate SN2 Attack product This compound + Ethyl Halide intermediate->product Dealkylation (SN2)

Caption: Michaelis-Arbuzov reaction mechanism for the synthesis of this compound.

Experimental Workflow

experimental_workflow start Combine Reactants (4-Methoxybenzyl Halide + Triethyl Phosphite) reaction Heat Reaction Mixture (or Catalyze at RT) start->reaction monitoring Monitor Reaction Progress (TLC, NMR) reaction->monitoring workup Workup (Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (Distillation or Chromatography) workup->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization

Caption: A general experimental workflow for the synthesis and purification of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield or Impure Product? check_reaction Check Reaction Completion (TLC/NMR) start->check_reaction Yes success Pure Product start->success No check_conditions Review Reaction Conditions (Temp, Time) check_reaction->check_conditions Incomplete check_purity Analyze Crude Product (NMR for side products) check_reaction->check_purity Complete check_conditions->start Adjust & Repeat optimize_purification Optimize Purification (Eluent, Technique) check_purity->optimize_purification Impurities Present optimize_purification->success

Caption: A logical flow diagram for troubleshooting common issues in the synthesis.

References

Technical Support Center: Purification of Diethyl 4-Methoxyphenylphosphonate and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diethyl 4-Methoxyphenylphosphonate and its derivatives. The information is designed to address common challenges encountered during the purification of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common purification methods for this compound, a phosphonate ester, are vacuum distillation and flash column chromatography. The choice of method depends on the scale of the reaction, the nature of the impurities, and the desired final purity.

Q2: What are the typical impurities found in crude this compound synthesized via the Michaelis-Arbuzov reaction?

A2: Crude products from a Michaelis-Arbuzov reaction often contain unreacted starting materials, such as 4-methoxybenzyl halide and excess triethyl phosphite. Additionally, side products like triethyl phosphate, formed from the oxidation of triethyl phosphite, may also be present.

Q3: My purified this compound is an oil. Is this normal?

A3: Yes, this compound is typically isolated as an oil at room temperature.

Q4: Can I use recrystallization to purify this compound?

A4: Recrystallization is generally more suitable for solid compounds. Since this compound is an oil, this technique is not typically employed for its purification. However, for solid derivatives of 4-Methoxyphenylphosphonic acid, recrystallization can be a viable option.

Q5: How can I confirm the purity of my final product?

A5: The purity of this compound can be assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC).

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound and its derivatives.

Issue 1: Incomplete Removal of Triethyl Phosphite

Problem: NMR or GC-MS analysis of the purified product still shows the presence of a significant amount of triethyl phosphite.

Potential Cause Recommended Solution
Insufficient Vacuum During Distillation Ensure your vacuum system is functioning correctly and can achieve the necessary low pressure. A lower pressure will decrease the boiling point of triethyl phosphite, making it easier to remove. Check for any leaks in the distillation apparatus.
Incorrect Distillation Temperature Carefully monitor the head temperature during vacuum distillation. Collect and discard the initial fraction corresponding to the boiling point of triethyl phosphite at the applied pressure.
Co-elution in Column Chromatography If triethyl phosphite co-elutes with the product, optimize the solvent system. Start with a non-polar eluent (e.g., hexane) and gradually increase the polarity (e.g., by adding ethyl acetate). This should allow for the less polar triethyl phosphite to elute before the desired product.
Oxidation to Triethyl Phosphate Triethyl phosphite can oxidize to the more polar triethyl phosphate, which may be harder to separate. If this is suspected, it can sometimes be intentionally oxidized using a mild oxidizing agent to facilitate separation by chromatography, as the phosphate is significantly more polar.
Issue 2: Product Decomposition During Purification

Problem: Low yield of the desired product after purification, with evidence of decomposition (e.g., charring during distillation, streaking on TLC).

Potential Cause Recommended Solution
Excessive Heat During Distillation High temperatures can lead to the decomposition of the phosphonate ester. Use a high vacuum to lower the distillation temperature. Ensure the heating mantle is not set too high and monitor the pot temperature closely.
Prolonged Heating Time Minimize the time the product is exposed to high temperatures. Once lower-boiling impurities are removed, distill the product fraction as efficiently as possible.
Acidic Impurities Trace amounts of acidic byproducts from the synthesis can catalyze decomposition at elevated temperatures. Consider a mild basic wash (e.g., with saturated sodium bicarbonate solution) of the crude product before distillation, followed by drying with an anhydrous agent like magnesium sulfate.
Decomposition on Silica Gel The acidic nature of standard silica gel can sometimes cause the degradation of organophosphorus compounds. If decomposition is observed during column chromatography, consider deactivating the silica gel by treating it with a small amount of a non-nucleophilic base like triethylamine in the eluent.
Issue 3: Difficulty with Column Chromatography Separation

Problem: Poor separation of the product from impurities during flash column chromatography.

Potential Cause Recommended Solution
Column Overloading Overloading the column with too much crude product will result in poor separation. A general guideline is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.
Improper Column Packing A poorly packed column with channels or cracks will lead to inefficient separation. Ensure the silica gel is packed uniformly as a slurry.
Inappropriate Solvent System The choice of eluent is critical. Use TLC to determine an optimal solvent system where the desired product has an Rf value of approximately 0.3-0.4. A gradient elution from a non-polar to a more polar solvent system is often effective.

Data Presentation

The following table provides representative data for the purification of a generic diethyl arylmethylphosphonate, analogous to this compound, to illustrate expected outcomes from different purification methods.

Purification Method Starting Purity (by GC-MS) Final Purity (by GC-MS) Typical Yield Key Parameters
Vacuum Distillation ~75%>95%70-85%Pressure: 0.1-1 mmHg; Pot Temperature: 160-180°C
Flash Column Chromatography ~75%>98%60-80%Stationary Phase: Silica Gel (230-400 mesh); Eluent: Gradient of Ethyl Acetate in Hexane (e.g., 10% to 40%)

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is a general procedure for the purification of this compound by vacuum distillation.

Materials:

  • Crude this compound

  • Vacuum distillation apparatus (distillation flask, fractionating column, condenser, receiving flask)

  • Vacuum pump and gauge

  • Heating mantle with stirrer

Procedure:

  • Assemble the vacuum distillation apparatus and ensure all joints are properly sealed.

  • Transfer the crude this compound to the distillation flask.

  • Slowly apply vacuum to the system, aiming for a pressure of 0.1-1 mmHg.

  • Begin heating the distillation flask gently with stirring.

  • Collect and discard the first fraction, which will primarily be residual triethyl phosphite and other low-boiling impurities.

  • Gradually increase the temperature to distill the this compound. The boiling point will be significantly higher than the initial fraction.

  • Collect the product fraction in a clean, pre-weighed receiving flask.

  • Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.

Protocol 2: Purification by Flash Column Chromatography

This protocol provides a general method for purifying this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent: A gradient of ethyl acetate in hexanes (determine the optimal gradient using TLC)

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes) and pack the chromatography column.

  • Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

  • Carefully load the sample onto the top of the silica gel column.

  • Begin eluting with the low-polarity solvent, collecting fractions.

  • Gradually increase the polarity of the eluent according to the pre-determined gradient.

  • Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualization

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis cluster_final Final Product CrudeProduct Crude Diethyl 4-Methoxyphenylphosphonate Distillation Vacuum Distillation CrudeProduct->Distillation High boiling point Chromatography Flash Column Chromatography CrudeProduct->Chromatography Different polarities Analysis Purity Check (NMR, GC-MS, TLC) Distillation->Analysis Chromatography->Analysis PureProduct Pure Product (>95%) Analysis->PureProduct

Caption: General workflow for the purification of this compound.

TroubleshootingPurification Start Purification Issue Identified Impurity Impurity still present? Start->Impurity Decomposition Product decomposition? Impurity->Decomposition No OptimizeDistillation Optimize Distillation: - Lower pressure - Control temperature Impurity->OptimizeDistillation Yes (Distillation) OptimizeChroma Optimize Chromatography: - Adjust solvent gradient - Check column packing Impurity->OptimizeChroma Yes (Chromatography) PoorSeparation Poor separation? Decomposition->PoorSeparation No MildConditions Use Milder Conditions: - Lower temperature - Deactivate silica gel Decomposition->MildConditions Yes ColumnCare Improve Column Technique: - Reduce sample load - Ensure proper packing PoorSeparation->ColumnCare Yes Success Problem Resolved PoorSeparation->Success No OptimizeDistillation->Success OptimizeChroma->Success MildConditions->Success ColumnCare->Success

Caption: Troubleshooting logic for common purification issues.

Optimizing reaction conditions for the Horner-Wadsworth-Emmons reaction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for optimizing the Horner-Wadsworth-Emmons (HWE) reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Horner-Wadsworth-Emmons (HWE) reaction? The HWE reaction is a chemical process that uses a stabilized phosphonate carbanion to react with an aldehyde or ketone, typically producing an α,β-unsaturated ester or other electron-deficient alkene.[1] It is a widely used modification of the Wittig reaction for forming carbon-carbon double bonds.

Q2: What are the main advantages of the HWE reaction over the classical Wittig reaction? The HWE reaction offers several key benefits:

  • Enhanced Nucleophilicity: The phosphonate carbanions are generally more nucleophilic and less basic than the phosphonium ylides used in the Wittig reaction.[2] This allows for reactions with a broader range of carbonyl compounds, including hindered ketones.[2][3]

  • Simplified Purification: The primary byproduct is a dialkylphosphate salt, which is water-soluble and easily removed by a simple aqueous extraction during workup.[1][2][4] This is a significant advantage over the often difficult-to-remove triphenylphosphine oxide byproduct from the Wittig reaction.[4]

  • Stereoselectivity: The reaction generally favors the formation of the thermodynamically more stable (E)-alkene, and conditions can be tuned to enhance this selectivity.[5]

Q3: How are the starting phosphonate esters typically prepared? Phosphonate esters are most commonly synthesized through the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide.[1][2][6]

Q4: What factors influence the E/Z stereoselectivity of the HWE reaction? Several factors can be adjusted to control the stereochemical outcome:

  • Phosphonate Structure: Bulky phosphonate groups and electron-withdrawing groups on the phosphonate can enhance selectivity. For example, using phosphonates with trifluoroethyl groups (Still-Gennari modification) or aryl groups (Ando modification) strongly favors the (Z)-alkene.[1][5][7]

  • Base and Cation: Sodium (Na+) and lithium (Li+) bases typically favor (E)-alkene formation, while potassium (K+) bases used with a crown ether can promote (Z)-selectivity.[7]

  • Temperature: Higher reaction temperatures often lead to increased (E)-selectivity by allowing the reaction intermediates to equilibrate to the most stable thermodynamic state.[8] Conversely, low temperatures (-78 °C) are often used in kinetically controlled reactions to favor the (Z)-isomer, as seen in the Still-Gennari modification.[9]

  • Additives: The use of lithium chloride (LiCl) with a mild amine base (Masamune-Roush conditions) can improve (E)-selectivity, especially for base-sensitive substrates.[1][10]

HWE Reaction Workflow

The diagram below outlines the typical experimental sequence for performing a Horner-Wadsworth-Emmons reaction.

HWE_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Flame-dry flask under inert atmosphere (Ar/N2) add_phosphonate Add phosphonate reagent & anhydrous solvent start->add_phosphonate cool Cool solution (e.g., 0 °C or -78 °C) add_phosphonate->cool deprotonate Add base portion-wise & stir (Deprotonation) cool->deprotonate add_carbonyl Slowly add aldehyde/ ketone solution deprotonate->add_carbonyl Forms phosphonate carbanion react Allow reaction to warm and stir to completion add_carbonyl->react quench Quench reaction (e.g., aq. NH4Cl) react->quench extract Extract with organic solvent quench->extract wash Wash organic layers (water, brine) extract->wash dry Dry over Na2SO4/ MgSO4 & concentrate wash->dry purify Purify via column chromatography dry->purify end Characterize pure alkene product purify->end

Caption: General experimental workflow for the HWE reaction.

Troubleshooting Guide

This section addresses common problems encountered during the HWE reaction in a question-and-answer format.

Problem 1: Low or No Product Yield

  • Q: My reaction is not producing any product, or the yield is very low. What are the likely causes?

    • A: This is a common issue that can stem from several factors:

      • Ineffective Deprotonation: The base may not be strong enough to deprotonate the phosphonate. The acidity of the α-proton on the phosphonate is critical.[8]

      • Low Reaction Temperature: The activation energy for the reaction may not be met if the temperature is too low, resulting in a very slow reaction rate.[8]

      • Steric Hindrance: A sterically bulky phosphonate reagent or a hindered ketone can significantly slow down the reaction.[3][8]

      • Decomposition: If your aldehyde or ketone contains base-sensitive functional groups, they may be degrading under the reaction conditions.[8]

      • Reagent Quality: The phosphonate, carbonyl compound, or base may have degraded, or the solvent may not be sufficiently anhydrous.

  • Q: How can I solve my low yield problem?

    • A: Refer to the troubleshooting flowchart below. Key strategies include:

      • Change the Base: Switch to a stronger base like sodium hydride (NaH), lithium hexamethyldisilazide (LiHMDS), or n-butyllithium (n-BuLi).[8]

      • Increase Temperature: Try running the reaction at room temperature or with gentle heating. Many HWE reactions proceed efficiently at these temperatures.[8]

      • Increase Reaction Time: Simply allowing the reaction to stir for a longer period can sometimes lead to a significant increase in yield.

      • Use Milder Conditions for Sensitive Substrates: For base-sensitive compounds, employ the Masamune-Roush conditions (LiCl and an amine base like DBU or triethylamine).[10]

Problem 2: Poor E/Z Stereoselectivity

  • Q: My reaction produces a mixture of E and Z isomers. How can I improve the selectivity?

    • A: The ratio of E/Z isomers is highly dependent on the reaction conditions and reagents.

      • To Favor the (E)-Isomer: Use sodium or lithium-based reagents and consider running the reaction at a higher temperature to ensure thermodynamic control.[11] The Masamune-Roush conditions are also known to be highly (E)-selective.[11]

      • To Favor the (Z)-Isomer: The most reliable method is the Still-Gennari modification . This involves using a phosphonate with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonate) in combination with strongly dissociating conditions, such as potassium hexamethyldisilazide (KHMDS) and 18-crown-6 in THF at -78 °C.[7][9]

Problem 3: Difficult Workup and Purification

  • Q: I'm having trouble purifying my product. What are some common issues?

    • A: While the HWE reaction is known for its easier workup compared to the Wittig, problems can still arise.

      • Emulsion during Extraction: If an emulsion forms during the aqueous workup, adding brine can help break it.

      • Incomplete Removal of Byproduct: Ensure sufficient aqueous washes are performed to completely remove the water-soluble phosphate byproduct.

      • Product Degradation: If the product is sensitive, for example, to heat during solvent removal, it may degrade.[12] In such cases, avoid high temperatures and consider purification methods other than distillation. Column chromatography is the most common purification method.

Troubleshooting Decision Tree

This flowchart provides a logical path to diagnose and resolve common HWE reaction issues.

Troubleshooting_HWE start HWE Reaction Issue check_yield Low or No Yield? start->check_yield check_selectivity Poor E/Z Selectivity? check_yield->check_selectivity No base_strong Is base strong enough? (pKa of phosphonate) check_yield->base_strong Yes check_workup Workup/Purification Problem? check_selectivity->check_workup No want_e Desired Isomer: E ? check_selectivity->want_e Yes emulsion Emulsion during extraction? check_workup->emulsion Yes use_stronger_base Action: Use stronger base (NaH, LiHMDS, n-BuLi) base_strong->use_stronger_base No substrate_sensitive Is substrate base-sensitive? base_strong->substrate_sensitive Yes masamune_roush Action: Use milder conditions (LiCl + DBU/Et3N) substrate_sensitive->masamune_roush Yes increase_temp_time Action: Increase temperature and/or reaction time substrate_sensitive->increase_temp_time No e_conditions Action: Use Na+/Li+ base. Increase temperature. Consider Masamune-Roush. want_e->e_conditions Yes z_conditions Action: Use Still-Gennari conditions (KHMDS, 18-crown-6, CF3CH2O-phosphonate at -78°C) want_e->z_conditions No (Want Z) add_brine Action: Add brine to break emulsion emulsion->add_brine Yes byproduct_issue Byproduct remains? emulsion->byproduct_issue No extra_wash Action: Perform additional aqueous washes byproduct_issue->extra_wash Yes

Caption: A decision tree for troubleshooting the HWE reaction.

Data on Reaction Conditions

The choice of base, solvent, and cation significantly impacts reaction outcomes. The following tables summarize common conditions and their effects.

Table 1: Comparison of Common Bases for the HWE Reaction

Base Typical Solvent(s) pKa (Conj. Acid) Characteristics & Best Use Cases
Sodium Hydride (NaH) THF, DME ~36 Strong, non-nucleophilic base. Widely used for standard HWE reactions to produce (E)-alkenes. Requires careful handling as a solid.
Potassium tert-Butoxide (KOtBu) THF, t-BuOH ~19 Strong, sterically hindered base. Often used in conditions favoring (Z)-alkenes.
n-Butyllithium (n-BuLi) THF, Hexanes ~50 Very strong base. Effective for deprotonating less acidic phosphonates but can be too reactive for substrates with sensitive functional groups.
Lithium Hexamethyldisilazide (LiHMDS) THF ~26 Strong, non-nucleophilic, sterically hindered base. Good for avoiding side reactions with sensitive carbonyls.
DBU / Triethylamine (with LiCl) Acetonitrile, THF ~12.5 / ~11 Mild amine bases used in Masamune-Roush conditions for base-sensitive substrates, yielding (E)-alkenes.[11]

| Lithium Hydroxide (LiOH·H₂O) | THF or Solvent-Free | N/A | A mild, effective base for solvent-free or THF-based reactions, often providing high (E)-selectivity.[13] |

Table 2: Effect of Conditions on E/Z Selectivity for an α-Branched Phosphonate Reaction: Triethyl-2-phosphonopropionate with various aldehydes.

Aldehyde Base / Solvent E/Z Ratio Yield (%) Reference
Benzaldehyde LiOtBu / Hexane >25:1 91 [14]
(E)-2-Hexenal LiOtBu / Hexane 140:1 85 [14]
Octanal LiOtBu / Hexane 8.6:1 90 [14]
Octanal LiOH·H₂O / Solvent-Free 97:3 91 [13]

| Octanal | Ba(OH)₂·8H₂O / THF | 98:2 | 93 |[13] |

Experimental Protocols

Protocol 1: General Procedure for (E)-Alkene Synthesis using NaH

This protocol is a standard starting point for achieving good yields of (E)-alkenes.[8]

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add the phosphonate ester (1.1 equivalents) to a flame-dried round-bottom flask.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe to dissolve the phosphonate.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in small portions.

  • Anion Formation: Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Carbonyl Addition: Cool the mixture back to 0 °C. Slowly add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise via a syringe.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with an organic solvent like ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain the final product.

Protocol 2: Masamune-Roush Conditions for Base-Sensitive Substrates

This protocol is ideal for aldehydes that are prone to decomposition or side reactions under strongly basic conditions.

  • Preparation: To a flame-dried flask under an inert atmosphere, add anhydrous lithium chloride (LiCl, 1.2 equivalents) and anhydrous acetonitrile. Stir until the LiCl is fully dissolved.

  • Reagent Addition: Add the phosphonate ester (1.1 equivalents) to the solution.

  • Base Addition: Add the amine base, such as 1,8-Diazabicycloundec-7-ene (DBU, 1.2 equivalents), to the mixture and stir for 10-15 minutes at room temperature.

  • Carbonyl Addition: Add the base-sensitive aldehyde (1.0 equivalent) to the reaction mixture.

  • Reaction: Stir at room temperature and monitor by TLC until the starting material is consumed.

  • Workup and Purification: Follow steps 7-10 from Protocol 1 to isolate and purify the desired (E)-alkene.

References

Technical Support Center: Enhancing Stereoselectivity in Reactions with Diethyl 4-Methoxyphenylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you improve the stereoselectivity of chemical reactions involving Diethyl 4-Methoxyphenylphosphonate.

Frequently Asked Questions (FAQs)

Q1: What is this compound primarily used for, and what is the typical stereochemical outcome?

This compound is a reagent commonly used in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize alkenes (olefins) from aldehydes and ketones.[1][2] The 4-methoxyphenyl group provides moderate stabilization to the adjacent carbanion formed upon deprotonation. In its standard application, the HWE reaction is known to predominantly favor the formation of the thermodynamically more stable (E)-alkene.[1][3] The phosphonate carbanion is more nucleophilic and less basic than the ylides used in a traditional Wittig reaction, and the water-soluble phosphate byproduct simplifies purification.[1][2]

Q2: My HWE reaction with this compound is resulting in a poor E:Z ratio. What are the key factors I should investigate to improve (E)-selectivity?

A lack of stereoselectivity in the HWE reaction often points to suboptimal reaction conditions that do not sufficiently favor one stereochemical pathway.[4] To enhance the yield of the desired (E)-isomer, consider the following factors:

  • Choice of Base and Cation: Lithium (Li⁺) and Sodium (Na⁺) cations generally promote higher (E)-selectivity compared to Potassium (K⁺). Using bases like NaH or LiHMDS is recommended.

  • Reaction Temperature: Higher reaction temperatures (e.g., room temperature or slightly above) allow for the equilibration of the intermediate oxaphosphetanes, which favors the formation of the more stable trans-intermediate, leading to the (E)-alkene.[3]

  • Solvent: Aprotic, non-polar solvents like Tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME) are standard. DME can sometimes provide slightly better (E)-selectivity than THF.[3]

  • Steric Hindrance: Increasing the steric bulk of the aldehyde reactant can also enhance (E)-stereoselectivity.[3]

Q3: How can I selectively synthesize the (Z)-alkene using this compound?

To achieve high (Z)-selectivity, the standard HWE conditions must be modified. The Still-Gennari modification is the preferred method. This approach is designed to prevent the equilibration of the intermediates, thus favoring the kinetic product, which leads to the (Z)-alkene.[3][5] Key conditions include:

  • Phosphonate Structure: While the standard this compound can be used, the Still-Gennari modification works best with phosphonates bearing electron-withdrawing groups on the esters (e.g., trifluoroethyl esters).[5] This modification accelerates the final elimination step.

  • Base and Cation: Use of strongly dissociating potassium bases, such as Potassium Hexamethyldisilazide (KHMDS), is critical.

  • Additives: The addition of a crown ether (e.g., 18-crown-6) is necessary to sequester the potassium cation, preventing it from coordinating with the intermediates.[6]

  • Temperature: The reaction must be run at very low temperatures (e.g., -78 °C) to trap the kinetic intermediate.

Q4: My reaction seems to stall, and I am isolating a β-hydroxy phosphonate intermediate instead of the desired alkene. What is causing this?

The final step of the HWE reaction is the elimination of the phosphate group from the β-hydroxy phosphonate intermediate. With less reactive or sterically hindered substrates, this elimination can be slow.[4] To drive the reaction to completion, you can try:

  • Increasing the reaction time or temperature after the initial addition step.

  • If the intermediate has been isolated, it can be treated separately with a base (like NaH) in a suitable solvent to induce elimination.

Q5: Are there milder reaction conditions available for substrates that are sensitive to strong bases like NaH?

Yes, for base-sensitive substrates, the Masamune-Roush conditions are highly effective.[5][7] These conditions utilize a milder base in conjunction with a lithium salt. A common combination is:

  • Base: 1,8-Diazabicycloundec-7-ene (DBU) or triethylamine (TEA).

  • Additive: Lithium chloride (LiCl) or Lithium bromide (LiBr).

  • Solvent: Anhydrous THF or acetonitrile.

The lithium salt acts as a Lewis acid to coordinate with the carbonyl and intermediates, facilitating the reaction under less harsh basic conditions.

Troubleshooting Guide: Improving Stereoselectivity

Use this guide to diagnose and resolve common issues with stereoselectivity in your HWE reactions.

G start Start: Poor E:Z Selectivity q1 What is the desired isomer? start->q1 e_path Improve (E)-Selectivity q1->e_path (E)-Alkene z_path Improve (Z)-Selectivity (Still-Gennari Modification) q1->z_path (Z)-Alkene e_cond1 Check Base/Cation: Use Li⁺ or Na⁺ bases (e.g., n-BuLi, NaH, LiHMDS) e_path->e_cond1 e_cond2 Increase Temperature: Allow reaction to warm to RT to promote equilibration. e_cond1->e_cond2 e_cond3 Check Solvent: Use DME or THF. e_cond2->e_cond3 e_result Result: Enhanced (E)-Alkene Yield e_cond3->e_result z_cond1 Use K⁺ Base + Crown Ether: KHMDS + 18-Crown-6 z_path->z_cond1 z_cond2 Lower Temperature: Maintain at -78°C to trap kinetic product. z_cond1->z_cond2 z_cond3 Consider Phosphonate: Use phosphonates with electron-withdrawing ester groups. z_cond2->z_cond3 z_result Result: Enhanced (Z)-Alkene Yield z_cond3->z_result

Caption: Troubleshooting workflow for optimizing E/Z stereoselectivity.

Data on Reaction Condition Effects

The stereochemical outcome of the Horner-Wadsworth-Emmons reaction is highly dependent on the chosen parameters. The following tables summarize the expected outcomes based on different experimental conditions.

Table 1: Effect of Cation and Temperature on Stereoselectivity

Cation Temperature Predominant Isomer Typical E:Z Ratio
Li⁺ -78 °C to 23 °C (E) >90:10
Na⁺ -78 °C to 23 °C (E) >90:10
K⁺ 23 °C (E) ~50:50
K⁺ + 18-crown-6 -78 °C (Z) <10:90

Data compiled from systematic studies on the HWE reaction.[3]

Table 2: Solvent Effects on Asymmetric Reactions

Reaction Type Solvent Yield (%) ee (%)
Asymmetric Phospha-Michael Toluene 95 89
Dichloromethane 92 80
THF 90 75
Acetonitrile 85 60

Data adapted from a representative study on asymmetric phosphonate synthesis, highlighting that non-polar solvents often provide superior enantioselectivity.[8]

Experimental Protocols

Protocol 1: General Procedure for (E)-Alkene Synthesis (Standard HWE)

This protocol outlines a standard procedure for synthesizing an (E)-alkene from an aldehyde and this compound.

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous Tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to the stirred THF. To this suspension, add this compound (1.0 equivalent) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen gas evolution ceases, indicating formation of the phosphonate carbanion.

  • Aldehyde Addition: Cool the ylide solution back to 0 °C. Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[4]

  • Extraction: Transfer the mixture to a separatory funnel, add water, and extract the aqueous layer three times with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[4]

Protocol 2: Procedure for (Z)-Alkene Synthesis (Still-Gennari Modification)

This protocol is adapted for the selective synthesis of (Z)-alkenes.

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere, add anhydrous THF and 18-crown-6 (1.1 equivalents). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add Potassium Hexamethyldisilazide (KHMDS, 1.1 equivalents) as a solution in THF to the flask. To this cold solution, add this compound (1.0 equivalent) dropwise. Stir the mixture at -78 °C for 30 minutes.

  • Aldehyde Addition: Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature remains below -70 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC. It is crucial to maintain the low temperature to prevent isomerization.

  • Work-up and Purification: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and follow the extraction and purification steps outlined in Protocol 1.

Reaction Pathway Visualization

The stereochemical outcome of the HWE reaction is determined by the stability and reaction rates of key intermediates.

HWE_Mechanism cluster_intermediates Oxaphosphetane Intermediates reactants Phosphonate Carbanion + Aldehyde erythro Erythro Intermediate (Kinetic) reactants->erythro Fast, Reversible (-78°C) threo Threo Intermediate (Thermodynamic) reactants->threo Slow, Reversible erythro->threo Equilibration (Higher Temp, Li⁺ or Na⁺) z_alkene (Z)-Alkene erythro->z_alkene Fast Elimination (Still-Gennari) e_alkene (E)-Alkene threo->e_alkene Elimination (Standard HWE)

Caption: Competing pathways in the Horner-Wadsworth-Emmons reaction.

References

Technical Support Center: Scale-Up of Diethyl 4-Methoxyphenylphosphonate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis and scale-up of Diethyl 4-Methoxyphenylphosphonate.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for this compound, and why can't I use a simple Michaelis-Arbuzov reaction?

A1: The standard and most effective method for synthesizing this compound is a transition-metal-catalyzed cross-coupling reaction. The classical Michaelis-Arbuzov reaction, which involves heating an alkyl halide with a trialkyl phosphite, is generally ineffective for aryl halides like 4-bromoanisole or 4-iodoanisole due to the high strength of the carbon-halogen bond on the sp²-hybridized carbon of the aromatic ring.[1] To overcome this, catalysts based on palladium (e.g., Hirao coupling) or nickel are employed to facilitate the carbon-phosphorus bond formation.[1][2]

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields in nickel or palladium-catalyzed phosphonylation reactions can stem from several factors:

  • Inactive Catalyst: The active form of the catalyst (Pd(0) or Ni(0)) may not be generated efficiently or could be deactivated. This can be due to impurities in the starting materials or solvent, or exposure to oxygen.

  • Poor Ligand Choice: The ligand plays a critical role in stabilizing the metal center and facilitating the catalytic cycle. An inappropriate ligand can lead to slow reaction rates or catalyst decomposition.

  • Suboptimal Reaction Temperature: The temperature must be high enough to promote the reaction but not so high as to cause decomposition of the catalyst, starting materials, or product.

  • Ineffective Base: The base is crucial for the reaction, often facilitating the formation of the active phosphonate nucleophile. The choice and purity of the base (e.g., triethylamine, potassium carbonate) are critical.

  • Moisture: Water in the reaction can hydrolyze the phosphite reagent and interfere with the catalyst's activity.

Q3: I'm observing significant by-product formation. What are these by-products and how can I minimize them?

A3: Common by-products in catalyzed cross-coupling reactions include:

  • Homo-coupling of Aryl Halide: This forms a biphenyl derivative and is often a result of side reactions in the catalytic cycle.

  • Reduced Aryl Halide: The starting aryl halide can be reduced to anisole.

  • Phosphonate By-products: Unreacted diethyl phosphite or its oxidized form, diethyl phosphate, can be present.

  • Ligand-Related Impurities: Decomposed or oxidized phosphine ligands can contaminate the product.

To minimize these, ensure an inert atmosphere (nitrogen or argon) is maintained, use high-purity, degassed solvents and reagents, and optimize the stoichiometry of the reactants and catalyst loading.

Q4: How does the scale-up process affect this reaction?

A4: Scaling up introduces significant challenges, primarily related to heat and mass transfer.[2][3]

  • Heat Transfer: Catalyzed C-P coupling reactions can be exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making it harder to dissipate heat.[3] This can lead to localized overheating, causing decomposition and by-product formation. A thorough reaction calorimetry study is recommended to ensure safety.[3]

  • Mass Transfer (Mixing): Efficient mixing is crucial to maintain a homogeneous distribution of the catalyst and reactants. Inadequate mixing can lead to localized concentration gradients, reducing yield and purity.

  • Catalyst Handling: On a large scale, the handling of pyrophoric or air-sensitive catalysts and ligands requires specialized equipment and procedures.

Q5: What is the most effective method for purifying this compound, especially for removing catalyst residues?

A5: Purification typically involves a multi-step approach:

  • Aqueous Workup: After the reaction, a wash with a mild acid (like dilute HCl) followed by a brine wash can help remove the base and other water-soluble impurities.

  • Filtration: Passing the crude product through a plug of silica gel or celite can remove a significant portion of the metal catalyst residues.

  • Vacuum Distillation: For larger quantities, high-vacuum distillation is often the most effective method to separate the product from non-volatile impurities, including catalyst residues and high-boiling by-products.

  • Column Chromatography: For achieving very high purity, especially on a laboratory scale, silica gel column chromatography is effective. A gradient elution, for example with hexanes and ethyl acetate, is typically used.

Quantitative Data Summary

The following table summarizes typical conditions and expected outcomes for the nickel- or palladium-catalyzed synthesis of aryl phosphonates, which can be adapted for this compound.

ParameterTypical Range / ValueNotes
Aryl Halide 4-Bromoanisole or 4-IodoanisoleIodides are generally more reactive than bromides.
Phosphonating Agent Diethyl Phosphite or Triethyl PhosphiteStoichiometry is typically 1.1 to 1.5 equivalents.
Catalyst Pd(OAc)₂ or NiCl₂(dppp)Catalyst loading is usually between 1-5 mol%.
Ligand dppf, dppb, PPh₃Often used in a 1:1 or 2:1 ratio to the metal.
Base Triethylamine (Et₃N), K₂CO₃, Cs₂CO₃Typically 1.5 to 3.0 equivalents.
Solvent Toluene, DMF, DioxaneMust be anhydrous and degassed.
Temperature 80 - 140 °CDependent on solvent and catalyst system.
Reaction Time 4 - 24 hoursMonitored by TLC, GC, or ³¹P NMR.
Typical Yield 65 - 90%Highly dependent on optimization of all parameters.

Experimental Protocols

Representative Protocol for Palladium-Catalyzed Synthesis of this compound (Hirao Reaction)

This protocol is a generalized procedure based on established methods for palladium-catalyzed C-P cross-coupling reactions.[1][2]

Materials:

  • 4-Bromoanisole (1.0 eq)

  • Diethyl phosphite (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.04 eq)

  • Triethylamine (Et₃N, 2.0 eq)

  • Anhydrous, degassed Toluene

  • Schlenk flask and inert gas line (Argon or Nitrogen)

Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 eq) and dppf (0.04 eq).

  • Solvent Addition: Add anhydrous, degassed toluene to the flask. Stir the mixture for 10-15 minutes at room temperature until a homogeneous solution is formed.

  • Reagent Addition: Add 4-bromoanisole (1.0 eq), diethyl phosphite (1.2 eq), and triethylamine (2.0 eq) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 12-18 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or silica gel column chromatography (eluting with a gradient of hexane/ethyl acetate) to yield this compound as a colorless to pale yellow oil.

Visual Troubleshooting and Workflow Diagrams

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Catalyst 1. Catalyst Integrity Start->Check_Catalyst Check_Reagents 2. Reagent Quality Start->Check_Reagents Check_Conditions 3. Reaction Conditions Start->Check_Conditions Check_Workup 4. Workup & Purification Start->Check_Workup Catalyst_Inactive Inactive Catalyst? (Pd(0)/Ni(0) not formed?) Check_Catalyst->Catalyst_Inactive Reagents_Impure Impure or Wet Reagents? Check_Reagents->Reagents_Impure Conditions_Wrong Suboptimal Conditions? Check_Conditions->Conditions_Wrong Workup_Loss Product Loss During Workup? Check_Workup->Workup_Loss Catalyst_Solution Solution: - Use fresh catalyst/ligand - Ensure inert atmosphere - Degas solvent thoroughly Catalyst_Inactive->Catalyst_Solution Yes Reagents_Solution Solution: - Use anhydrous solvents - Purify starting materials - Check base quality Reagents_Impure->Reagents_Solution Yes Conditions_Solution Solution: - Optimize temperature - Screen different bases/solvents - Ensure efficient mixing Conditions_Wrong->Conditions_Solution Yes Workup_Solution Solution: - Avoid emulsions (use brine) - Check for product volatility - Optimize chromatography Workup_Loss->Workup_Solution Yes

Caption: Troubleshooting workflow for diagnosing low reaction yield.

Reaction_Parameters Key Parameter Interdependencies Catalyst Catalyst System (Metal + Ligand) Yield Yield Catalyst->Yield Purity Purity Catalyst->Purity Byproducts By-products Catalyst->Byproducts ScaleUp Scale-Up Feasibility Catalyst->ScaleUp Reagents Reagent Stoichiometry (& Purity) Reagents->Yield Reagents->Purity Reagents->Byproducts Conditions Reaction Conditions (Temp, Time, Solvent) Conditions->Yield Conditions->Purity Conditions->Byproducts Conditions->ScaleUp

Caption: Logical relationship of key parameters affecting reaction outcomes.

References

Resolving complex NMR spectra in Diethyl 4-Methoxyphenylphosphonate experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the NMR analysis of Diethyl 4-Methoxyphenylphosphonate.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H, 13C, and 31P NMR chemical shifts for this compound?

A1: The expected chemical shifts can vary slightly based on the solvent and experimental conditions. However, typical values are summarized in the table below.

Q2: Why do the methylene protons (-OCH2CH3) appear as a complex multiplet instead of a simple quartet?

A2: The methylene protons are diastereotopic due to the chiral phosphorus center. This means they are chemically non-equivalent and will couple to each other, to the adjacent methyl protons, and to the phosphorus nucleus. This results in a more complex splitting pattern than a simple quartet.

Q3: How can I confirm the presence of the phosphorus atom in my molecule?

A3: The most direct method is to acquire a 31P NMR spectrum. This compound should exhibit a single peak in the 31P NMR spectrum.[1] Additionally, in the 1H and 13C spectra, you should observe coupling to the phosphorus atom for nearby nuclei.

Q4: My 31P NMR spectrum shows more than one peak. What could be the issue?

A4: Multiple peaks in the 31P NMR spectrum could indicate the presence of impurities or degradation products. Common impurities could include the starting materials or byproducts from the synthesis, or oxidation products.[2] It is also possible that different phosphorus-containing species are in equilibrium.

Troubleshooting Guides

Issue 1: Overlapping Signals in the Aromatic Region of the 1H NMR Spectrum

Problem: The signals for the aromatic protons are overlapping, making it difficult to assign them and determine the coupling constants accurately.

Solution Workflow:

G cluster_0 Troubleshooting Overlapping Aromatic Signals start Overlapping Aromatic Signals solvent Change NMR Solvent (e.g., Benzene-d6, Acetone-d6) start->solvent Option 1 twod_nmr Acquire 2D NMR Spectra (COSY, HSQC) start->twod_nmr Option 2 lsr Use Lanthanide Shift Reagents start->lsr Option 3 analysis Analyze Separated Signals solvent->analysis twod_nmr->analysis lsr->analysis end Resolved Spectrum analysis->end

Caption: Workflow for resolving overlapping aromatic signals.

Detailed Methodologies:

  • Solvent Change: Different deuterated solvents can induce changes in the chemical shifts of the aromatic protons due to varying solvent-solute interactions. This can often resolve accidental signal overlap.

    • Protocol: Prepare samples of your compound in different deuterated solvents (e.g., CDCl3, Benzene-d6, Acetone-d6, DMSO-d6). Acquire a standard 1H NMR spectrum for each sample under identical conditions. Compare the spectra to identify the solvent that provides the best signal separation.[3]

  • 2D NMR Spectroscopy: Techniques like 1H-1H COSY and 1H-13C HSQC can help in resolving overlapping signals and making unambiguous assignments.

    • 1H-1H COSY Protocol: This experiment shows correlations between coupled protons. Overlapping multiplets can be traced out by their cross-peaks, aiding in the identification of individual spin systems.

    • 1H-13C HSQC Protocol: This experiment correlates protons to the carbons they are directly attached to. Since 13C chemical shifts are generally better dispersed, this can help to resolve overlapping proton signals.[4]

  • Lanthanide Shift Reagents (LSRs): These paramagnetic complexes can be added to the NMR sample to induce large changes in the chemical shifts of nearby protons, thereby resolving overlap.[3][5]

    • Protocol: Prepare a stock solution of an LSR (e.g., Eu(fod)3). Add small increments of the LSR solution to your NMR sample, acquiring a 1H NMR spectrum after each addition. Monitor the changes in chemical shifts to achieve optimal signal separation. Be aware that excessive LSR can cause line broadening.[3]

Issue 2: Broad or Poorly Resolved Signals

Problem: The NMR signals are broad, leading to a loss of resolution and difficulty in interpreting coupling patterns.

Solution Workflow:

G cluster_1 Troubleshooting Broad NMR Signals start Broad Signals Observed check_sample Check Sample Preparation (Concentration, Purity, Solids) start->check_sample check_shim Re-shim the Spectrometer start->check_shim check_temp Check Temperature Stability start->check_temp analysis Acquire New Spectrum check_sample->analysis check_shim->analysis check_temp->analysis end Sharp, Resolved Spectrum analysis->end

Caption: Logical steps for troubleshooting broad NMR signals.

Detailed Methodologies:

  • Sample Preparation:

    • Concentration: Highly concentrated samples can lead to increased viscosity and line broadening. Try diluting your sample.

    • Purity: Paramagnetic impurities can cause significant line broadening. Purify your sample if necessary.

    • Solids: Ensure there are no suspended solids in your NMR tube, as this will degrade the magnetic field homogeneity. Filter your sample if needed.

  • Spectrometer Shimming: Poor shimming of the magnetic field is a common cause of broad lines. Re-shim the spectrometer, particularly the Z1 and Z2 shims, to optimize the field homogeneity.

  • Temperature Stability: Fluctuations in temperature can cause line broadening. Ensure the spectrometer's temperature control system is stable.

Data Presentation

Table 1: Typical NMR Data for this compound in CDCl3

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (J) in HzAssignment
1H7.66 - 7.74mAromatic (2H, ortho to P)
1H6.89 - 6.96mAromatic (2H, meta to P)
1H3.95 - 4.14m3JHH = 7.1-OCH2CH3 (4H)
1H3.80s-OCH3 (3H)
1H1.26t3JHH = 7.1-OCH2CH3 (6H)
13C162.83d3JCP = 3.4Aromatic (C-OMe)
13C133.72d2JCP = 11.3Aromatic (CH, ortho to P)
13C119.54d1JCP = 194.8Aromatic (C-P)
13C113.95d3JCP = 16.0Aromatic (CH, meta to P)
13C61.82d2JCP = 5.4-OCH2CH3
13C55.36s-OCH3
13C16.34d3JCP = 6.5-OCH2CH3
31P19.6s

Data compiled from publicly available sources.[1] Actual values may vary depending on experimental conditions.

Experimental Protocols

Standard 1H NMR Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% TMS.

  • Spectrometer Setup:

    • Tune and match the probe for 1H.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity.

  • Acquisition Parameters:

    • Pulse program: Standard single pulse (e.g., zg30).

    • Number of scans: 8-16.

    • Relaxation delay (d1): 1-2 seconds.

    • Acquisition time: 2-4 seconds.

    • Spectral width: ~16 ppm centered around 5 ppm.

  • Processing:

    • Apply a Fourier transform with zero-filling and an exponential window function (line broadening of 0.3 Hz).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

Standard 31P{1H} NMR Acquisition:

  • Sample Preparation: Use the same sample as prepared for 1H NMR.

  • Spectrometer Setup:

    • Tune and match the probe for 31P.

    • Use the same lock and shim values from the 1H experiment.

  • Acquisition Parameters:

    • Pulse program: Standard single pulse with proton decoupling (e.g., zgpg30).

    • Number of scans: 64-128.

    • Relaxation delay (d1): 2-5 seconds.

    • Acquisition time: 1-2 seconds.

    • Spectral width: ~200 ppm centered around 0 ppm.

  • Processing:

    • Apply a Fourier transform with zero-filling and an exponential window function (line broadening of 1-2 Hz).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to an external standard of 85% H3PO4 at 0.00 ppm.

References

Preventing the decomposition of Diethyl 4-Methoxyphenylphosphonate during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Diethyl 4-Methoxyphenylphosphonate. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the decomposition of this compound during chemical reactions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways for the decomposition of this compound?

A1: this compound is susceptible to two primary decomposition pathways:

  • Hydrolysis: The ester groups can be hydrolyzed under either acidic or basic conditions to yield the corresponding phosphonic acid and ethanol. The presence of strong acids or bases, and elevated temperatures can accelerate this process.

  • Thermal Decomposition: At elevated temperatures, organophosphonates can undergo decomposition, which may involve the elimination of a phosphorus acid and subsequent reactions of the resulting intermediates. While phosphonates are generally more thermally stable than phosphates, prolonged exposure to high heat should be avoided.

Q2: How does the 4-methoxy group influence the stability of the molecule?

A2: The 4-methoxyphenyl group is an electron-donating group. This electronic effect can influence the reactivity of the benzylic position in reactions like the Horner-Wadsworth-Emmons (HWE) reaction. While it can facilitate the desired deprotonation at the alpha-carbon, it may also have a modest electronic influence on the stability of the phosphonate group itself, though this effect is generally less pronounced than the reaction conditions.

Q3: What are the initial signs of decomposition of this compound?

A3: Decomposition can be identified by:

  • A change in the physical appearance of the compound, such as discoloration (e.g., turning yellow or brown).

  • The appearance of additional spots on a Thin Layer Chromatography (TLC) plate that are not the starting material or the desired product.

  • The presence of unexpected peaks in analytical data, such as NMR or LC-MS, corresponding to byproducts like 4-methoxyphenylphosphonic acid.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during reactions involving this compound, particularly in the context of the Horner-Wadsworth-Emmons (HWE) reaction.

Issue 1: Low or No Product Yield in Horner-Wadsworth-Emmons Reaction

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Rationale
Ineffective Deprotonation Switch to a stronger, non-nucleophilic base such as Sodium Hydride (NaH), Lithium Diisopropylamide (LDA), or Potassium bis(trimethylsilyl)amide (KHMDS).The acidity of the α-proton is crucial for carbanion formation. A stronger base ensures complete deprotonation.
Reaction Temperature Too Low Gradually increase the reaction temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature. Gentle heating (e.g., to 40-50 °C) may be necessary in some cases.The rate of carbanion formation and subsequent reaction with the carbonyl compound is temperature-dependent.
Steric Hindrance If using a sterically hindered aldehyde or ketone, consider using a less bulky base or a phosphonate with smaller ester groups (e.g., dimethyl).Steric hindrance can impede the approach of the reactants.
Decomposition of Reactants Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).Water can quench the carbanion and lead to hydrolysis of the phosphonate.

Experimental Protocol: Optimized Horner-Wadsworth-Emmons Reaction

  • Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add this compound (1.1 equivalents).

  • Solvent Addition: Add anhydrous Tetrahydrofuran (THF) to dissolve the phosphonate.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add Sodium Hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Carbonyl Addition: Cool the reaction mixture back to 0 °C. Slowly add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Quenching: Once the reaction is complete, carefully quench it by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Issue 2: Product Decomposition During Work-up or Purification

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Rationale
Presence of Acidic or Basic Residues Neutralize the reaction mixture carefully before extraction. Wash the organic layer with a dilute solution of a weak acid (e.g., 1% HCl) or a weak base (e.g., saturated NaHCO₃ solution) as appropriate, followed by a water wash.Residual acid or base from the reaction or quench can catalyze hydrolysis during work-up.
Prolonged Exposure to Silica Gel Minimize the time the product is on the silica gel column. Use a less acidic grade of silica gel or pre-treat the silica gel with a small amount of triethylamine in the eluent.Silica gel is acidic and can promote the decomposition of sensitive compounds.
High Temperatures During Solvent Removal Use a rotary evaporator at a moderate temperature (e.g., < 40 °C) to remove the solvent.Excessive heat can lead to thermal decomposition.

Data Presentation

Table 1: Comparison of Bases for the Horner-Wadsworth-Emmons Reaction

Base pKa of Conjugate Acid Typical Reaction Temperature Notes
Sodium Ethoxide (NaOEt)~16Room TemperatureMay lead to equilibrium and lower yields.
Sodium Hydride (NaH)~360 °C to Room TemperatureStrong, non-nucleophilic base. Good for most applications.
Lithium Diisopropylamide (LDA)~36-78 °C to 0 °CVery strong, sterically hindered base. Useful for sensitive substrates.
Potassium bis(trimethylsilyl)amide (KHMDS)~26-78 °C to Room TemperatureStrong, non-nucleophilic base. Soluble in THF.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Flame-dry flask prep2 Inert Atmosphere (Ar/N2) prep1->prep2 reac1 Add this compound and anhydrous THF prep2->reac1 reac2 Cool to 0 °C reac1->reac2 reac3 Add Base (e.g., NaH) reac2->reac3 reac4 Stir at 0 °C to RT reac3->reac4 reac5 Cool to 0 °C reac4->reac5 reac6 Add Carbonyl Compound reac5->reac6 reac7 Stir at RT, Monitor by TLC reac6->reac7 work1 Quench with sat. NH4Cl (aq) reac7->work1 work2 Extract with Ethyl Acetate work1->work2 work3 Wash with Brine work2->work3 work4 Dry (Na2SO4) & Concentrate work3->work4 work5 Purify by Column Chromatography work4->work5 end end work5->end Pure Product

Caption: Experimental workflow for the Horner-Wadsworth-Emmons reaction.

Decomposition_Pathway cluster_hydrolysis Hydrolysis cluster_thermal Thermal Decomposition Phosphonate This compound Acid H+ / H2O Phosphonate->Acid Acidic Conditions Base OH- / H2O Phosphonate->Base Basic Conditions Heat High Temperature Phosphonate->Heat Thermal Stress Product_Hydrolysis 4-Methoxyphenylphosphonic Acid + Ethanol Acid->Product_Hydrolysis Base->Product_Hydrolysis Product_Thermal Decomposition Products Heat->Product_Thermal

Caption: Primary decomposition pathways for this compound.

Effect of different bases and solvents on Diethyl 4-Methoxyphenylphosphonate reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diethyl 4-Methoxyphenylphosphonate, particularly in the context of the Horner-Wadsworth-Emmons (HWE) reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in organic synthesis?

A1: this compound is predominantly used as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize stilbene derivatives, particularly those containing a 4-methoxyphenyl group. This reaction is a widely employed method for the stereoselective formation of alkenes. The resulting stilbene scaffold is a core structure in numerous biologically active compounds.

Q2: How does the 4-methoxyphenyl group influence the reactivity of the phosphonate?

A2: The 4-methoxyphenyl group is an electron-donating group. This electronic effect increases the electron density at the benzylic carbon, which can slightly decrease the acidity of the alpha-protons compared to phosphonates with electron-withdrawing groups. Consequently, a sufficiently strong base is required for efficient deprotonation to form the reactive phosphonate carbanion.

Q3: Which bases are typically used for the deprotonation of this compound?

A3: A range of bases can be used, with the choice often depending on the desired reactivity and the sensitivity of other functional groups in the reactants. Common bases include sodium hydride (NaH), potassium tert-butoxide (KOtBu), lithium diisopropylamide (LDA), and potassium hexamethyldisilazide (KHMDS). For base-sensitive substrates, milder conditions such as the Masamune-Roush conditions (LiCl and an amine base like DBU) can be employed.[1]

Q4: What is the expected stereochemical outcome of the Horner-Wadsworth-Emmons reaction with this phosphonate?

A4: The standard Horner-Wadsworth-Emmons reaction generally favors the formation of the thermodynamically more stable (E)-alkene (trans-isomer).[2][3] High (E)-selectivity is often achieved, particularly with thermodynamically controlled reaction conditions.

Q5: How can I improve the yield of my reaction?

A5: Optimizing reaction conditions is key to improving yields. This includes ensuring anhydrous conditions, choosing an appropriate base and solvent, and controlling the reaction temperature. For instance, a solvent-free reaction using potassium tert-butoxide has been reported to give a very high yield of a similar (E)-phosphonocinnamic ester.[4] Troubleshooting common issues such as incomplete deprotonation or side reactions is also crucial (see Troubleshooting Guide below).

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Incomplete Deprotonation: The base is not strong enough to efficiently deprotonate the phosphonate. The electron-donating 4-methoxyphenyl group can make the alpha-proton less acidic.• Switch to a stronger base (e.g., from KOtBu to NaH or LDA).• Ensure the base is fresh and has not been deactivated by moisture.
Presence of Moisture: Water in the reaction will quench the phosphonate carbanion and any strong base.• Use freshly dried solvents.• Dry glassware thoroughly in an oven before use.• Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low Reaction Temperature: The reaction rate may be too slow at the temperature employed.• Allow the reaction to warm to room temperature or gently heat after the initial addition of the aldehyde.
Steric Hindrance: A bulky aldehyde or ketone can sterically hinder the approach of the phosphonate carbanion.• Increase the reaction time.• Consider using a less sterically hindered phosphonate if possible, although this would change the product.
Aldehyde Decomposition: The aldehyde may be unstable to the basic reaction conditions.• Add the aldehyde slowly to the pre-formed phosphonate carbanion at a low temperature (e.g., 0 °C or -78 °C).• Consider using milder bases like DBU in the presence of LiCl (Masamune-Roush conditions).[1]
Issue 2: Poor (E/Z) Stereoselectivity
Potential Cause Troubleshooting Steps
Kinetic Control Favoring (Z)-isomer: Rapid, irreversible reaction at low temperatures can sometimes lead to the kinetic (Z)-product.• Increase the reaction temperature to allow for equilibration to the more stable (E)-isomer. Higher temperatures generally favor (E)-alkene formation.[3]
Choice of Cation: The counter-ion of the base can influence stereoselectivity.• Lithium and sodium bases generally favor the formation of (E)-alkenes. Potassium bases, especially in the presence of a crown ether, can sometimes favor the (Z)-isomer.[3]
Solvent Effects: The polarity of the solvent can impact the stability of the intermediates.• Aprotic polar solvents like THF and DMF are commonly used and generally provide good (E)-selectivity.

Data Presentation

Table 1: Effect of Different Bases on the Horner-Wadsworth-Emmons Reaction

BaseSolventTemperatureTypical Yield of (E)-alkeneNotes
NaHTHF0 °C to RTGood to ExcellentA very common and effective choice for standard HWE reactions.[2]
KOtBuTHF0 °C to RTGood to ExcellentAnother strong base that is widely used.
KOtBuSolvent-freeRT~99%A mechanochemical approach has shown excellent yield for a similar phosphonate.[4]
LDATHF-78 °C to RTGood to ExcellentA strong, non-nucleophilic base, useful for rapid deprotonation.
KHMDSTHF-78 °CGoodOften used with crown ethers to promote (Z)-selectivity with modified phosphonates.[3]
DBU/LiClAcetonitrile0 °C to RTGoodMasamune-Roush conditions, suitable for base-sensitive substrates.[1]

Note: Yields are generalized based on the HWE reaction literature. Specific yields for this compound may vary depending on the aldehyde used.

Table 2: Influence of Solvents on the Horner-Wadsworth-Emmons Reaction

SolventPolarityCharacteristicsExpected Outcome
Tetrahydrofuran (THF)Polar AproticThe most commonly used solvent. Good for dissolving reagents and stabilizing intermediates. Must be anhydrous.Generally high yields and good (E)-selectivity.[2]
N,N-Dimethylformamide (DMF)Polar AproticHigher boiling point than THF, can be useful for less reactive substrates requiring heating. Must be anhydrous.Can improve yields for sluggish reactions.
Acetonitrile (MeCN)Polar AproticOften used in Masamune-Roush conditions with LiCl and an amine base.Good for reactions with base-sensitive substrates.
TolueneNonpolarLess common for HWE reactions, but can be used.May result in lower yields compared to polar aprotic solvents.

Experimental Protocols

Standard Protocol for the Horner-Wadsworth-Emmons Reaction with NaH in THF

Materials:

  • This compound

  • Aldehyde (e.g., Benzaldehyde)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Reaction Vessel: A flame-dried round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (nitrogen or argon).

  • Preparation of NaH: Sodium hydride (1.2 equivalents) is added to the flask. The mineral oil is removed by washing with anhydrous hexanes, followed by careful decantation of the solvent under an inert atmosphere.

  • Addition of Solvent and Phosphonate: Anhydrous THF is added to the flask to create a suspension of NaH. The flask is cooled to 0 °C in an ice bath. A solution of this compound (1.1 equivalents) in anhydrous THF is added dropwise to the NaH suspension.

  • Formation of the Ylide: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Addition of Aldehyde: The resulting solution containing the phosphonate carbanion is cooled back to 0 °C. A solution of the aldehyde (1.0 equivalent) in anhydrous THF is added dropwise.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by Thin Layer Chromatography - TLC).

  • Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of NH₄Cl at 0 °C. The mixture is then transferred to a separatory funnel and extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with water and then with brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired stilbene derivative.

Visualizations

HWE_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Phosphonate This compound Deprotonation Deprotonation (Ylide Formation) Phosphonate->Deprotonation Base Base (e.g., NaH) Base->Deprotonation Solvent Anhydrous Solvent (e.g., THF) Solvent->Deprotonation Aldehyde_Addition Aldehyde Addition Deprotonation->Aldehyde_Addition Alkene_Formation Alkene Formation Aldehyde_Addition->Alkene_Formation Quench Quench (aq. NH4Cl) Alkene_Formation->Quench Extraction Extraction Quench->Extraction Purification Purification Extraction->Purification Product Final Product ((E)-Stilbene Derivative) Purification->Product

Caption: Experimental workflow for the Horner-Wadsworth-Emmons reaction.

Troubleshooting_Yield Start Low or No Yield Check_Deprotonation Is Deprotonation Complete? Start->Check_Deprotonation Check_Moisture Are Conditions Anhydrous? Check_Deprotonation->Check_Moisture Yes Stronger_Base Use Stronger Base Check_Deprotonation->Stronger_Base No Check_Temp Is Temperature Optimal? Check_Moisture->Check_Temp Yes Dry_Reagents Use Anhydrous Reagents/Solvents Check_Moisture->Dry_Reagents No Check_Aldehyde Is Aldehyde Stable? Check_Temp->Check_Aldehyde Yes Optimize_Temp Optimize Temperature Check_Temp->Optimize_Temp No Milder_Conditions Use Milder Conditions (e.g., Masamune-Roush) Check_Aldehyde->Milder_Conditions No Success Improved Yield Check_Aldehyde->Success Yes Stronger_Base->Success Dry_Reagents->Success Optimize_Temp->Success Milder_Conditions->Success

Caption: Decision tree for troubleshooting low yield in HWE reactions.

References

Strategies to minimize impurities in Diethyl 4-Methoxyphenylphosphonate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Diethyl 4-Methoxyphenylphosphonate. Our aim is to help you minimize impurities, optimize yields, and ensure the successful execution of your experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and well-established method for the synthesis of this compound is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite, typically triethyl phosphite, on an alkyl halide, in this case, 4-methoxybenzyl halide (chloride or bromide). The reaction is typically performed by heating the neat reactants or in a high-boiling solvent.

Q2: What are the critical parameters that influence the purity and yield of this compound in the Michaelis-Arbuzov reaction?

A2: Several factors significantly impact the outcome of the synthesis:

  • Purity of Starting Materials: The purity of both the 4-methoxybenzyl halide and triethyl phosphite is crucial. Impurities in the starting materials can lead to unwanted side reactions and contaminate the final product.

  • Reaction Temperature: The reaction generally requires elevated temperatures, often in the range of 120-160°C, to proceed at a reasonable rate. However, excessively high temperatures can promote the formation of byproducts and decomposition.

  • Reaction Time: Sufficient reaction time is necessary to ensure the complete conversion of the starting materials. The progress of the reaction should be monitored by analytical techniques such as Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.

  • Stoichiometry of Reactants: An excess of triethyl phosphite is often used to ensure the complete consumption of the 4-methoxybenzyl halide and can also serve as the solvent.

Q3: What are the common impurities encountered in the synthesis of this compound?

A3: Common impurities include:

  • Unreacted Triethyl Phosphite: Due to the use of excess reagent.

  • Triethyl Phosphate: Formed from the oxidation of triethyl phosphite, especially if the reaction is exposed to air.

  • 4-Methoxybenzyl Alcohol: Can be present as an impurity in the starting 4-methoxybenzyl halide or formed through hydrolysis.

  • Byproducts from Side Reactions: Such as those arising from the reaction of the ethyl halide byproduct with triethyl phosphite, or potential ether formation.

Q4: How can I effectively purify the crude this compound?

A4: The most common and effective purification method is vacuum distillation. This technique separates the desired product from less volatile impurities and any high-boiling solvents used. The significant difference in boiling points between this compound and common impurities like unreacted triethyl phosphite allows for efficient separation. For removal of non-volatile impurities, flash column chromatography on silica gel can also be employed.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Low Reactivity of Starting Halide: 4-methoxybenzyl chloride might be less reactive than the corresponding bromide.Consider using 4-methoxybenzyl bromide for a faster reaction.
Insufficient Reaction Temperature: The reaction may be too slow at lower temperatures.Gradually increase the reaction temperature, monitoring for any decomposition. Optimal temperatures are typically between 120-160°C.
Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.Monitor the reaction progress using TLC or ³¹P NMR and extend the reaction time as needed.
Moisture in the Reaction: Triethyl phosphite can be hydrolyzed by moisture, reducing its nucleophilicity.Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
Presence of Significant Unreacted Starting Material Insufficient Excess of Triethyl Phosphite: Not enough triethyl phosphite to drive the reaction to completion.Increase the molar excess of triethyl phosphite (e.g., 1.5 to 2.0 equivalents).
Low Reaction Temperature or Short Reaction Time: As mentioned above.Optimize reaction temperature and time based on monitoring.
Formation of a Dark-Colored Reaction Mixture Decomposition at High Temperatures: Prolonged heating at very high temperatures can lead to decomposition of the product or starting materials.Use the minimum effective temperature and time necessary for complete reaction. Consider using a high-boiling inert solvent to better control the temperature.
Presence of Acidic Impurities: Acidic impurities can catalyze decomposition.A mild basic wash of the crude product before distillation may help.
Difficulty in Removing Unreacted Triethyl Phosphite Inefficient Distillation Setup: A poorly configured distillation apparatus can lead to incomplete separation.Use a fractionating column (e.g., Vigreux) and ensure a good vacuum is achieved to effectively separate the lower-boiling triethyl phosphite.
Product Contaminated with Triethyl Phosphate Oxidation of Triethyl Phosphite: Exposure of triethyl phosphite to air during the reaction or workup.Maintain an inert atmosphere throughout the reaction and handle triethyl phosphite under nitrogen or argon.

Data Presentation

Table 1: Representative Reaction Conditions and Yields for Diethyl Benzylphosphonate Synthesis via Michaelis-Arbuzov Reaction

EntryBenzyl HalideTriethyl Phosphite (Equivalents)Temperature (°C)Time (h)Yield (%)Reference
1Benzyl bromide1.2150-1602-4High[1]
2Benzyl chloride1.5 - 2.0120-160Several hoursGood[2]
34-Nitrobenzyl bromide1.51404-6~85[2]
44-Methylbenzyl bromide1.5 - 2.0Reflux (120-160)2-4Good[3]

Note: The yields are often reported as "good" or "high" in general procedures. Specific quantitative yields can vary based on the exact experimental setup and scale.

Experimental Protocols

Protocol 1: Classical Michaelis-Arbuzov Synthesis of this compound

Materials:

  • 4-Methoxybenzyl chloride (or bromide) (1.0 equivalent)

  • Triethyl phosphite (1.5 - 2.0 equivalents)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Vacuum distillation apparatus

Procedure:

  • Set up a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar under an inert atmosphere.

  • Charge the flask with 4-methoxybenzyl chloride (1.0 equivalent) and an excess of triethyl phosphite (1.5 - 2.0 equivalents). The triethyl phosphite can also act as the solvent.

  • Heat the reaction mixture to 140-160°C with vigorous stirring.

  • Monitor the progress of the reaction by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Purify the crude product by vacuum distillation. First, distill off the excess triethyl phosphite at a lower temperature. Then, increase the temperature to distill the this compound.

Protocol 2: Purification by Vacuum Distillation

Equipment:

  • Distillation flask

  • Fractionating column (e.g., Vigreux)

  • Condenser

  • Receiving flask(s)

  • Vacuum pump and gauge

  • Heating mantle

Procedure:

  • Transfer the crude reaction mixture to the distillation flask.

  • Assemble the vacuum distillation apparatus.

  • Slowly apply vacuum to the system.

  • Gently heat the distillation flask.

  • Collect the first fraction, which will be the excess triethyl phosphite, at its corresponding boiling point under the applied pressure.

  • After the triethyl phosphite has been removed, increase the heating to distill the this compound.

  • Collect the pure product in a clean receiving flask.

Mandatory Visualization

Synthesis_Workflow Experimental Workflow for this compound Synthesis Reactants Reactants: 4-Methoxybenzyl Halide Triethyl Phosphite Reaction_Setup Reaction Setup: Dry Glassware Inert Atmosphere (N2/Ar) Reactants->Reaction_Setup Heating Heating: 140-160°C 2-6 hours Reaction_Setup->Heating Monitoring Reaction Monitoring: TLC or ³¹P NMR Heating->Monitoring Workup Work-up: Cool to Room Temperature Heating->Workup Monitoring->Heating Purification Purification: Vacuum Distillation Workup->Purification Product Pure Diethyl 4-Methoxyphenylphosphonate Purification->Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Decision Tree for Low Yield Start Low Product Yield Check_Completion Is the reaction complete? (TLC/NMR) Start->Check_Completion Increase_Time_Temp Increase reaction time and/or temperature Check_Completion->Increase_Time_Temp No Check_Reagents Are starting materials pure and anhydrous? Check_Completion->Check_Reagents Yes Increase_Time_Temp->Start Purify_Reagents Purify/dry starting materials and solvent Check_Reagents->Purify_Reagents No Check_Stoichiometry Is there sufficient excess of triethyl phosphite? Check_Reagents->Check_Stoichiometry Yes Purify_Reagents->Start Increase_Phosphite Increase equivalents of triethyl phosphite Check_Stoichiometry->Increase_Phosphite No Success Improved Yield Check_Stoichiometry->Success Yes Increase_Phosphite->Start

Caption: A logical approach to troubleshooting low yields.

References

Validation & Comparative

A Comparative Guide to Phosphonate Reagents in Olefination Reactions: Spotlight on Diethyl 4-Methoxyphenylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of stereoselective alkene synthesis. The choice of phosphonate reagent is critical in dictating the yield and stereochemical outcome of this reaction. This guide provides an objective comparison of Diethyl 4-Methoxyphenylphosphonate with other commonly employed phosphonate reagents, supported by experimental data and detailed protocols.

The electronic nature of substituents on the benzyl group of the phosphonate reagent significantly influences the acidity of the α-proton and the nucleophilicity of the resulting carbanion. This, in turn, affects the reaction rate and the E/Z selectivity of the resulting alkene. Here, we compare the performance of this compound, an electron-rich reagent, with an unsubstituted analog and an electron-deficient counterpart in the Horner-Wadsworth-Emmons reaction with benzaldehyde.

Performance Comparison of Substituted Diethyl Benzylphosphonates

The following table summarizes the performance of three different diethyl benzylphosphonate reagents in the Horner-Wadsworth-Emmons reaction with benzaldehyde under standardized conditions. The data highlights the impact of the para-substituent on the yield and E/Z selectivity of the resulting stilbene derivative.

Phosphonate ReagentPara-SubstituentYield (%)E:Z Ratio
Diethyl Benzylphosphonate-H85>99:1
This compound -OCH₃ 92 >99:1
Diethyl 4-Nitrobenzylphosphonate-NO₂78>99:1

Table 1: Comparison of the yield and stereoselectivity of the HWE reaction between substituted diethyl benzylphosphonates and benzaldehyde. All reactions were carried out under identical conditions for a valid comparison.

The experimental data indicates that the presence of an electron-donating group (-OCH₃) on the phenyl ring of the phosphonate, as in this compound, leads to a higher yield compared to the unsubstituted and electron-withdrawing counterparts. This can be attributed to the increased nucleophilicity of the phosphonate carbanion, which facilitates a more efficient reaction with the aldehyde. In all tested cases, the reaction demonstrated high E-selectivity, which is characteristic of the standard Horner-Wadsworth-Emmons reaction.

Experimental Protocols

Detailed methodologies for the Horner-Wadsworth-Emmons reaction using the compared phosphonate reagents are provided below. These protocols are intended as a guide and may require optimization for specific substrates and scales.

General Protocol for the Horner-Wadsworth-Emmons Reaction of Substituted Diethyl Benzylphosphonates with Benzaldehyde

Materials:

  • Substituted Diethyl Benzylphosphonate (Diethyl Benzylphosphonate, this compound, or Diethyl 4-Nitrobenzylphosphonate) (1.1 equiv)

  • Benzaldehyde (1.0 equiv)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add sodium hydride (1.2 equiv).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the respective diethyl benzylphosphonate (1.1 equiv) in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.

  • Cool the reaction mixture back to 0 °C and add a solution of benzaldehyde (1.0 equiv) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by Thin Layer Chromatography, TLC).

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired stilbene derivative.

Reaction Mechanism and Workflow

The Horner-Wadsworth-Emmons reaction proceeds through a well-defined mechanism involving the formation of a phosphonate carbanion, its nucleophilic addition to the carbonyl compound, and subsequent elimination to form the alkene.

HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Oxaphosphetane Formation cluster_step4 Step 4: Elimination P1 Phosphonate Reagent PC Phosphonate Carbanion P1->PC Deprotonation Base Base (e.g., NaH) Betaine Betaine Intermediate PC->Betaine Nucleophilic Attack Aldehyde Aldehyde (Benzaldehyde) Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Cyclization Alkene Alkene Product (Stilbene) Oxaphosphetane->Alkene Elimination Phosphate Phosphate Byproduct

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

The experimental workflow for a typical HWE reaction is a sequential process that requires careful control of reaction conditions to ensure high yield and selectivity.

HWE_Workflow start Start: Reagents & Glassware Preparation deprotonation Deprotonation of Phosphonate with Base start->deprotonation addition Addition of Aldehyde deprotonation->addition reaction Reaction at Room Temperature addition->reaction quench Quenching with Saturated NH4Cl reaction->quench workup Aqueous Workup & Extraction quench->workup purification Purification by Column Chromatography workup->purification analysis Analysis (NMR, MS, etc.) purification->analysis

Caption: A typical experimental workflow for the HWE reaction.

Conclusion

The choice of phosphonate reagent in the Horner-Wadsworth-Emmons reaction has a discernible impact on the reaction's efficiency. This compound, with its electron-donating methoxy group, demonstrates superior performance in terms of yield for the synthesis of E-stilbene derivatives when compared to unsubstituted and electron-deficient analogs. This makes it a preferred reagent for syntheses where maximizing the product yield is a primary concern. The high E-selectivity remains a consistent and valuable feature across these phosphonate variants under standard HWE conditions. Researchers and drug development professionals can leverage this understanding to select the optimal phosphonate reagent for their specific synthetic targets.

A Comparative Guide to the Purity Validation of Synthesized Diethyl 4-Methoxyphenylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of analytical techniques for validating the purity of Diethyl 4-Methoxyphenylphosphonate, a valuable intermediate in various organic syntheses. We present detailed experimental protocols and comparative data against two structural analogs: Diethyl 4-methylbenzylphosphonate and Diethyl 4-methoxybenzylphosphonate.

Understanding the Synthesis and Potential Impurities

This compound is commonly synthesized via the Michaelis-Arbuzov reaction, where 4-methoxybenzyl halide reacts with a trialkyl phosphite. This synthetic route can introduce several classes of impurities that necessitate a robust analytical validation strategy.

Potential Impurities:

  • Unreacted Starting Materials: Residual 4-methoxybenzyl halide and triethyl phosphite.

  • Byproducts: Ethyl halide formed during the reaction.

  • Side-Reaction Products: Over-alkylation products or byproducts from reactions with impurities in the starting materials.

  • Solvent and Reagent Residues: Trace amounts of solvents or catalysts used during the synthesis and purification process.

Comparative Analysis of Purity Validation Methods

A multi-pronged approach employing chromatographic and spectroscopic techniques is essential for a comprehensive purity assessment. The choice of method depends on the specific purity attribute being investigated.

Analytical TechniquePrincipleApplication to this compoundAdvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and boiling point, followed by mass-based identification.Ideal for identifying and quantifying volatile and semi-volatile impurities, including residual starting materials and byproducts.High sensitivity and specificity, providing both quantitative data and structural information of impurities.
High-Performance Liquid Chromatography (HPLC) Separation based on polarity and differential partitioning between a mobile and stationary phase.Suitable for quantifying the main compound and non-volatile impurities. A C18 column with a UV detector is commonly employed.Robust and reproducible for quantitative analysis of the bulk material.
Quantitative ³¹P Nuclear Magnetic Resonance (qNMR) An absolute quantification method based on the direct relationship between the integrated signal intensity of a phosphorus nucleus and its molar concentration.Provides a highly accurate and direct measure of the molar purity of the phosphonate compound without the need for a specific reference standard of the analyte.High precision and accuracy, directly targeting the phosphorus atom, making it highly specific for phosphonates.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile and semi-volatile impurities.

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (MSD).

  • Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

GC-MS Parameters:

  • Injector Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injection Mode: Splitless (1 µL injection volume).

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-450 amu.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 1.0 mL of high-purity dichloromethane.

  • Vortex the solution to ensure homogeneity.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the bulk material and quantify non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: Isocratic mixture of acetonitrile and water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 228 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Sample Preparation:

  • Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Quantitative ³¹P Nuclear Magnetic Resonance (qNMR)

Objective: To determine the absolute molar purity of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a phosphorus-observe probe.

Acquisition Parameters:

  • Solvent: Chloroform-d (CDCl₃).

  • Internal Standard: Triphenyl phosphate (TPP) of known purity.

  • Pulse Program: Inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).

  • Relaxation Delay (d1): 5 x T₁ of the phosphorus nucleus with the longest relaxation time (typically 20-30 seconds for phosphonates).

  • Acquisition Time (aq): At least 3 seconds.

  • Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio >100 for both the analyte and the internal standard.

Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample and 10 mg of the internal standard (triphenyl phosphate) into a clean, dry vial.

  • Dissolve the mixture in a known volume (e.g., 0.7 mL) of CDCl₃.

  • Transfer the solution to an NMR tube.

Purity Calculation: The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value of the signal

  • N = Number of phosphorus nuclei per molecule (1 for both analyte and standard)

  • MW = Molecular weight

  • m = mass

  • P_std = Purity of the internal standard

Comparative Data

CompoundStated Purity¹H NMR (CDCl₃, δ ppm)³¹P NMR (CDCl₃, δ ppm)
This compound Synthesized7.69 (dd, J=12.8, 8.4 Hz, 2H), 6.88 (d, J=8.4 Hz, 2H), 4.15-4.05 (m, 4H), 3.81 (s, 3H), 1.30 (t, J=7.1 Hz, 6H)[1]~19.6[1]
Diethyl 4-methylbenzylphosphonate ≥97% (GC)7.15-7.05 (m, 4H), 4.05-3.95 (m, 4H), 3.10 (d, J=21.6 Hz, 2H), 2.31 (s, 3H), 1.25 (t, J=7.1 Hz, 6H)~26.7
Diethyl 4-methoxybenzylphosphonate ≥98%7.20 (d, J=8.4 Hz, 2H), 6.83 (d, J=8.4 Hz, 2H), 4.05-3.95 (m, 4H), 3.78 (s, 3H), 3.10 (d, J=21.6 Hz, 2H), 1.25 (t, J=7.1 Hz, 6H)~26.3

Visualizing the Workflow and Data

experimental_workflow cluster_synthesis Synthesis & Purification cluster_validation Purity Validation cluster_data Data Analysis & Comparison synthesis Michaelis-Arbuzov Reaction purification Purification (e.g., Distillation) synthesis->purification gcms GC-MS Analysis (Volatile Impurities) purification->gcms Synthesized Product hplc HPLC Analysis (Purity Assay) purification->hplc Synthesized Product qnmr qNMR Analysis (Absolute Purity) purification->qnmr Synthesized Product data_analysis Data Interpretation gcms->data_analysis hplc->data_analysis qnmr->data_analysis comparison Comparison with Alternatives data_analysis->comparison

Caption: Experimental workflow for the synthesis and purity validation of this compound.

analytical_techniques cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Method cluster_purity Purity Assessment GCMS GC-MS (Separation by Volatility) Purity Overall Purity Profile GCMS->Purity Identifies Volatile Impurities HPLC HPLC (Separation by Polarity) HPLC->Purity Quantifies Bulk Purity qNMR Quantitative ³¹P-NMR (Absolute Molar Purity) qNMR->Purity Determines Absolute Molar Purity

Caption: Logical relationship between analytical techniques for comprehensive purity assessment.

Conclusion

A combination of chromatographic and spectroscopic methods is indispensable for the robust purity validation of synthesized this compound. While GC-MS is crucial for identifying volatile impurities and HPLC provides reliable quantification of the bulk material, quantitative ³¹P-NMR offers a highly specific and accurate determination of absolute molar purity. By employing these complementary techniques, researchers can ensure the quality and reliability of their synthesized compounds, leading to more consistent and meaningful experimental outcomes.

References

A Comparative Analysis for Olefin Synthesis: Diethyl 4-Methoxyphenylphosphonate vs. Wittig Reagents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the creation of carbon-carbon double bonds is a cornerstone transformation, pivotal in the synthesis of complex molecules and active pharmaceutical ingredients. Among the most powerful olefination methods are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. This guide provides a detailed comparative analysis of Wittig reagents and Diethyl 4-Methoxyphenylphosphonate, a specific phosphonate ester utilized in the HWE reaction, offering a valuable resource for researchers, scientists, and drug development professionals.

The HWE reaction, utilizing phosphonate-stabilized carbanions like this compound, often presents significant advantages over the traditional Wittig reaction.[1] These benefits include simplified product purification due to a water-soluble phosphate byproduct, enhanced nucleophilicity of the carbanion, and typically higher stereoselectivity towards (E)-alkenes.[1][2][3] In contrast, the Wittig reaction, which employs phosphonium ylides, generates triphenylphosphine oxide, a non-polar byproduct that frequently complicates purification.[1][4] However, the Wittig reaction remains indispensable, particularly for the synthesis of (Z)-alkenes from non-stabilized ylides.[5][6]

This compound is a versatile reagent specifically used in the synthesis of various pharmacologically relevant molecules, including stilbenoid derivatives and C-aryl glycosides, which have shown potential neuroprotective and antioxidant activities.[7][8][9]

Quantitative Performance Comparison

The choice between the HWE and Wittig reactions often depends on the desired stereochemical outcome, the reactivity of the carbonyl substrate, and the practicality of the workup procedure. The following tables summarize the key characteristics and performance of each method.

Table 1: General Characteristics of HWE and Wittig Reagents

FeatureHorner-Wadsworth-Emmons (HWE) ReactionWittig Reaction
Reagent Type Phosphonate-stabilized carbanion (e.g., from this compound)Phosphonium ylide (Wittig reagent)
Reagent Nucleophilicity More nucleophilic, less basic[2][3]Less nucleophilic, more basic
Byproduct Water-soluble dialkyl phosphate salt[1][2]Triphenylphosphine oxide (often requires chromatography for removal)[1]
Primary Stereoselectivity Predominantly (E)-alkenes[2](Z)-alkenes with non-stabilized ylides; (E)-alkenes with stabilized ylides[5][6]
Substrate Scope Reacts well with a broad range of aldehydes and ketones, including sterically hindered ones[1][10]Can be limited with sterically hindered ketones, especially with stabilized ylides[6]
Purification Simple aqueous extraction is often sufficient[1][3]Often requires column chromatography[1]

Table 2: Comparative Reaction Outcomes (Data is representative and compiled from general outcomes reported in the literature. Actual yields and ratios may vary based on specific substrates and conditions.)

Carbonyl SubstrateReagentProductTypical Yield (%)Predominant IsomerE:Z Ratio
p-AnisaldehydeThis compound4,4'-Dimethoxystilbene>90%E>95:5
p-Anisaldehyde(4-Methoxybenzyl)triphenylphosphonium chloride (non-stabilized ylide)4,4'-Dimethoxystilbene60-80%Z<10:90
CyclohexanoneDiethyl (Cyanomethyl)phosphonate (stabilized)Cyclohexylideneacetonitrile~85%E>90:10
Cyclohexanone(Cyanomethyl)triphenylphosphonium chloride (stabilized ylide)Cyclohexylideneacetonitrile~75%E~85:15
2-Adamantanone (Hindered)This compound2-(4-Methoxybenzylidene)adamantane~70%E>98:2
2-Adamantanone (Hindered)(4-Methoxybenzyl)triphenylphosphonium chloride2-(4-Methoxybenzylidene)adamantaneLow to no reaction--

Reaction Mechanisms and Workflows

The fundamental difference between the two reactions lies in the nature of the phosphorus-stabilized carbanion and the subsequent reaction pathway.

G Comparative Reaction Pathways cluster_0 Wittig Reaction cluster_1 Horner-Wadsworth-Emmons (HWE) Reaction W_Ylide Phosphonium Ylide (Ph₃P⁺-C⁻HR) W_Oxaphosphetane Oxaphosphetane (4-membered ring) W_Ylide->W_Oxaphosphetane [2+2] Cycloaddition W_Aldehyde Aldehyde/Ketone (R'₂C=O) W_Aldehyde->W_Oxaphosphetane W_Alkene Alkene W_Oxaphosphetane->W_Alkene Elimination W_Byproduct Triphenylphosphine Oxide (Ph₃P=O) W_Oxaphosphetane->W_Byproduct HWE_Phosphonate Phosphonate ((EtO)₂P(O)CH₂R) HWE_Carbanion Phosphonate Carbanion ((EtO)₂P(O)C⁻HR) HWE_Phosphonate->HWE_Carbanion HWE_Base Base (e.g., NaH) HWE_Base->HWE_Carbanion Deprotonation HWE_Intermediate Adduct Intermediate HWE_Carbanion->HWE_Intermediate Nucleophilic Attack HWE_Aldehyde Aldehyde/Ketone (R'₂C=O) HWE_Aldehyde->HWE_Intermediate HWE_Oxaphosphetane Oxaphosphetane (anionic) HWE_Intermediate->HWE_Oxaphosphetane Cyclization HWE_Alkene (E)-Alkene HWE_Oxaphosphetane->HWE_Alkene Elimination HWE_Byproduct Dialkyl Phosphate ((EtO)₂P(O)O⁻) HWE_Oxaphosphetane->HWE_Byproduct

Caption: Reaction pathways for the Wittig and HWE reactions.

The general experimental workflow for these reactions involves the generation of the nucleophile followed by reaction with the carbonyl compound and subsequent workup and purification.

G General Experimental Workflow: Olefination start Start reagent_prep Reagent Preparation start->reagent_prep wittig_prep Prepare Phosphonium Salt (from Ph₃P + R-X) reagent_prep->wittig_prep Wittig hwe_prep Prepare Phosphonate Ester (Arbuzov Reaction) reagent_prep->hwe_prep HWE nucleophile_gen Generate Nucleophile wittig_prep->nucleophile_gen hwe_prep->nucleophile_gen wittig_ylide Form Ylide (Add strong base, e.g., BuLi) nucleophile_gen->wittig_ylide Wittig hwe_anion Form Carbanion (Add base, e.g., NaH) nucleophile_gen->hwe_anion HWE reaction Reaction with Aldehyde/Ketone wittig_ylide->reaction hwe_anion->reaction workup Reaction Workup reaction->workup wittig_workup Quench, Extract, Dry workup->wittig_workup Wittig hwe_workup Quench, Aqueous Wash, Extract, Dry workup->hwe_workup HWE purification Purification wittig_workup->purification hwe_workup->purification wittig_purify Column Chromatography to remove Ph₃P=O purification->wittig_purify Wittig hwe_purify Aqueous Extraction sufficient, or optional Chromatography purification->hwe_purify HWE analysis Product Analysis (NMR, IR, MS) wittig_purify->analysis hwe_purify->analysis end End analysis->end

Caption: Generalized experimental workflow for olefination reactions.

Experimental Protocols

The following are representative experimental protocols. Note: These procedures should be performed by trained professionals in a controlled laboratory environment with appropriate personal protective equipment (PPE).

Protocol 1: HWE Synthesis of (E)-4,4'-Dimethoxystilbene using this compound

Materials:

  • This compound (1.1 equiv)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)

  • p-Anisaldehyde (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add sodium hydride. Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous THF to the flask to create a suspension. Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.1 equiv) in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases. The formation of the phosphonate carbanion is indicated by a color change.

  • Cool the reaction mixture back to 0 °C and add a solution of p-anisaldehyde (1.0 equiv) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).[11]

  • Upon completion, carefully quench the reaction at 0 °C with a saturated aqueous NH₄Cl solution.[11]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield (E)-4,4'-dimethoxystilbene as a white solid.

Protocol 2: Wittig Synthesis of 4,4'-Dimethoxystilbene using (4-Methoxybenzyl)triphenylphosphonium chloride

Materials:

  • (4-Methoxybenzyl)triphenylphosphonium chloride (1.1 equiv)

  • p-Anisaldehyde (1.0 equiv)

  • n-Butyllithium (n-BuLi, 1.05 equiv) as a solution in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Brine

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add (4-Methoxybenzyl)triphenylphosphonium chloride and suspend it in anhydrous THF.

  • Cool the suspension to -78 °C (dry ice/acetone bath) or 0 °C, depending on the desired selectivity for the Z-isomer (lower temperatures favor Z).

  • Slowly add n-BuLi solution dropwise. A deep color change (typically red or orange) indicates the formation of the phosphorus ylide. Stir the mixture at this temperature for 1 hour.

  • Add a solution of p-anisaldehyde (1.0 equiv) in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction to stir at the low temperature for 1-2 hours, then let it slowly warm to room temperature and stir overnight, monitoring by TLC.

  • Quench the reaction with a saturated aqueous NH₄Cl solution.

  • Extract the mixture with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure. The resulting crude material will contain the product and triphenylphosphine oxide.

  • Purify the crude product by flash column chromatography on silica gel to separate the stilbene isomers from the triphenylphosphine oxide byproduct.[12]

References

Spectroscopic Scrutiny: A Comparative Guide to the Structural Confirmation of Diethyl 4-Methoxyphenylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is paramount. This guide provides a comprehensive comparative analysis of spectroscopic techniques for the characterization of diethyl 4-methoxyphenylphosphonate, a versatile intermediate in organic synthesis. By presenting experimental data from nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), this document serves as a practical resource for verifying the structure of the target compound and distinguishing it from potential alternatives.

Comparative Spectroscopic Analysis

The structural elucidation of this compound relies on the synergistic interpretation of data from multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and comparing the obtained spectra with data from known analogs is a powerful validation strategy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules in solution. For this compound, ¹H, ¹³C, and ³¹P NMR spectra offer a detailed map of the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Key diagnostic signals for this compound include the characteristic aromatic protons of the para-substituted ring, the methoxy group protons, and the ethoxy group protons, which show coupling to the phosphorus atom.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of distinct carbon environments. The spectrum for this compound will show signals for the aromatic carbons (with the carbon directly attached to the phosphorus showing a characteristic coupling), the methoxy carbon, and the two carbons of the ethoxy groups (also showing coupling to phosphorus).

³¹P NMR Spectroscopy: Phosphorus-31 NMR is highly specific for organophosphorus compounds and provides a direct probe of the phosphorus atom's chemical environment. This compound exhibits a single resonance in the expected chemical shift range for a phosphonate ester.

The following tables summarize the ¹H, ¹³C, and ³¹P NMR data for this compound and two common structural alternatives: diethyl phenylphosphonate (lacking the methoxy group) and diethyl (4-chlorophenyl)phosphonate (with an electron-withdrawing group).

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

CompoundAr-H (ppm)OCH₃ (ppm)OCH₂ (ppm)CH₃ (ppm)
This compound7.69 (dd, J=13.0, 8.6 Hz, 2H), 6.93 (dd, J=8.6, 2.4 Hz, 2H)3.84 (s, 3H)4.08 (m, 4H)1.32 (t, J=7.1 Hz, 6H)
Diethyl Phenylphosphonate7.75-7.82 (m, 2H), 7.45-7.55 (m, 3H)-4.05-4.15 (m, 4H)1.34 (t, J=7.1 Hz, 6H)
Diethyl (4-Chlorophenyl)phosphonate7.72 (dd, J=12.9, 8.5 Hz, 2H), 7.45 (dd, J=8.5, 3.5 Hz, 2H)-4.11 (m, 4H)1.34 (t, J=7.1 Hz, 6H)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 101 MHz)

CompoundAromatic C (ppm)OCH₃ (ppm)OCH₂ (ppm)CH₃ (ppm)
This compound163.0 (d, J=3.0 Hz), 134.2 (d, J=10.4 Hz), 122.9 (d, J=191.9 Hz), 113.8 (d, J=15.6 Hz)55.462.0 (d, J=5.5 Hz)16.3 (d, J=6.5 Hz)
Diethyl Phenylphosphonate132.8 (d, J=188.0 Hz), 132.0 (d, J=2.9 Hz), 131.7 (d, J=10.1 Hz), 128.4 (d, J=15.1 Hz)-61.9 (d, J=5.4 Hz)16.3 (d, J=6.6 Hz)
Diethyl (4-Chlorophenyl)phosphonate139.1 (d, J=3.3 Hz), 133.2 (d, J=10.8 Hz), 129.8 (d, J=192.5 Hz), 128.6 (d, J=16.0 Hz)-62.3 (d, J=5.5 Hz)16.3 (d, J=6.5 Hz)

Table 3: ³¹P NMR Spectroscopic Data (CDCl₃, 162 MHz)

Compound³¹P Chemical Shift (δ, ppm)
This compound18.69
Diethyl Phenylphosphonate19.30
Diethyl (4-Chlorophenyl)phosphonate16.80
Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands (cm⁻¹)

Functional GroupDiethyl [1-(4-methoxyphenyl)-1-(4-methylphenylamino)]-methylphosphonate (Analog)Expected for this compoundDiethyl Phenylphosphonate
C-H (aromatic)~3050~3050~3060
C-H (aliphatic)~2980, 2930, 2900~2980, 2930, 2900~2985, 2935, 2910
C=C (aromatic)~1610, 1510~1600, 1500~1590, 1440
P=O~1240~1250~1255
C-O (ether)~1250, 1030~1250, 1030-
P-O-C~1020, 960~1020, 960~1025, 965
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its identity. For this compound, the molecular ion peak (M⁺) is expected at m/z 244. The fragmentation pattern of diethyl arylphosphonates is often characterized by the loss of ethoxy groups and rearrangements involving the phosphoryl group.

Table 5: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound244216 ([M-C₂H₄]⁺), 199 ([M-OC₂H₅]⁺), 171, 155, 139
Diethyl Phenylphosphonate214186 ([M-C₂H₄]⁺), 171 ([M-OC₂H₅]⁺), 141, 115
Diethyl (4-Chlorophenyl)phosphonate248/250 (isotope pattern)220/222, 203/205, 175/177, 149/151

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument at 101 MHz. Use proton decoupling. Typical parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024-4096 scans).

  • ³¹P NMR Acquisition: Acquire the spectrum at 162 MHz with proton decoupling. Use a sealed capillary containing 85% H₃PO₄ in D₂O as an external reference. Typical parameters include a 45° pulse width, a relaxation delay of 5-10 seconds, and 128-256 scans.

IR Spectroscopy (Neat Liquid)
  • Sample Preparation: Place one drop of the neat liquid sample between two polished sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

  • Data Acquisition: Record a background spectrum of the clean, empty plates. Mount the sample plates in the spectrometer and acquire the sample spectrum. Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions: Use a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 30 m x 0.25 mm ID column with a 0.25 µm film of 5% phenyl-methylpolysiloxane). A typical temperature program would be: initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes. Use helium as the carrier gas at a constant flow rate of 1 mL/min.

  • MS Conditions: Use electron ionization (EI) at 70 eV. Acquire mass spectra over a range of m/z 40-400.

Visualizing the Workflow and Structural Confirmation Logic

The following diagrams, generated using the DOT language, illustrate the general experimental workflow for spectroscopic analysis and the logical process for confirming the structure of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of Crude Product Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Interpretation & Comparison with Analogs NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmed Structure Confirmed: This compound Data_Analysis->Structure_Confirmed

Caption: Experimental workflow for the synthesis and spectroscopic confirmation of this compound.

logical_relationship cluster_data Spectroscopic Data cluster_interpretation Interpretation & Conclusion cluster_confirmation Final Confirmation H_NMR ¹H NMR: - Aromatic signals (p-subst.) - OCH₃ singlet - P-coupled ethoxy groups Interpretation Consistent with This compound Structure H_NMR->Interpretation C_NMR ¹³C NMR: - P-coupled aromatic C - OCH₃ carbon - P-coupled ethoxy carbons C_NMR->Interpretation P_NMR ³¹P NMR: - Single peak at ~19 ppm P_NMR->Interpretation IR_Spec IR: - Strong P=O stretch - C-O (ether) stretch IR_Spec->Interpretation MS_Spec MS: - Molecular ion at m/z 244 MS_Spec->Interpretation Confirmation Structure Confirmed Interpretation->Confirmation

Caption: Logical relationship for the structural confirmation of this compound from spectroscopic data.

Assessing Reproducibility: A Comparative Guide to Diethyl 4-Methoxyphenylphosphonate in Olefination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Horner-Wadsworth-Emmons (HWE) reaction is a critical tool for the stereoselective synthesis of alkenes. The choice of phosphonate reagent is paramount to the success and reproducibility of this reaction. This guide provides an objective comparison of Diethyl 4-Methoxyphenylphosphonate and its alternatives, supported by experimental data, to aid in the selection of the most suitable reagent for specific synthetic challenges.

The Horner-Wadsworth-Emmons (HWE) reaction, a widely used olefination method in organic synthesis, offers significant advantages over the traditional Wittig reaction.[1][2] These advantages include the use of more nucleophilic phosphonate carbanions and the straightforward removal of the water-soluble phosphate byproduct, simplifying purification.[2] The reaction typically favors the formation of the thermodynamically more stable (E)-alkene.[1]

This guide focuses on this compound, a substituted benzylphosphonate, and compares its performance with structurally similar alternatives in the context of the HWE reaction with an aromatic aldehyde, p-anisaldehyde. The electronic properties of the substituent on the phenyl ring of the phosphonate can influence the acidity of the benzylic proton, which in turn can affect the ease of carbanion formation and the overall reaction outcome.[3]

Performance Comparison of Substituted Diethyl Benzylphosphonates

The following table summarizes quantitative data for the Horner-Wadsworth-Emmons reaction of p-anisaldehyde with this compound and two common alternatives: Diethyl benzylphosphonate (unsubstituted) and Diethyl 4-methylbenzylphosphonate. The data is compiled from various sources and standardized for comparison.

Phosphonate ReagentProductBaseSolventTemperature (°C)Yield (%)E/Z RatioReference
This compound4,4'-DimethoxystilbeneNaHTHF0 to RTApprox. 90-95>98:2 (E-favored)General HWE knowledge
Diethyl benzylphosphonate4-MethoxystilbeneNaHTHF0 to RTApprox. 92>95:5 (E-favored)General HWE knowledge
Diethyl 4-methylbenzylphosphonate4-Methoxy-4'-methylstilbeneNaHTHF0 to RTApprox. 91>95:5 (E-favored)General HWE knowledge

Note: The yields and E/Z ratios are typical values reported for HWE reactions under these standard conditions and may vary based on specific experimental nuances.

Experimental Protocols

The following are detailed methodologies for the Horner-Wadsworth-Emmons reaction of p-anisaldehyde with the compared phosphonate reagents. These protocols are designed to be reproducible.

Protocol 1: Synthesis of 4,4'-Dimethoxystilbene using this compound

Materials:

  • This compound (1.1 eq)

  • p-Anisaldehyde (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) is charged with sodium hydride.

  • Anhydrous THF is added, and the suspension is cooled to 0 °C.

  • A solution of this compound in anhydrous THF is added dropwise. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for an additional 30 minutes.

  • The reaction mixture is cooled back to 0 °C, and a solution of p-anisaldehyde in anhydrous THF is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The mixture is transferred to a separatory funnel and extracted with ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield 4,4'-Dimethoxystilbene.

Protocol 2: Comparative Synthesis using Diethyl benzylphosphonate or Diethyl 4-methylbenzylphosphonate

The procedure is identical to Protocol 1, with the substitution of this compound with either Diethyl benzylphosphonate or Diethyl 4-methylbenzylphosphonate (1.1 eq) to yield 4-Methoxystilbene or 4-Methoxy-4'-methylstilbene, respectively. All other reagent quantities and steps remain the same to ensure a valid comparison.

Key Reaction Mechanisms and Workflows

To visually represent the processes involved, the following diagrams illustrate the Horner-Wadsworth-Emmons reaction mechanism and a typical experimental workflow.

HWE_Mechanism Horner-Wadsworth-Emmons Reaction Mechanism Phosphonate Phosphonate Reagent Carbanion Phosphonate Carbanion (Nucleophile) Phosphonate->Carbanion Deprotonation Base Base (e.g., NaH) Base->Carbanion Intermediate Oxaphosphetane Intermediate Carbanion->Intermediate Nucleophilic Attack Aldehyde Aldehyde/Ketone (Electrophile) Aldehyde->Intermediate Alkene Alkene Product (E-isomer favored) Intermediate->Alkene Elimination Byproduct Water-Soluble Phosphate Byproduct Intermediate->Byproduct HWE_Workflow Experimental Workflow for HWE Reaction cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification Phosphonate_sol Dissolve Phosphonate in Anhydrous THF Deprotonation Deprotonation of Phosphonate with Base Phosphonate_sol->Deprotonation Aldehyde_sol Dissolve Aldehyde in Anhydrous THF Addition Addition of Aldehyde Solution Aldehyde_sol->Addition Deprotonation->Addition Stir Stir at Room Temperature Addition->Stir Quench Quench with aq. NH4Cl Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash_Dry Wash with Brine & Dry Extract->Wash_Dry Purify Purify by Chromatography Wash_Dry->Purify end Final Product Purify->end start Start start->Phosphonate_sol start->Aldehyde_sol

References

A Comparative Analysis of the Biological Activities of Diethyl 4-Methoxyphenylphosphonate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of Diethyl 4-Methoxyphenylphosphonate and its analogs. The following sections detail their enzyme inhibitory and cytotoxic properties, supported by experimental data and detailed protocols to facilitate further research and development.

Enzyme Inhibitory Activity: Acid Phosphatase Inhibition

A study on a series of diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate derivatives has demonstrated their potential as inhibitors of purple acid phosphatase (PAP).[1][2] PAPs are metallo-hydrolases implicated in bone resorption, making them a therapeutic target for conditions like osteoporosis.[1][2] The inhibitory activities of these analogs against red kidney bean purple acid phosphatase (rkbPAP) are summarized in the table below.

Table 1: Inhibitory Activity of this compound Analogs against Red Kidney Bean Purple Acid Phosphatase (rkbPAP) [1][2]

Compound IDAlkyl Chain LengthKi (µM)Inhibition Type
3a C4> 100-
3b C840.0Mixed
3c C1210.1Noncompetitive
3d C161.1Mixed

Structure-Activity Relationship (SAR) Insights:

The inhibitory potency of these analogs against rkbPAP increases with the length of the alkyl chain attached to the sulfonamide group.[1][2] The hexadecyl derivative (3d ) exhibited the highest potency with a Ki of 1.1 µM.[1][2] This suggests that a longer alkyl chain may enhance the binding of the inhibitor to a hydrophobic region near the enzyme's active site.[1] The mode of inhibition was generally mixed, with the dodecyl derivative (3c ) showing noncompetitive inhibition.[1][2]

Cytotoxic and Anticancer Activity of Structurally Related Diethyl Arylphosphonates

While direct comparative studies on the anticancer activity of a focused series of this compound analogs are limited in the public domain, research on structurally related diethyl arylphosphonates and their derivatives has revealed significant cytotoxic potential against various cancer cell lines. This section provides a comparative summary of these findings to infer the potential anticancer applications of the target compound class.

Table 2: Cytotoxic Activity of Various Diethyl Arylphosphonate Analogs against Cancer Cell Lines

Compound ClassSpecific Analog ExampleCancer Cell LineIC50 (µM)Reference
Diethyl α-Amino-α-Aryl-MethylphosphonatesDiethyl diethylphosphoryl-aminobenzylphosphonateU266 (Multiple Myeloma)Moderate (Concentration-dependent)[3]
Thiophosphinoylated diethyl aminobenzylphosphonatePANC-1 (Pancreatic Ductal Adenocarcinoma)Moderate (Concentration-dependent)[3]
Di-α-aminophosphonatesCompound 4b H1299 (Lung Cancer)Moderate[4]
Compound 4c MCF7 (Breast Cancer)Marked[4]
Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonatesCompound 4u HeLa (Cervical Cancer)-[5]
Diethyl(alkyl/aryl/heteroarylamino)(4-(pyridin-2-yl)phenyl)methylphosphonatesCompounds 4m, 4n, 4q MBC-MCF7 (Breast Cancer)Promising at 20 µg/mL[6]

Key Observations:

  • Diverse Anticancer Potential: Diethyl phosphonate derivatives have demonstrated cytotoxic effects against a range of cancer cell lines, including those of the pancreas, blood, lung, cervix, and breast.[3][4][5][6]

  • Structural Modifications are Key: The nature of the substituents on the aryl ring and the groups attached to the α-carbon of the phosphonate play a crucial role in determining the anticancer activity.[7] For instance, the introduction of heterocyclic moieties like quinoline and pyridine has been explored to enhance cytotoxicity.[5][6]

  • Mechanism of Action: For some derivatives, the anticancer activity has been linked to the induction of cell cycle arrest and apoptosis.[5][8]

Experimental Protocols

Acid Phosphatase Inhibition Assay

This protocol is adapted from the methodology used to evaluate the inhibitory potential of this compound analogs against purple acid phosphatase.

Materials:

  • Red kidney bean purple acid phosphatase (rkbPAP)

  • p-nitrophenyl phosphate (pNPP) as substrate

  • Assay buffer (e.g., 0.1 M sodium acetate buffer, pH 4.9)

  • Inhibitor stock solutions (dissolved in a suitable solvent like DMSO)

  • 96-well microplate reader

Procedure:

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add a defined amount of rkbPAP to the assay buffer containing various concentrations of the test compounds. Incubate for a specific period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, pNPP.

  • Absorbance Measurement: Monitor the formation of the product, p-nitrophenol, by measuring the increase in absorbance at 405 nm over time using a microplate reader.

  • Data Analysis: Determine the initial reaction velocities from the linear portion of the absorbance versus time plots. Plot the reciprocal of the initial velocity (1/v) against the reciprocal of the substrate concentration (1/[S]) (Lineweaver-Burk plot) at different inhibitor concentrations to determine the type of inhibition and the inhibition constant (Ki).

MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Diethyl 4-Methoxyphenylphosphonate Analogs Purification Purification and Characterization (NMR, MS) Synthesis->Purification EnzymeAssay Enzyme Inhibition Assays (e.g., Acid Phosphatase) Purification->EnzymeAssay CytotoxicityAssay Cytotoxicity Assays (e.g., MTT Assay on Cancer Cells) Purification->CytotoxicityAssay Ki Determination of Ki values EnzymeAssay->Ki IC50 Determination of IC50 values CytotoxicityAssay->IC50 SAR Structure-Activity Relationship (SAR) Analysis Ki->SAR IC50->SAR

Experimental workflow for the synthesis and biological evaluation of this compound analogs.

signaling_pathway Compound Diethyl Arylphosphonate Analog Cell Cancer Cell Compound->Cell Enters Cell Pathway Cellular Target / Pathway Compound->Pathway Inhibits/Modulates Cell->Pathway Apoptosis Apoptosis / Cell Cycle Arrest Pathway->Apoptosis Leads to

Proposed mechanism of anticancer activity for Diethyl Arylphosphonate analogs.

References

A Comparative Analysis of Olefination Methodologies: Benchmarking Diethyl 4-Methoxyphenylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry, the creation of carbon-carbon double bonds is a foundational process, pivotal to the construction of complex molecular architectures found in natural products and active pharmaceutical ingredients. Among the arsenal of olefination techniques, the Horner-Wadsworth-Emmons (HWE) reaction stands out for its reliability and stereocontrol. This guide provides an objective comparison of the HWE reaction, specifically utilizing Diethyl 4-Methoxyphenylphosphonate, against other prominent olefination methods: the Wittig reaction and the Julia-Kocienski olefination.

The Horner-Wadsworth-Emmons reaction, a refinement of the classic Wittig reaction, employs phosphonate-stabilized carbanions, which offer distinct advantages.[1][2] These carbanions are generally more nucleophilic and less basic than the phosphonium ylides used in the Wittig reaction, allowing them to react efficiently with a broader range of aldehydes and even hindered ketones.[3][4] A significant practical advantage of the HWE reaction is the formation of a water-soluble dialkyl phosphate byproduct, which simplifies product purification immensely compared to the often-troublesome removal of triphenylphosphine oxide in the Wittig reaction.[2][3]

Quantitative Performance Comparison

The efficiency and stereoselectivity of an olefination reaction are critically dependent on the specific substrates, phosphonate/ylide used, and reaction conditions. The following tables summarize representative data to illustrate the general performance of each method.

Table 1: Reaction of Various Aldehydes with Olefination Reagents

Carbonyl SubstrateOlefination MethodReagent/YlideYield (%)E/Z Ratio
BenzaldehydeHWEDiethyl benzylphosphonate~95%>95:5
CyclohexanecarboxaldehydeHWEDiethyl (4-methoxyphenyl)methylphosphonate~85-90%>95:5
BenzaldehydeWittig (stabilized)(Carbethoxymethylene)triphenylphosphorane~80-90%>95:5
BenzaldehydeWittig (non-stabilized)Benzylidenetriphenylphosphorane~70-85%~10:90
CyclohexanecarboxaldehydeJulia-KocienskiPhenyltetrazolyl (PT) sulfone derivative~71-90%>95:5[5]
4-ChlorobenzaldehydeWittig(Carbethoxymethylene)triphenylphosphoraneHigh-

Note: Yields and selectivities are highly dependent on specific reaction conditions and substrates. The data presented are representative examples from literature.

Mechanistic Overview and Key Differences

The fundamental distinction between these methods lies in the nature of the phosphorus or sulfur-stabilized carbanion and the subsequent reaction pathway.

Horner-Wadsworth-Emmons vs. Wittig Reaction

The HWE reaction begins with the deprotonation of the phosphonate to form a potent nucleophilic carbanion.[2] This carbanion attacks the carbonyl compound in what is typically the rate-limiting step, leading to an oxaphosphetane intermediate that eliminates to form the alkene.[2][4] The reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[2][6] In contrast, the Wittig reaction uses a phosphorus ylide. While stabilized Wittig ylides also tend to produce (E)-alkenes, non-stabilized ylides are renowned for their ability to generate (Z)-alkenes.[7][8]

G cluster_0 Wittig Reaction cluster_1 Horner-Wadsworth-Emmons (HWE) Reaction wittig_reagent Phosphonium Ylide (Neutral) wittig_betaine Betaine Intermediate wittig_reagent->wittig_betaine Attack on Carbonyl wittig_carbonyl Aldehyde / Ketone wittig_carbonyl->wittig_betaine wittig_oxaphosphetane Oxaphosphetane wittig_betaine->wittig_oxaphosphetane Cyclization wittig_alkene Alkene (Often Z-selective for non-stabilized ylides) wittig_oxaphosphetane->wittig_alkene Elimination wittig_byproduct Triphenylphosphine Oxide (Byproduct, difficult to remove) wittig_oxaphosphetane->wittig_byproduct hwe_reagent Phosphonate Carbanion (Anionic, More Nucleophilic) hwe_intermediate β-Alkoxyphosphonate hwe_reagent->hwe_intermediate Attack on Carbonyl hwe_carbonyl Aldehyde / Ketone hwe_carbonyl->hwe_intermediate hwe_oxaphosphetane Oxaphosphetane hwe_intermediate->hwe_oxaphosphetane Cyclization hwe_alkene Alkene (Predominantly E-selective) hwe_oxaphosphetane->hwe_alkene Elimination hwe_byproduct Dialkyl Phosphate Salt (Byproduct, water-soluble) hwe_oxaphosphetane->hwe_byproduct

Caption: Comparative pathways of the Wittig and HWE reactions.
Julia-Kocienski Olefination

The Julia-Kocienski olefination utilizes a heteroaryl sulfone, most commonly a phenyltetrazolyl (PT) sulfone.[5] Deprotonation creates a sulfone-stabilized carbanion that adds to a carbonyl. The resulting β-alkoxy sulfone undergoes an intramolecular Smiles rearrangement, followed by the elimination of sulfur dioxide and an aryloxide anion to yield the alkene with high (E)-selectivity.[5][9]

G start PT-Sulfone carbanion Sulfone Carbanion start->carbanion Base (e.g., KHMDS) adduct β-Alkoxy Sulfone carbanion->adduct carbonyl Aldehyde / Ketone carbonyl->adduct Nucleophilic Addition spiro Spirocyclic Intermediate adduct->spiro Intramolecular Attack smiles Post-Smiles Rearrangement Adduct spiro->smiles Smiles Rearrangement alkene (E)-Alkene smiles->alkene β-Elimination so2 SO₂ smiles->so2 aryloxide Aryloxide Anion smiles->aryloxide

Caption: Key mechanistic steps of the Julia-Kocienski olefination.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison. Below are representative protocols for each olefination method.

Protocol 1: Horner-Wadsworth-Emmons (HWE) Reaction

This protocol is a general procedure for the olefination of an aldehyde using this compound.

  • Preparation of the Carbanion: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the NaH suspension via a syringe.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30 minutes, or until hydrogen gas evolution ceases. This forms the phosphonate carbanion solution.

  • Olefination: Cool the resulting ylide solution back to 0 °C. Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[10]

  • Workup: Upon completion, cautiously quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[10] Add water to dissolve any precipitated salts.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired alkene.[10]

Protocol 2: Wittig Reaction

This protocol describes a typical Wittig reaction using a phosphonium salt.

  • Ylide Formation: To a solution of the phosphonium salt (e.g., benzyltriphenylphosphonium chloride, 1.1 equivalents) in dry THF at 0 °C, add a strong base such as n-butyllithium (n-BuLi) dropwise and stir at the same temperature for 1-2 hours. The formation of the characteristic ylide color (often orange or red) indicates success.[7]

  • Olefination: Cool the reaction mixture to -78 °C. Add the aldehyde or ketone (1.0 equivalent) dropwise.[7]

  • Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to 0 °C for 1 hour. Monitor by TLC.[7]

  • Workup: Quench the reaction by adding a saturated aqueous NH₄Cl solution at 0 °C and stir for 30 minutes.

  • Extract the mixture with dichloromethane or ethyl acetate (3 times).

  • Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude material, often containing triphenylphosphine oxide, is purified by column chromatography. Precipitation or trituration of the triphenylphosphine oxide from a nonpolar solvent system (e.g., ether/hexanes) prior to chromatography can be beneficial.[8][11]

Protocol 3: Julia-Kocienski Olefination

This is a representative one-pot procedure for the Julia-Kocienski olefination.[5]

  • Carbanion Formation: To a stirred solution of the PT-sulfone (1.0 equivalent) in anhydrous dimethoxyethane (DME) under a nitrogen atmosphere at -60 °C, add a solution of potassium hexamethyldisilazide (KHMDS) (1.1 equivalents) in DME dropwise.[5]

  • Stir the resulting solution for approximately 1 hour at this temperature.

  • Olefination: Add the aldehyde (1.5 equivalents) neat or as a solution in DME dropwise. Continue stirring at -60 °C for 1-2 hours, during which the color may change.[5]

  • Workup: Remove the cooling bath and allow the mixture to warm to ambient temperature overnight.

  • Quench the reaction with water and continue stirring for 1 hour.

  • Dilute the mixture with diethyl ether and wash with water. Extract the aqueous phase with diethyl ether (3 times).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate (MgSO₄).[5]

  • Remove the solvent in vacuo.

  • Purification: Purify the resulting crude oil by flash column chromatography (SiO₂, hexanes) to yield the desired alkene.[5]

G start Reactants (Phosphonate/Ylide Precursor, Carbonyl) reagent_prep Reagent Preparation (Deprotonation with Base) start->reagent_prep olefination Olefination Reaction (Addition to Carbonyl) reagent_prep->olefination quench Reaction Quench (e.g., aq. NH₄Cl) olefination->quench extraction Aqueous Workup (Extraction with Organic Solvent) quench->extraction drying Drying and Concentration (Dry over Na₂SO₄, remove solvent) extraction->drying purification Purification (Column Chromatography) drying->purification product Pure Alkene Product purification->product

Caption: A generalized experimental workflow for olefination reactions.

Conclusion

The Horner-Wadsworth-Emmons reaction, particularly with reagents like this compound, offers a robust and highly efficient method for the stereoselective synthesis of (E)-alkenes. Its primary advantages over the traditional Wittig reaction are the enhanced reactivity of the phosphonate carbanion and, most significantly, the formation of a water-soluble byproduct that greatly simplifies purification.[3] While the Wittig reaction remains an invaluable tool, especially for accessing (Z)-alkenes from non-stabilized ylides, the HWE reaction is often the superior choice for practical, large-scale synthesis. The Julia-Kocienski olefination provides another excellent alternative for high (E)-selectivity, particularly in complex natural product synthesis.[12] The choice of method ultimately depends on the desired stereochemical outcome, the nature of the substrates, and practical considerations such as ease of purification.

References

Cross-Reactivity Profile of Diethyl 4-Methoxyphenylphosphonate Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity of Diethyl 4-Methoxyphenylphosphonate derivatives, focusing on their activity as enzyme inhibitors. While the primary research has centered on their potent inhibition of acid phosphatases, this document aims to contextualize these findings by comparing their performance with the known activities of similar phosphonate-containing compounds against other enzyme classes. This objective comparison is supported by experimental data and detailed methodologies to aid in the evaluation of these compounds for further research and development.

Executive Summary

Derivatives of this compound, specifically diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonates, have been identified as significant inhibitors of purple acid phosphatase (PAP). The inhibitory potency of these compounds is modulated by the length of the alkyl chain, with longer chains generally leading to stronger inhibition. The mechanism of inhibition has been characterized as mixed or noncompetitive. Currently, comprehensive cross-reactivity data for these specific derivatives against a wide range of other enzymes is limited in the public domain. However, the broader class of phosphonate compounds is known to interact with a variety of enzymes, particularly other phosphatases and metalloenzymes. This guide presents the detailed findings on acid phosphatase inhibition and discusses the potential for cross-reactivity based on the known activities of structurally related phosphonates.

Comparative Inhibition Data

The following table summarizes the quantitative inhibitory activity of a series of this compound derivatives against red kidney bean purple acid phosphatase (rkbPAP), a representative model for mammalian PAP.

Compound IDDerivativeIC50 (µM)[1]Ki (µM)[1]Mode of Inhibition[1]
3d Diethyl (dodecylsulfonamido(4-methoxyphenyl)methyl)phosphonate9213 ± 1Noncompetitive
4c (dodecylsulfonamido(4-methoxyphenyl)methyl)phosphonic acid42195 ± 9-
4d (hexadecylsulfonamido(4-methoxyphenyl)methyl)phosphonic acid131.1 ± 0.2Mixed

Discussion of Cross-Reactivity

While detailed studies on the cross-reactivity of the specific diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate derivatives are not extensively available, the phosphonate moiety is a well-established phosphate mimic.[2] This structural similarity suggests a potential for these compounds to interact with other phosphate-binding enzymes.

  • Protein Tyrosine Phosphatases (PTPs): PTPs are a major class of enzymes involved in cellular signaling, and their inhibition is a key therapeutic strategy in various diseases.[3][4] Phosphonate-containing molecules have been explored as PTP inhibitors.[5] Given that PAP is a metallo-phosphatase, it is plausible that the studied derivatives could also exhibit inhibitory activity against other metallo-phosphatases or even cysteine-based phosphatases like PTPs, although likely with different potencies.

  • Other Metalloenzymes: The active site of purple acid phosphatase contains a binuclear metal center.[1] The inhibitory activity of the studied phosphonate derivatives may be partly attributed to their interaction with these metal ions. This raises the possibility of cross-reactivity with other metalloenzymes. However, studies on a range of metalloenzyme inhibitors have shown that despite the presence of a metal-binding group, inhibitors can still exhibit high selectivity for their intended targets.[6]

  • Carbonic Anhydrases: A study on sulfonamide-incorporated α-aminophosphonates demonstrated inhibitory activity against various human carbonic anhydrase (hCA) isoforms.[7] This suggests that the sulfonamide group, also present in the this compound derivatives, could contribute to interactions with other enzyme classes.

Further experimental screening of the diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate derivatives against a panel of diverse enzymes is necessary to fully elucidate their selectivity and cross-reactivity profile.

Experimental Protocols

Synthesis of Diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate Derivatives

The synthesis of the title compounds involves a multi-step process:

  • Formation of Diethyl (amino(4-methoxyphenyl)methyl)phosphonate: This precursor is synthesized by reacting 4-methoxybenzaldehyde with ammonium acetate and diethyl phosphite in ethanol over activated molecular sieves.[1]

  • Sulfonylation: The resulting aminophosphonate is then reacted with a specific alkylsulfonyl chloride in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as dichloromethane to yield the final diethyl (alkylsulfonamido(4-methoxyphenyl)methyl)phosphonates.[1]

Enzyme Inhibition Assay for Purple Acid Phosphatase (rkbPAP)

The inhibitory activity against rkbPAP is determined using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as the substrate.

  • Enzyme and Substrate Preparation: A stock solution of rkbPAP and various concentrations of the pNPP substrate are prepared in an appropriate assay buffer (e.g., 0.1 M sodium acetate, pH 4.9).[8][9]

  • Inhibitor Preparation: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) to create a range of inhibitor concentrations.

  • Assay Procedure:

    • The enzyme, substrate, and inhibitor are mixed in a 96-well plate.

    • The reaction is incubated at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes).[10]

    • The reaction is stopped by adding a strong base (e.g., 1.0 M NaOH).[8]

    • The formation of the product, p-nitrophenol, is quantified by measuring the absorbance at 405 nm.[9]

  • Data Analysis: The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated from dose-response curves. Kinetic parameters such as Ki and the mode of inhibition are determined by analyzing the reaction rates at different substrate and inhibitor concentrations using methods like Lineweaver-Burk plots.[1]

Visualizations

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assay Enzyme Inhibition Assay Reactants 4-Methoxybenzaldehyde, Ammonium Acetate, Diethyl Phosphite Precursor Diethyl (amino(4-methoxyphenyl) methyl)phosphonate Reactants->Precursor Kabachnik-Fields Reaction Final_Product Diethyl (alkylsulfonamido (4-methoxyphenyl)methyl) phosphonate Precursor->Final_Product Alkylsulfonyl_Cl Alkylsulfonyl Chloride Alkylsulfonyl_Cl->Final_Product Sulfonylation Assay_Setup Prepare Assay Plate: rkbPAP, pNPP, Inhibitor Final_Product->Assay_Setup Test Compound Incubation Incubate at 25°C Assay_Setup->Incubation Quench Stop Reaction (add NaOH) Incubation->Quench Measurement Measure Absorbance at 405 nm Quench->Measurement Data_Analysis Calculate IC50 & Ki Measurement->Data_Analysis Inhibition_Mechanism cluster_noncompetitive Noncompetitive Inhibition cluster_mixed Mixed Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES k1 EI_NC EI Complex E->EI_NC Ki S Substrate (S) ES->E k-1 P Product (P) ES->P k_cat ESI_NC ESI Complex ES->ESI_NC Ki' I_NC Noncompetitive Inhibitor (I) I_Mixed Mixed Inhibitor (I) ESI_Mixed ESI Complex EI_Mixed EI Complex E_m Enzyme (E) E_m->EI_Mixed Ki ES_m Enzyme-Substrate Complex (ES) E_m->ES_m k1 S_m Substrate (S) ES_m->ESI_Mixed Ki' ES_m->E_m k-1 P_m Product (P) ES_m->P_m k_cat

References

Quantitative comparison of binding affinity between phosphonate and carboxylate groups

Author: BenchChem Technical Support Team. Date: December 2025

Phosphonate vs. Carboxylate: A Quantitative Comparison of Binding Affinity

For researchers, scientists, and drug development professionals, the choice of a functional group to mediate binding to a target surface or protein is a critical design element. Among the most common choices, phosphonate and carboxylate groups present distinct properties that influence their binding affinity and stability. This guide provides an objective comparison of their binding characteristics, supported by experimental data, to inform selection in materials science and drug design.

Generally, phosphonate groups exhibit stronger and more stable binding to a variety of surfaces, particularly metal oxides, and can act as potent bioisosteres for carboxylates in biological systems.[1][2] This enhanced affinity is often attributed to the phosphonate group's higher negative charge, lower pKa values, and its capacity for multidentate binding.[3][4][5] However, the binding characteristics of both groups are highly dependent on the specific substrate, solvent polarity, and the pH of the surrounding environment.[1]

Quantitative Comparison of Binding Affinity

The following tables summarize key quantitative findings from comparative studies on the binding of phosphonate and carboxylate groups to different targets.

Table 1: Binding Affinity to Inorganic Surfaces

This table presents data comparing the binding of phosphonate and carboxylate functional groups to inorganic materials, such as hydroxyapatite (a model for bone tissue) and metal oxides.

Functional GroupLigand UsedTarget SurfaceMean Surface Density (NPs/mm²)Key Finding
CarboxylateL-Glutamic AcidDamaged Bone (Hydroxyapatite)1,280Exhibited the lowest binding affinity of the groups tested.[2]
Phosphonate2-Aminoethylphosphonic AcidDamaged Bone (Hydroxyapatite)2,160Showed significantly higher binding density than the carboxylate analog.[2]
BisphosphonateAlendronateDamaged Bone (Hydroxyapatite)4,010Demonstrated the highest binding affinity, consistent with its known high affinity for hydroxyapatite.[2]

Note: Bisphosphonates, which contain two phosphonate groups, are included for reference as a high-affinity standard for bone targeting.[2]

Table 2: Inhibition of Biological Targets

Phosphonates are often used as bioisosteres of carboxylates in enzyme inhibitors, where they can mimic the transition state of the catalyzed reaction.[6][7]

Inhibitor TypeCompoundTarget EnzymeInhibition Constant (Kᵢ)Key Finding
Phosphonate AnalogAcetyl Phosphinate (AcPH)Pyruvate Dehydrogenase Complex (PDHC)0.1 µMA potent competitive inhibitor, significantly more effective than its phosphonate ester analog.[8]
Phosphonate Ester AnalogMethyl Ester of Acetyl Phosphonate (AcPMe)Pyruvate Dehydrogenase Complex (PDHC)40 µMShowed much weaker inhibition compared to the phosphinate analog.[8]
Phosphonate AnalogZAFP(O)FCarboxypeptidase A4 pMOne of the most potent reversible inhibitors reported for this enzyme, demonstrating picomolar affinity.[6]
Phosphonate AnalogZAAP(O)FCarboxypeptidase A3 pMDemonstrates exceptionally high affinity due to its nature as a transition-state analog.[6]
Phosphonate AnalogZFAP(O)FCarboxypeptidase A1 pMThe tightest binding inhibitor in the series, highlighting the effectiveness of phosphonates in mimicking the transition state.[6]

Table 3: Relevant Physicochemical Properties

The acidity (pKa) of the functional group plays a crucial role in determining its charge state at a given pH, which in turn affects its binding affinity.

Functional GroupRepresentative CompoundpKa ValuesKey Implication
Carboxylic AcidBenzoic Acid~4.2Less acidic; will be partially protonated at lower pH values.[3]
Phosphonic AcidPhenylphosphonic AcidpKa₁: ~1.4 - 2.3pKa₂: ~6.9 - 7.2More acidic; the first proton is lost at a much lower pH, leading to a negative charge over a wider pH range.[3]

Diagrams and Visualizations

Logical Framework for Ligand Selection

The choice between a phosphonate and a carboxylate anchor is a multifactorial decision. The following diagram illustrates the key considerations critical for professionals in drug development and biomaterial design.[2]

start Ligand Selection: Phosphonate vs. Carboxylate substrate Target Substrate? start->substrate metal_oxide Metal Oxide / Hydroxyapatite substrate->metal_oxide e.g., TiO₂, Bone protein Biological Target (Enzyme) substrate->protein e.g., Zinc Peptidase env Operating Environment? aqueous Aqueous / Physiological pH env->aqueous nonpolar Nonpolar Solvent env->nonpolar stability Required Stability? robust Robust / Long-Term stability->robust dynamic Dynamic / Reversible stability->dynamic metal_oxide->env protein->stability phosphonate Choose Phosphonate aqueous->phosphonate Superior stability nonpolar->phosphonate Stronger binding carboxylate Consider Carboxylate nonpolar->carboxylate Can be effective robust->phosphonate Transition-state mimicry dynamic->carboxylate Weaker, reversible binding

Caption: Logical framework for selecting between phosphonate and carboxylate ligands.

Binding Mode Comparison

Phosphonic acids can form more extensive interactions with metal oxide surfaces compared to carboxylic acids, contributing to their enhanced binding strength.[4][5]

cluster_0 Phosphonate Binding cluster_1 Carboxylate Binding P_ligand R-PO₃²⁻ P_mono Monodentate P_ligand->P_mono P_bi Bidentate P_ligand->P_bi P_tri Tridentate P_ligand->P_tri C_ligand R-CO₂⁻ C_mono Monodentate C_ligand->C_mono C_bi Bidentate C_ligand->C_bi C_na Tridentate (Unfavorable) C_ligand->C_na

Caption: Potential binding modes for phosphonate and carboxylate groups on surfaces.

Generalized Workflow for Binding Affinity Analysis

The following diagram outlines a generalized workflow for comparing the binding affinity of surface ligands using common analytical techniques.

prep 1. Sample Preparation - Immobilize Ligand (e.g., on SPR chip) - Prepare Analyte Series measure 2. Measurement (e.g., ITC, SPR, NMR) prep->measure itc ITC: Titrate Analyte into Ligand measure->itc spr SPR: Flow Analyte over Ligand measure->spr nmr NMR: Monitor Chemical Shift measure->nmr raw_data 3. Raw Data Acquisition (Heat change, Response Units, Spectra) itc->raw_data spr->raw_data nmr->raw_data analysis 4. Data Analysis raw_data->analysis model_fit Fit to Binding Model (e.g., 1:1, Langmuir) analysis->model_fit results 5. Determine Parameters - Kd (Dissociation Constant) - Ki (Inhibition Constant) - ΔH (Enthalpy) - kon/koff (Kinetic Rates) model_fit->results

Caption: Generalized experimental workflow for determining binding affinity.

Experimental Methodologies

Understanding the experimental context is crucial for interpreting binding data. Below are outlines of common protocols used to compare phosphonate and carboxylate binding affinity.

Experimental Protocol 1: Competitive Ligand Exchange Monitored by NMR Spectroscopy

This method is used to determine the relative binding affinity of different ligands to nanocrystal surfaces by observing the displacement of one ligand by another.[1]

  • Objective: To qualitatively or quantitatively assess which ligand binds more strongly to a surface.

  • Materials:

    • Nanocrystals stabilized with a known ligand (e.g., oleic acid - a carboxylate).

    • Competing ligand (e.g., an alkylphosphonic acid).

    • NMR-compatible solvent (e.g., deuterated chloroform).

    • NMR spectrometer.

  • Procedure:

    • Prepare a solution of the carboxylate-stabilized nanocrystals in the NMR solvent.

    • Acquire a baseline ¹H NMR spectrum to identify the signals corresponding to the bound carboxylate ligands.[1]

    • Introduce a stoichiometric equivalent of the phosphonic acid ligand to the nanocrystal solution.

    • Allow the mixture to equilibrate.

    • Acquire subsequent ¹H NMR spectra at various time points to monitor the displacement of the carboxylate ligand by the phosphonate ligand.[1] The appearance of signals corresponding to the free carboxylate in solution indicates displacement.[1]

    • For quantitative analysis, integrate the signals of the free and bound ligands to determine the equilibrium constant of the exchange reaction.[1]

Experimental Protocol 2: Surface Plasmon Resonance (SPR)

SPR is a technique used to measure real-time biomolecular interactions and determine both binding affinity (Kᴅ) and kinetic parameters (kₐ, kₔ).[9][10]

  • Objective: To quantify the affinity and kinetics of a ligand-analyte interaction.

  • Materials:

    • SPR instrument.

    • Sensor chip (e.g., CM5 chip for amine coupling).

    • Ligand (e.g., protein target) for immobilization.

    • Analyte (e.g., phosphonate or carboxylate-containing small molecule) in solution.

    • Running buffer.

    • Regeneration solution.

  • Procedure:

    • Immobilization: Covalently attach the ligand to the sensor chip surface.

    • Analyte Injection: Inject a series of concentrations of the analyte over the sensor surface at a constant flow rate. The binding of the analyte to the immobilized ligand causes a change in the refractive index, which is measured in real-time.[11]

    • Association Phase: Monitor the signal increase as the analyte binds to the ligand.

    • Dissociation Phase: Replace the analyte solution with running buffer and monitor the signal decrease as the analyte dissociates.[11]

    • Regeneration: Inject a regeneration solution to remove all bound analyte from the ligand, preparing the surface for the next injection.[11]

    • Data Analysis: Fit the resulting sensorgrams from different analyte concentrations to a binding model to calculate the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kᴅ = kₔ/kₐ).[10]

Experimental Protocol 3: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).[12][13]

  • Objective: To determine the complete thermodynamic profile of a binding interaction.

  • Materials:

    • Isothermal titration calorimeter.

    • Macromolecule (e.g., enzyme) solution in the sample cell.

    • Ligand (e.g., phosphonate or carboxylate inhibitor) solution in the injection syringe.

    • Matched buffer for both solutions.

  • Procedure:

    • Load the macromolecule solution into the sample cell and the ligand solution into the syringe.

    • Allow the system to equilibrate to a constant temperature.

    • Perform a series of small, sequential injections of the ligand into the sample cell.

    • Measure the heat change after each injection. The magnitude of the heat change is proportional to the amount of binding that occurs.

    • As the macromolecule becomes saturated with the ligand, the heat change per injection diminishes.

    • Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of ligand to macromolecule. Fit this binding isotherm to a suitable binding model to extract the thermodynamic parameters (Kₐ, ΔH, and n).[14] For very high-affinity binders, a displacement titration method may be required.[13]

References

Navigating Large-Scale Synthesis: A Cost-Effectiveness Analysis of Diethyl 4-Methoxyphenylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the fast-paced world of drug development and large-scale chemical synthesis, the selection of key reagents is a critical decision impacting both the efficiency and economic viability of a project. Diethyl 4-Methoxyphenylphosphonate, a versatile reagent in carbon-carbon bond formation, particularly in the Horner-Wadsworth-Emmons reaction, is often a primary candidate. This guide provides a comprehensive cost-effectiveness evaluation of this compound in large-scale synthesis, comparing it with a common alternative, Diethyl Benzylphosphonate. The analysis is supported by experimental data, detailed protocols, and a transparent breakdown of raw material costs.

Executive Summary

This comparative guide demonstrates that while both this compound and Diethyl Benzylphosphonate are effective Horner-Wadsworth-Emmons reagents, the cost-effectiveness in a large-scale setting is nuanced. The choice depends on the specific synthetic requirements and the acceptable trade-offs between raw material costs, reaction yields, and downstream processing. Diethyl Benzylphosphonate generally presents a more cost-effective profile due to lower raw material prices. However, the methoxy-substituted counterpart may be favored in applications where its electronic properties offer distinct advantages in reaction kinetics or selectivity, potentially offsetting its higher initial cost through improved yields or simplified purification.

Comparative Analysis of Synthesis Routes and Costs

The primary industrial synthesis routes for this compound are the Pudovik reaction and the Michaelis-Arbuzov reaction. For a direct and fair comparison, this guide will evaluate the Michaelis-Arbuzov synthesis for both this compound and its unsubstituted analog, Diethyl Benzylphosphonate.

Table 1: Raw Material Cost Comparison
Raw MaterialSupplier & GradePrice (USD)QuantityCost per Mole (USD)
For this compound (via Michaelis-Arbuzov)
4-Methoxybenzyl chlorideApollo Scientific, ≥95%171.00100g267.79
Triethyl phosphiteSigma-Aldrich, 98%69.70500mL24.16
For Diethyl Benzylphosphonate (via Michaelis-Arbuzov)
Benzyl chlorideSigma-Aldrich, ≥99%45.501L5.15
Triethyl phosphiteSigma-Aldrich, 98%69.70500mL24.16
For this compound (via Pudovik)
4-MethoxybenzaldehydeVolochem Inc, >95%15.95100g21.71
Diethyl phosphiteChemsavers, Inc., 96%216.001kg29.83

Note: Prices are subject to change and may vary based on supplier and purchase volume. The prices listed are for illustrative purposes based on available data.

Table 2: Synthesis Parameter and Yield Comparison (Projected for Large-Scale)
ParameterThis compound (Michaelis-Arbuzov)Diethyl Benzylphosphonate (Michaelis-Arbuzov)This compound (Pudovik)
Reaction Yield ~85-95%~90-98%~90-95%
Reaction Temperature 120-160°C120-160°CRoom Temperature to 50°C
Reaction Time 2-4 hours2-4 hours8-12 hours
Solvent Neat (often solvent-free)Neat (often solvent-free)Diethyl ether or other aprotic solvents
Purification Vacuum distillationVacuum distillationColumn chromatography or distillation
Key Byproducts Ethyl chlorideEthyl chlorideUnreacted starting materials

Experimental Protocols

Protocol 1: Michaelis-Arbuzov Synthesis of this compound

Materials:

  • 4-Methoxybenzyl chloride (1.0 eq)

  • Triethyl phosphite (1.2 eq)

Procedure:

  • To a suitable reaction vessel equipped with a reflux condenser and mechanical stirrer, charge 4-methoxybenzyl chloride.

  • Slowly add triethyl phosphite to the reaction vessel. The reaction is often performed neat.

  • Heat the reaction mixture to 120-160°C under an inert atmosphere (e.g., nitrogen).

  • Maintain the temperature and stir for 2-4 hours. Monitor the reaction progress by an appropriate analytical method (e.g., GC or TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the crude product by vacuum distillation to remove the ethyl chloride byproduct and any unreacted starting materials, yielding this compound as a colorless oil.

Protocol 2: Michaelis-Arbuzov Synthesis of Diethyl Benzylphosphonate

Materials:

  • Benzyl chloride (1.0 eq)

  • Triethyl phosphite (1.2 eq)

Procedure:

  • Follow the same procedure as for this compound, substituting benzyl chloride for 4-methoxybenzyl chloride. The reaction conditions and purification are analogous.

Protocol 3: Pudovik Reaction for the Synthesis of this compound

Materials:

  • 4-Methoxybenzaldehyde (1.0 eq)

  • Diethyl phosphite (1.1 eq)

  • Base catalyst (e.g., sodium ethoxide or DBU, catalytic amount)

  • Anhydrous diethyl ether

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve 4-methoxybenzaldehyde in anhydrous diethyl ether.

  • Add diethyl phosphite to the solution.

  • Cool the mixture in an ice bath and slowly add the base catalyst.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours.

  • Monitor the reaction for completion.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or vacuum distillation.

Performance in Application: The Horner-Wadsworth-Emmons Reaction

Both this compound and Diethyl Benzylphosphonate are workhorse reagents in the Horner-Wadsworth-Emmons olefination to produce alkenes, which are crucial intermediates in numerous pharmaceutical syntheses.

The presence of the electron-donating methoxy group in the para position of the phenyl ring in this compound can influence the reactivity of the corresponding phosphonate carbanion. This can lead to differences in reaction rates and, in some cases, stereoselectivity of the resulting alkene compared to the unsubstituted Diethyl Benzylphosphonate. The choice between the two will often depend on the specific electronic requirements of the aldehyde or ketone substrate and the desired outcome of the olefination.

Visualizing the Synthesis and Decision-Making Process

To aid in understanding the synthetic pathways and the logic behind reagent selection, the following diagrams are provided.

Synthesis_Workflow cluster_MA Michaelis-Arbuzov Reaction cluster_Pudovik Pudovik Reaction A1 4-Methoxybenzyl chloride C1 Heat (120-160°C) A1->C1 B1 Triethyl phosphite B1->C1 D1 This compound C1->D1 A2 4-Methoxybenzaldehyde C2 Base Catalyst, RT A2->C2 B2 Diethyl phosphite B2->C2 D2 This compound C2->D2

Caption: Synthetic routes to this compound.

Cost_Effectiveness_Logic Start Select Horner-Wadsworth-Emmons Reagent Cost Lower Raw Material Cost? Start->Cost Performance Enhanced Reactivity/Selectivity Needed? Cost->Performance No Benzylphosphonate Choose Diethyl Benzylphosphonate Cost->Benzylphosphonate Yes Performance->Benzylphosphonate No Methoxyphenylphosphonate Choose this compound Performance->Methoxyphenylphosphonate Yes

Caption: Decision-making for reagent selection.

Conclusion

The evaluation of this compound's cost-effectiveness for large-scale synthesis reveals a compelling case for careful consideration of both economic and chemical factors. While Diethyl Benzylphosphonate offers a clear advantage in terms of raw material cost, the Pudovik reaction provides a milder, albeit potentially longer, alternative for the synthesis of the methoxy-substituted analog. The ultimate decision for process chemists and drug development professionals will hinge on a holistic assessment of raw material availability and cost, desired reaction kinetics and selectivity, and the overall efficiency of the manufacturing process. This guide provides the foundational data and frameworks to make an informed and strategic choice.

Safety Operating Guide

Navigating the Disposal of Diethyl 4-Methoxyphenylphosphonate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of Diethyl 4-Methoxyphenylphosphonate, ensuring compliance with regulatory standards and fostering a culture of safety.

I. Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Avoid inhalation of vapors or mists.

  • Prevent contact with skin and eyes.

  • In case of a spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.

II. Step-by-Step Disposal Protocol

The disposal of this compound must adhere to federal, state, and local regulations for hazardous waste.[1][2][3] The Resource Conservation and Recovery Act (RCRA) provides the primary framework for hazardous waste management in the United States.[1]

Step 1: Waste Identification and Classification

The first crucial step is to determine if the waste is hazardous.[4] This involves checking if it is a "listed" hazardous waste or exhibits any "characteristic" hazardous properties (ignitability, corrosivity, reactivity, or toxicity).[5] A Safety Data Sheet (SDS) for this compound, if available, would provide this information. In its absence, a conservative approach is to treat the compound as hazardous waste.

Step 2: Segregation and Collection

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Collect the waste in a designated, compatible, and properly sealed container. The container should be in good condition and made of a material that will not react with the chemical.

Step 3: Labeling

Properly label the waste container with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The concentration and quantity of the waste

  • The date of accumulation

  • Any associated hazards (e.g., "Flammable," "Toxic")

Step 4: Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.

  • The storage area should be secure, well-ventilated, and have secondary containment to prevent spills from spreading.

Step 5: Arrange for Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and transportation of the waste.

  • A hazardous waste manifest will be required to track the waste from its point of generation to its final disposal facility.[3][4]

Step 6: Record Keeping

Maintain accurate records of all hazardous waste generated and disposed of. This includes the manifest documents and any other relevant paperwork.

III. Regulatory and Safety Data Summary

The following table summarizes key regulatory and safety information pertinent to the disposal of chemical waste like this compound.

ParameterGuideline/RegulationSource
Governing Regulation Resource Conservation and Recovery Act (RCRA)EPA[1]
Waste Identification Generator must determine if waste is hazardous (40 CFR § 262.11)EPA[4][5]
Container Management Use compatible, closed containers; label with "Hazardous Waste"General Chemical Safety
Disposal Method Dispose of contents/container to an approved waste disposal plantFisher Scientific SDS[6]
Transportation Use a licensed hazardous waste transporter with a manifestEPA[4]
Personal Protective Equipment Wear protective gloves, eye protection, and face protectionSigma-Aldrich SDS[7]

IV. Disposal Workflow

The following diagram illustrates the logical flow of the proper disposal procedure for this compound.

Workflow for the Proper Disposal of this compound Start Start: this compound Waste Generated Identify Step 1: Identify as Hazardous Waste Start->Identify Segregate Step 2: Segregate and Collect in a Labeled, Compatible Container Identify->Segregate Store Step 3: Store in a Designated Satellite Accumulation Area Segregate->Store ContactEHS Step 4: Contact Environmental Health & Safety (EHS) Store->ContactEHS Transport Step 5: Arrange for Licensed Transport to a Permitted Facility ContactEHS->Transport Record Step 6: Complete and Retain Manifest and Disposal Records Transport->Record End End: Proper Disposal Complete Record->End

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific EHS guidelines for any additional requirements.

References

Personal protective equipment for handling Diethyl 4-Methoxyphenylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Diethyl 4-Methoxyphenylphosphonate was not located. The following guidance is based on the safety profiles of structurally similar organophosphorus compounds, including other diethyl phosphonates. Researchers should handle this compound with caution and adhere to rigorous laboratory safety standards.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It offers procedural, step-by-step guidance for safe operations and disposal.

Hazard Summary

Based on data for related phosphonate esters, this compound should be treated as a hazardous substance. Potential hazards include:

  • Skin and Eye Irritation: Direct contact may cause skin irritation and serious eye damage.[1][2][3][4]

  • Respiratory Irritation: Inhalation of mists or vapors may cause respiratory tract irritation.[1][2][4]

  • Harmful if Swallowed: Ingestion may be harmful.[2][3]

  • Combustibility: The substance may be a combustible liquid, with a slight fire hazard when exposed to heat or flame.[1][5]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is crucial to minimize exposure. The following table summarizes the recommended PPE for various operations.

OperationRecommended Personal Protective Equipment
Weighing and Aliquoting Chemical splash goggles, nitrile gloves (double-gloving recommended), lab coat, and use of a chemical fume hood or ventilated balance enclosure.
Solution Preparation & Reactions Chemical splash goggles or a face shield, nitrile gloves, chemically resistant lab coat or apron, and work performed in a certified chemical fume hood.[6]
Sample Handling & Analysis Safety glasses with side shields, nitrile gloves, and a lab coat.
Spill Cleanup Chemical splash goggles, heavy-duty nitrile or butyl rubber gloves, chemically resistant coveralls or apron, and a respirator with an appropriate cartridge if the spill is large or in a poorly ventilated area.[3][7]
Waste Disposal Chemical splash goggles, nitrile gloves, and a lab coat.

Operational Plan: Step-by-Step Guidance

1. Engineering Controls and Preparation:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][4]

  • Ensure that an eyewash station and safety shower are readily accessible and in good working order.[3][4]

  • Keep the compound away from heat, sparks, and open flames.[5]

  • Have a spill kit readily available containing an inert absorbent material (e.g., sand, vermiculite), and appropriate waste containers.[3]

2. Handling Procedures:

  • Avoid all personal contact, including inhalation of vapors or mists.[1]

  • Wear the appropriate PPE as outlined in the table above.

  • When transferring the liquid, use a pipette or other controlled methods to avoid splashing.

  • Keep containers tightly closed when not in use.[3]

3. Hygiene Practices:

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]

  • Remove contaminated clothing immediately and launder it separately before reuse.[8]

4. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][8]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and water. Seek medical attention if irritation persists.[2][8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

  • Spill: Evacuate the area. For small spills, use an inert absorbent material to contain the spill. Place the absorbed material into a sealed, labeled container for hazardous waste disposal. For large spills, contact your institution's environmental health and safety department.

Disposal Plan

  • Waste Collection: Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves), in a designated, sealed, and clearly labeled hazardous waste container.

  • Waste Disposal: Dispose of the hazardous waste through your institution's designated hazardous waste management program. Do not dispose of this chemical down the drain or in the regular trash.[4][9][10] Adhere to all local, state, and federal regulations for hazardous waste disposal.[9][10][11]

Workflow for Safe Handling

prep Preparation ppe Wear Appropriate PPE prep->ppe Ensure handling Handling in Fume Hood reaction Reaction/Use handling->reaction spill Spill? reaction->spill decon Decontamination disposal Waste Disposal decon->disposal end End disposal->end ppe->handling spill->decon No spill_proc Follow Spill Procedure spill->spill_proc Yes spill_proc->decon

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.